molecular formula C13H27NO2 B1594849 12-(Methylamino)dodecanoic acid CAS No. 7408-81-3

12-(Methylamino)dodecanoic acid

Cat. No.: B1594849
CAS No.: 7408-81-3
M. Wt: 229.36 g/mol
InChI Key: XTXRYZLZPWMJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(Methylamino)dodecanoic acid is a useful research compound. Its molecular formula is C13H27NO2 and its molecular weight is 229.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 12-(Methylamino)dodecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 12-(Methylamino)dodecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-(methylamino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXRYZLZPWMJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224986
Record name 12-(Methylamino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7408-81-3
Record name 12-Methylaminolauric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7408-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Methylaminolauric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007408813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(Methylamino)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-(methylamino)dodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 12-METHYLAMINOLAURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV2EQP9G87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the physicochemical properties of 12-(methylamino)dodecanoic acid?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: A Comprehensive Technical Guide to the Physicochemical Properties of 12-(Methylamino)dodecanoic Acid

Abstract

12-(Methylamino)dodecanoic acid is a long-chain omega-amino fatty acid derivative characterized by a 12-carbon aliphatic backbone, a terminal carboxylic acid, and a secondary methylamino group at the opposing terminus. This unique bifunctional and amphiphilic structure imparts a distinct set of physicochemical properties that make it a compound of interest in peptide synthesis, materials science, and pharmaceutical development. This guide provides an in-depth analysis of its molecular structure, core physicochemical characteristics, analytical characterization methodologies, and essential handling protocols. Quantitative data is summarized for clarity, and detailed experimental workflows are provided to ensure reproducible analytical outcomes, grounded in established scientific principles.

Molecular and Structural Overview

Chemical Identity

12-(Methylamino)dodecanoic acid is systematically identified by the following descriptors:

  • Systematic IUPAC Name: 12-(methylamino)dodecanoic acid[1]

  • Common Synonyms: 12-(Methylamino)lauric acid[1][2][3]

  • CAS Number: 7408-81-3[2][3][4][5][6][7]

  • Molecular Formula: C₁₃H₂₇NO₂[8]

  • Molecular Weight: 229.36 g/mol [1][2][3][5][6][7][9]

  • EC Number: 231-017-3[2][3][5][7]

Structural Characteristics

The molecule features a linear dodecanoic acid backbone, which provides a significant hydrophobic character.[8] This hydrophobicity is contrasted by two polar functional groups at opposite ends of the aliphatic chain: a carboxylic acid (-COOH) at the alpha (α) position and a secondary methylamino group (-NHCH₃) at the omega (ω) position.[8] This arrangement defines the compound as an amphiphile, capable of interacting with both polar and non-polar environments.[8]

The presence of both an acidic (carboxylic acid) and a basic (methylamino) group allows for the formation of a zwitterion under physiological pH conditions, a critical factor influencing its solubility and intermolecular interactions.

cluster_0 12-(Methylamino)dodecanoic Acid Structure COOH Carboxylic Acid (-COOH) Hydrophilic Head Chain -(CH₂)₁₁- Hydrophobic Tail COOH->Chain NHCH3 Methylamino (-NHCH₃) Polar Terminus Chain->NHCH3

Caption: Structural components of 12-(methylamino)dodecanoic acid.

Classification and Analogues

12-(Methylamino)dodecanoic acid belongs to the ω-amino fatty acid family.[8] The key distinction from its close analogue, 12-aminododecanoic acid, is the N-methylation of the terminal amine. This substitution from a primary to a secondary amine alters the group's hydrogen bonding capacity, steric profile, and basicity, which in turn influences the compound's reactivity and physical properties. For instance, this structural modification makes it a suitable reagent for specific applications like solution-phase peptide synthesis.[2][3][5][7]

Core Physicochemical Properties

The utility of 12-(methylamino)dodecanoic acid in various applications is dictated by its fundamental physicochemical properties. These properties are summarized in the table below.

Table 1: Summary of Physicochemical Properties

Property Value Source(s)
Physical Form Solid [2][3][5][7]
Melting Point 139-143 °C [2][3][4][5][6][7][8]
Boiling Point 349.1 ± 15.0 °C (Predicted) [4][6]
Density 0.930 ± 0.06 g/cm³ (Predicted) [4][6]
Solubility 50 mg/mL in methanol (clear solution) [2][3][4][5][6][7]
pKa (Carboxyl) 4.78 ± 0.10 (Predicted) [6]

| LogP | 1.6 (XLogP3) / 3.19 (ChemScene) |[1][9] |

Thermal Properties

The compound exhibits a high melting point range of 139-143 °C for a molecule of its size.[2][8] This is indicative of strong intermolecular forces within its crystalline lattice structure.[8] The primary contributor to this thermal stability is the extensive hydrogen bonding network enabled by the carboxylic acid and methylamino groups, likely in a zwitterionic state.[8]

Solubility and Partition Coefficient (LogP)

As an amphiphilic molecule, its solubility is highly dependent on the solvent. It is readily soluble in polar organic solvents like methanol.[2][3][4][5][6][7] Its solubility in aqueous solutions is pH-dependent, a direct consequence of the ionization states of its functional groups.

The octanol-water partition coefficient (LogP) provides a measure of lipophilicity. Computed values vary between 1.6 and 3.19, suggesting moderate lipophilicity.[1][9] This discrepancy highlights the reliance on the specific algorithm used for prediction. Empirically, the molecule is expected to partition effectively into lipidic environments while retaining significant aqueous interaction at interfaces.

Acidity, Basicity, and pH-Dependent Ionization

With both an acidic carboxyl group and a basic secondary amino group, 12-(methylamino)dodecanoic acid can exist in three primary ionization states depending on the pH of the medium.

  • Low pH (pH < ~4): Both groups are protonated, resulting in a net positive charge (cationic form).

  • Neutral pH (pH ~5-10): The carboxylic acid is deprotonated (-COO⁻) and the amino group is protonated (-NH₂⁺CH₃), resulting in a neutral zwitterion.

  • High pH (pH > ~11): The amino group is deprotonated, and the carboxyl group remains deprotonated, resulting in a net negative charge (anionic form).

Cationic Cationic Form HOOC-(CH₂)₁₁-NH₂⁺CH₃ Zwitterionic Zwitterionic Form ⁻OOC-(CH₂)₁₁-NH₂⁺CH₃ Cationic->Zwitterionic +OH⁻ (pH > pKa₁) Zwitterionic->Cationic +H⁺ (pH < pKa₁) Anionic Anionic Form ⁻OOC-(CH₂)₁₁-NHCH₃ Zwitterionic->Anionic +OH⁻ (pH > pKa₂) Anionic->Zwitterionic +H⁺ (pH < pKa₂)

Caption: pH-dependent ionization states of 12-(methylamino)dodecanoic acid.

Spectroscopic and Analytical Characterization

While specific spectral data in the literature is limited, a theoretical profile can be predicted based on the molecule's functional groups.[8] Modern analytical techniques provide comprehensive characterization of purity and structure.[8]

Predicted Spectroscopic Profile
  • ¹H NMR: Expected signals include a broad singlet for the carboxylic acid proton (>10 ppm), signals for the N-methyl group and the adjacent methylene group, a complex multiplet for the aliphatic chain protons, and a signal for the N-H proton.

  • ¹³C NMR: A downfield signal for the carbonyl carbon (~170-180 ppm), signals for the N-methyl and adjacent carbons, and a series of signals in the aliphatic region (~20-40 ppm).

  • Infrared (IR) Spectroscopy: Characteristic absorptions for O-H stretching (broad, ~2500-3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C-H stretching (~2850-2950 cm⁻¹).

  • Mass Spectrometry: The nominal mass would be 229. The fragmentation pattern would likely involve cleavage alpha to the nitrogen and loss of the carboxylic acid group.

Recommended Analytical Methodology: GC-MS for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for assessing the purity of 12-(methylamino)dodecanoic acid and identifying any volatile or semi-volatile impurities.[8]

Expertise & Causality: Direct injection of the free acid is problematic. Its high boiling point and polar functional groups lead to poor chromatographic performance, including severe peak tailing and potential thermal degradation in the injection port. To overcome this, a derivatization step is essential. Converting the polar carboxylic acid to a non-polar, more volatile fatty acid methyl ester (FAME) is the standard, field-proven approach.[10] This ensures sharp, symmetrical peaks and reproducible quantification.

This protocol details the conversion to its methyl ester for robust analysis.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of 12-(methylamino)dodecanoic acid into a 2 mL glass vial with a PTFE-lined cap.

    • Add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Derivatization Reaction:

    • Securely cap the vial.

    • Heat the mixture at 60°C for 1 hour in a heating block or water bath. This facilitates the Fischer esterification reaction.

  • Extraction:

    • Allow the vial to cool to room temperature.

    • Add 500 µL of n-hexane and 500 µL of deionized water.

    • Vortex vigorously for 30 seconds to extract the FAME into the organic (hexane) layer.

    • Centrifuge briefly (~1 min at 2000 x g) to ensure complete phase separation.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer to a new GC vial with an insert.

    • This sample is now ready for injection into the GC-MS system.

  • GC-MS Parameters (Typical):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection Volume: 1 µL (splitless mode).

    • Oven Program: Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

cluster_workflow GC-MS Analysis Workflow Start Sample Weighing Deriv Acid-Catalyzed Esterification (Conversion to FAME) Start->Deriv Add H₂SO₄/MeOH Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract Add Hexane/H₂O Inject GC-MS Injection Extract->Inject Transfer organic layer Separate GC Separation Inject->Separate Detect MS Detection & Analysis Separate->Detect End Purity Report Detect->End

Caption: Workflow for the GC-MS analysis of 12-(methylamino)dodecanoic acid.

Stability, Handling, and Storage

Stability and Reactivity

The compound demonstrates moderate thermal stability.[8] Its reactivity is primarily dictated by its two functional groups.[8] The carboxylic acid can undergo esterification, amide bond formation, and reduction. The secondary amine is nucleophilic and can participate in reactions such as alkylation and acylation.

Storage and Handling
  • Storage: Store in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[4][6] It is classified as a combustible solid (Storage Class 11).[3]

  • Personal Protective Equipment (PPE): Due to its nature as a fine solid powder, appropriate PPE should be worn, including an N95 dust mask, safety glasses (eyeshields), and chemical-resistant gloves.[2][3]

  • Environmental Hazards: The compound is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[2][3][6] Care should be taken to prevent its release into the environment.

Conclusion

12-(Methylamino)dodecanoic acid presents a compelling profile for researchers in chemistry and drug development. Its defining features—amphiphilicity, zwitterionic potential, and bifunctionality—are direct results of its unique molecular structure. The high melting point and pH-dependent solubility are critical considerations for formulation, while its dual reactivity makes it a versatile building block. Proper analytical characterization, particularly using GC-MS with a validated derivatization protocol, is essential for ensuring the purity and integrity required for high-level research and development applications.

References

  • Smolecule. (n.d.). Buy 12-(Methylamino)dodecanoic acid | 7408-81-3.
  • Sigma-Aldrich. (n.d.). 12-(Methylamino)dodecanoic acid ≥98.0% (NT).
  • Sigma-Aldrich. (n.d.). 12-(Methylamino)dodecanoic acid ≥98.0% (NT).
  • National Center for Biotechnology Information. (n.d.). 12-(Methylamino)dodecanoic acid. PubChem.
  • Sigma-Aldrich. (n.d.). 12-(Methylamino)dodecanoic acid ≥98.0% (NT).
  • ChemScene. (n.d.). 12-(Methylamino)dodecanoic acid.
  • ChemicalBook. (n.d.). 12-(METHYLAMINO)DODECANOIC ACID CAS#: 7408-81-3.
  • Sigma-Aldrich. (n.d.). 12-(Methylamino)dodecanoic acid ≥98.0% (NT).
  • Chemdad. (n.d.). 12-(METHYLAMINO)DODECANOIC ACID.
  • Sigma-Aldrich. (n.d.). 12-(Methylamino)dodecanoic acid ≥98.0% (NT).
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 10-Methyldodecanoic Acid.

Sources

A Tale of Two Termini: A Comparative Analysis of 12-(Methylamino)dodecanoic Acid and 12-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the landscape of chemical biology and materials science, subtle molecular modifications can precipitate profound functional changes. This guide delves into the structural and functional distinctions between two long-chain amino acids: 12-aminododecanoic acid and its N-methylated counterpart, 12-(methylamino)dodecanoic acid. While separated by a single methyl group, their physicochemical properties, reactivity, and, consequently, their applications diverge significantly. For the researcher, scientist, or drug development professional, understanding these differences is paramount for the rational design of novel polymers, peptide therapeutics, and targeted chemical probes. This whitepaper provides a detailed comparative analysis, exploring their core structural attributes, physicochemical properties, synthesis, and functional implications in advanced applications.

Part 1: The Core Structural Divergence: Primary vs. Secondary Amine

The fundamental difference between these two molecules lies in the nature of the terminal amino group. 12-Aminododecanoic acid possesses a primary amine (-NH₂), whereas 12-(methylamino)dodecanoic acid features a secondary amine (-NHCH₃). This seemingly minor addition of a methyl group (a difference of just 14 daltons) instigates a cascade of changes in steric hindrance, electronic properties, and hydrogen bonding capacity.

  • 12-Aminododecanoic Acid : Characterized by a terminal primary amine, this molecule has two protons on the nitrogen atom, making it a potent hydrogen bond donor. The nitrogen is sp³ hybridized with a lone pair of electrons, rendering it nucleophilic.

  • 12-(Methylamino)dodecanoic Acid : The substitution of one hydrogen with an electron-donating methyl group makes the nitrogen atom slightly more electron-rich, but also introduces steric bulk. Crucially, it reduces the number of N-H protons from two to one, diminishing its hydrogen bond donating potential.[1]

Figure 1: Chemical structures of 12-Aminododecanoic Acid and 12-(Methylamino)dodecanoic Acid.

The structural identifiers for these compounds are summarized below.

Identifier12-Aminododecanoic Acid12-(Methylamino)dodecanoic Acid
IUPAC Name 12-aminododecanoic acid[2]12-(methylamino)dodecanoic acid[3]
CAS Number 693-57-2[2]7408-81-3[3][4]
SMILES NCCCCCCCCCCCC(=O)O[5]CNCCCCCCCCCCCC(=O)O[1][4]
InChI Key PBLZLIFKVPJDCO-UHFFFAOYSA-N[5][6]XTXRYZLZPWMJBM-UHFFFAOYSA-N[1][4]

Part 2: A Comparative Analysis of Physicochemical Properties

The addition of the N-methyl group directly influences intermolecular forces, leading to distinct physical properties. The ability of 12-aminododecanoic acid's primary amine to form an extensive network of hydrogen bonds results in a significantly higher melting point compared to its N-methylated analog, where this network is disrupted by steric hindrance and fewer hydrogen bond donors.[1]

Property12-Aminododecanoic Acid12-(Methylamino)dodecanoic AcidRationale for Difference
Molecular Formula C₁₂H₂₅NO₂[5][7]C₁₃H₂₇NO₂[1][3]Addition of a methyl (-CH₃) group.
Molecular Weight 215.33 g/mol [2][5]229.36 g/mol [1][3][4]Mass of the additional methyl group.
Appearance White to off-white powder/crystals[6][8]White to faint beige powder/crystals[1]Similar long-chain fatty acid appearance.
Melting Point 185-187 °C[7][8][9]139-143 °C[1][4]Primary amine allows for stronger intermolecular hydrogen bonding, requiring more energy to break the crystal lattice.
Solubility Slightly soluble in water, soluble in polar solvents[6][10]Soluble in methanol (50 mg/mL)[4]The long alkyl chain dominates, but the N-methylation can reduce aggregation, sometimes improving solubility in certain organic solvents.[11]
Hydrogen Bond Donors 2 (from -NH₂ and -COOH)[2]2 (from -NH and -COOH)[1]The count of groups is the same, but the primary amine's two N-H bonds offer more extensive bonding possibilities.
Hydrogen Bond Acceptors 2 (from N and O=C)[2]2 (from N and O=C)[1]No change in the number of acceptor sites.

Part 3: Spectroscopic Distinctions: Identifying the N-Methyl Signature

Analytically, the two compounds are readily distinguishable using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, 12-(methylamino)dodecanoic acid will exhibit a characteristic singlet for the N-methyl protons (CH₃-N), typically appearing in the 2.2-2.5 ppm range. This signal is absent in the spectrum of 12-aminododecanoic acid. Furthermore, the protons on the carbon adjacent to the nitrogen (C12) will show different chemical shifts and coupling patterns. In ¹³C NMR, the N-methyl carbon provides an additional, distinct signal.

  • Infrared (IR) Spectroscopy: The N-H stretching region (3300-3500 cm⁻¹) is highly diagnostic. A primary amine (-NH₂) like that in 12-aminododecanoic acid typically displays two distinct N-H stretching bands (symmetric and asymmetric). In contrast, a secondary amine (-NHR) in 12-(methylamino)dodecanoic acid shows only a single, weaker N-H stretching band in this region.

  • Mass Spectrometry (MS): The molecular ion peaks will be separated by 14.01565 m/z units (the mass of a methylene group, CH₂). The fragmentation patterns will also differ. For instance, in the mass spectrum of methylated 12-aminododecanoic acid, a tertiary amino ester can be observed with a base peak at m/z 44, corresponding to the [CH₃-N=CH₂]⁺ fragment, a characteristic of N-methylation.[12]

Part 4: Synthesis and Chemical Reactivity

Synthesis Pathways

The synthesis of these molecules follows distinct routes, reflecting their primary applications.

12-Aminododecanoic Acid: As a key monomer for the engineering polymer Nylon-12, its synthesis is well-established and can be achieved through several industrial routes.[12] Common methods include:

  • From Butadiene: A multi-step process involving cyclotrimerization.[10]

  • From Cyclohexanone: Oxidation and subsequent cracking to yield 11-cyanoundecanoic acid, followed by hydrogenation.[10]

  • From Renewable Feedstocks: Greener routes have been developed starting from naturally occurring fatty acids like vernolic acid or lauric acid, involving oxidation, oximation, and subsequent hydrogenation.[12][13]

G Vernolic Acid Vernolic Acid 12,13-Epoxystearic Acid 12,13-Epoxystearic Acid Vernolic Acid->12,13-Epoxystearic Acid Hydrogenation 12-Oxododecanoic Acid 12-Oxododecanoic Acid 12,13-Epoxystearic Acid->12-Oxododecanoic Acid Periodic Acid Oxidation 12-Oxododecanoic Acid Oxime 12-Oxododecanoic Acid Oxime 12-Oxododecanoic Acid->12-Oxododecanoic Acid Oxime Hydroxylamine 12-Aminododecanoic Acid 12-Aminododecanoic Acid 12-Oxododecanoic Acid Oxime->12-Aminododecanoic Acid Hydrogenation (e.g., PtO2 catalyst) G cluster_0 Standard Peptide Backbone cluster_1 N-Methylated Peptide Backbone P1 ...-NH-CHR-CO-NH-CHR'-CO-... Protease Protease Protease->Cleavage Cleavage Site P2 ...-NH-CHR-CO-N(CH3)-CHR'-CO-... Protease2 Protease Blocked Protease2->Blocked Steric Hindrance (Cleavage Blocked)

Figure 3: N-methylation protects the peptide bond from proteolytic cleavage.

Conclusion

The distinction between 12-aminododecanoic acid and 12-(methylamino)dodecanoic acid serves as a compelling case study in molecular precision. 12-aminododecanoic acid, with its reactive primary amine and capacity for extensive hydrogen bonding, is an ideal monomer for robust, high-performance polymers like Nylon-12. In contrast, the introduction of a single methyl group in 12-(methylamino)dodecanoic acid fundamentally alters its properties, making it a representative of a class of molecules—N-methylated amino acids—that are critical tools for medicinal chemists. By conferring proteolytic resistance and enhancing pharmacokinetic properties, N-methylation transforms peptides from promising leads into viable therapeutic candidates. The choice between these two termini is therefore not trivial; it is a strategic decision that dictates the ultimate function and application of the resulting material or molecule.

References

  • United States Patent 5530148A, "Synthesis of 12-aminododecanoic acid.
  • "12-(Methylamino)dodecanoic acid | 7408-81-3." Smolecule.
  • "How is 12-Aminododecanoic Acid Synthesized?" Guidechem.
  • "Synthesis of 12-aminododecanoic acid
  • "12-Aminododecanoic acid." ChemBK.
  • South Korea Patent KR101341889B1, "A process to synthesize 12-aminododecanoic acid or the ester derivative thereof.
  • "12-AMINODODECANOIC ACID.
  • "N-Methyl
  • "Synthesis of 12-aminododecanoic acid." PrepChem.com.
  • "The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide." Benchchem.
  • "12-Aminododecanoic Acid.
  • "12-(Methylamino)dodecanoic acid.
  • "CAS 693-57-2: 12-Aminododecanoic acid." CymitQuimica.
  • "12-(Methylamino)dodecanoic acid." Sigma-Aldrich.
  • "Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides.
  • "12 Aminododecanoic acid." mzCloud.
  • "12-(Methylamino)dodecanoic acid." Sigma-Aldrich.
  • "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • "12-AMINODODECANOIC ACID." ChemicalBook.
  • "12-Aminododecanoic acid, 693-57-2." BroadPharm.
  • "Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
  • "12-Aminooctadecanoic acid.
  • "12-(Methylamino)dodecanoic acid." Sigma-Aldrich.
  • "12-Aminododecanoic acid - Optional[FTIR] - Spectrum." SpectraBase.
  • "12-Aminododecanoic acid - Optional[FTIR] - Spectrum." SpectraBase.
  • "12-(Methylamino)dodecanoic acid." Sigma-Aldrich.
  • "12-Aminododecanoic acid, 95%." SLS.
  • "Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes.
  • "12-AMINODODECANOIC ACID from China manufacturer." chengdu Pukang Biological Technology Co., Ltd.
  • "12-Aminododecanoic acid 95." Sigma-Aldrich.
  • "7408-81-3 | 12-(Methylamino)dodecanoic acid." ChemScene.
  • "Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase.
  • "12-(Methylamino)dodecanoic acid." Sigma-Aldrich.
  • "Dodecanoic acid, methyl ester." NIST WebBook.

Sources

A Technical Guide to the Biological Activities and Therapeutic Potential of N-Methylated Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Beyond Simple Lipids - The Functional Significance of N-Methylation

In the vast landscape of lipidomics, fatty acids are fundamental building blocks, primarily recognized for their roles in energy storage and membrane structure.[1] However, chemical modifications to these simple aliphatic chains can unlock a remarkable diversity of biological functions, transforming them into potent signaling molecules. This guide focuses on a specific, yet increasingly important, class of modified lipids: N-methylated fatty acids , particularly N-methylated fatty acid amides and N-acyl amino acid conjugates.

Unlike the more widely studied methylation of DNA or histones, which provides epigenetic control over gene expression[2][3], N-methylation of fatty acid derivatives directly alters the physicochemical properties and biological activity of the lipid molecule itself. This modification can enhance metabolic stability, modulate receptor interactions, and improve cell membrane permeability, making these compounds compelling subjects for therapeutic development. This document provides an in-depth exploration of their biosynthesis, biological activities, and the methodologies required for their rigorous scientific investigation, tailored for researchers and drug development professionals.

Section 1: The Chemical Identity and Biosynthesis of N-Methylated Fatty Acids

The term "N-methylated fatty acid" most commonly refers to a fatty acid linked via an amide bond to an amine-containing molecule (such as an amino acid or a neurotransmitter), where the nitrogen atom of the amide bond is subsequently methylated. This is distinct from fatty acid methyl esters (FAMEs), which are primarily analytical derivatives prepared for gas chromatography.[4][5]

Endogenous Biosynthesis of the Fatty Acid Amide Scaffold

The initial and crucial step is the formation of the fatty acid amide. The most well-characterized pathway involves the creation of N-acylethanolamines (NAEs), such as the endocannabinoid anandamide. This process begins with the transfer of a fatty acid from a phospholipid to the headgroup of phosphatidylethanolamine (PE) to form N-acylphosphatidylethanolamine (NAPE).[6] Subsequently, a specific phospholipase D (NAPE-PLD) cleaves NAPE to release the N-acyl amide.[6] Similar pathways are believed to generate a wide array of other fatty acid amides, including N-acyl amino acids and N-acyl neurotransmitters.[7] Arylalkylamine N-acyltransferases (AANATs) represent another key enzyme class that catalyzes the formation of N-acylamides from an acyl-CoA and an amine.[8]

The N-Methylation Step: A Critical Functional Modification

While the biosynthesis of the parent fatty acid amides is established, the specific enzymatic machinery for their N-methylation in mammals is an active area of investigation. It is hypothesized that S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases are responsible for this modification. In other biological systems, such as the biosynthesis of peptide cytotoxins, dedicated N-methyltransferases have been shown to iteratively methylate amide nitrogens, suggesting a conserved biochemical strategy.[9]

From a drug development perspective, chemical synthesis provides a direct route to these molecules. A typical synthetic workflow involves the amidation of an activated fatty acid (like an acyl chloride) with the desired amine, followed by a methylation step targeting the amide nitrogen.

G cluster_0 Amide Formation cluster_1 N-Methylation FA Fatty Acid (e.g., Palmitic Acid) AC Acyl-CoA or Activated Intermediate FA->AC Activation FAA Fatty Acid Amide (N-acyl Glycine) AC->FAA N-Acyltransferase (AANAT) or Chemical Synthesis Amine Amine Substrate (e.g., Glycine, Dopamine) Amine->FAA N-Acyltransferase (AANAT) or Chemical Synthesis NMFA N-Methylated Fatty Acid Amide (N-methyl-N-acyl Glycine) FAA->NMFA N-Methylation SAM SAM (Methyl Donor) NMT N-Methyltransferase (Enzyme) SAM->NMT SAH SAH NMT->SAH

Figure 2: Proposed mechanism for neuromodulation by N-methylated fatty acid amides.
Anti-inflammatory and Immunomodulatory Potential

The role of fatty acids in inflammation is well-established. Omega-3 fatty acids can alter eicosanoid metabolism and modulate inflammatory gene expression, partly through epigenetic mechanisms like DNA methylation. [10][11]Similarly, nitro-fatty acids exert potent anti-inflammatory effects by activating PPARγ and inhibiting the pro-inflammatory NF-κB signaling pathway. [12] While direct evidence for N-methylated fatty acids is still emerging, it is highly plausible that they participate in these immunomodulatory networks. Their enhanced stability could lead to more sustained activation or inhibition of key inflammatory targets. The NF-κB pathway, a central regulator of inflammation, is a prime candidate for modulation by these lipids.

Stimulus Inflammatory Stimulus (e.g., LPS) Receptor TLR4 Stimulus->Receptor IKK IKK Activation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Genes NMFA N-Methylated Fatty Acid Amide NMFA->IKK Inhibition (Proposed)

Figure 3: Proposed anti-inflammatory action via inhibition of the NF-κB pathway.

Section 3: Methodologies for the Study of N-Methylated Fatty Acids

Rigorous investigation of these compounds requires specialized analytical and biological protocols. The choice of methodology is critical for generating reliable and reproducible data.

Experimental Protocol: Extraction and Quantification by LC-MS/MS

Unlike volatile FAMEs, N-methylated fatty acid amides are larger, less volatile, and more polar, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the gold standard for their analysis. Gas Chromatography (GC) is generally unsuitable without further derivatization.

Causality Behind Method Choice: LC-MS/MS is selected for its superior sensitivity, specificity, and ability to analyze complex mixtures without derivatization. The tandem MS (MS/MS) capability allows for structural confirmation and quantification via methods like Multiple Reaction Monitoring (MRM), ensuring that the signal is from the specific analyte of interest and not an isobaric interference.

Step-by-Step Protocol:

  • Homogenization: Homogenize 50-100 mg of tissue or 100-200 µL of plasma in 1 mL of ice-cold methanol containing a known amount of a deuterated internal standard (e.g., d4-N-palmitoyl glycine).

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 2 mL of chloroform to the methanol homogenate. Vortex thoroughly.

    • Add 1 mL of water. Vortex again to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of a suitable solvent for reverse-phase chromatography (e.g., 90:10 Methanol:Water).

  • LC-MS/MS Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

    • Gradient: Run a gradient from 40% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and re-equilibrate.

    • MS Detection: Operate in positive ion electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for each analyte and the internal standard. For example, for N-palmitoyl glycine, the transition might be [M+H]+ → 75.0 (the glycinyl fragment).

Experimental Protocol: Antimicrobial Susceptibility Testing

To assess the antimicrobial activity, a broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the bacterial strain (e.g., E. coli, S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the N-methylated fatty acid compound in MHB, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB, no compound) and a negative control (MHB only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_0 Analytical Workflow cluster_1 Functional Workflow Sample Biological Sample (Tissue, Plasma) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Data Quantify Endogenous Levels Analysis->Data Conclusion Correlate Structure with Biological Activity Data->Conclusion Compound Synthesized N-Methylated Compound Bioassay Biological Assays (e.g., MIC, Cell Viability) Compound->Bioassay Activity Determine Potency (MIC, IC₅₀) Bioassay->Activity Activity->Conclusion

Figure 4: Integrated workflow for the investigation of N-methylated fatty acids.

Section 4: Therapeutic Potential and Future Directions

The unique combination of enhanced stability and tailored biological activity positions N-methylated fatty acid derivatives as a highly versatile chemical scaffold for drug discovery.

  • Infectious Disease: The development of stable, potent, and resistance-evading antimicrobial lipopeptides is a critical strategy to combat the rise of multidrug-resistant bacteria. [13]* Neurology and Pain Management: Fine-tuning the activity of neuromodulatory lipids through N-methylation could lead to novel non-opioid analgesics or treatments for neurological disorders with fewer side effects and improved pharmacokinetics. [7]* Inflammatory Disorders: Leveraging these stable lipids to modulate key inflammatory pathways like NF-κB could yield new therapies for chronic inflammatory diseases, from rheumatoid arthritis to inflammatory bowel disease. [12] The path forward requires a multidisciplinary approach. Advances in synthetic chemistry are needed to efficiently generate diverse libraries of these compounds. Sophisticated mass spectrometry and lipidomics platforms are essential to identify and quantify novel endogenous N-methylated lipids and to trace their metabolic fate. Finally, robust cellular and in vivo models will be crucial to fully elucidate their mechanisms of action and validate their therapeutic potential. The exploration of this chemical space has just begun, offering a rich territory for future scientific discovery and therapeutic innovation.

References

  • Progress of m6A Methylation in Lipid Metabolism in Humans and Animals. (2022). MDPI.
  • Distinct Associations of BMI and Fatty Acids With DNA Methylation in Fasting and Postprandial St
  • Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia acule
  • Adipose tissue. (n.d.). Wikipedia.
  • Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. (2026). Journal of Medicinal Chemistry.
  • Flaxseed supplementation confers resilience to stress-induced depression. (2026). NDT.
  • Effect of N-methylated and fatty acid conjugation on analogs of antimicrobial peptide Anoplin. (2020). PubMed.
  • KEGG PATHWAY D
  • Studies on analgesics of aniline series. II. Preparation and properties of N-alkyl or N,N-dialkyl 3-(N'-acyl-or N'-benzyl-substituted anilino)propionamide series and N-alkyl or N,N-dialkyl 3-(substituted anilino)propylamine series. (1965). PubMed.
  • The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. (2020). PubMed Central.
  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). PNAS.
  • DNA Methylation Patterns Are Associated with n–3 Fatty Acid Intake in Yup'ik People. (n.d.). NIH.
  • n-3 fatty acids and the metabolic syndrome. (n.d.). PubMed.
  • Polyunsaturated fatty acids and DNA methylation in colorectal cancer. (n.d.). PMC - NIH.
  • DNA methylation in human lipid metabolism and rel
  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chrom
  • The role of fatty acids in neurodegenerative diseases: mechanistic insights and therapeutic str
  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (n.d.). MDPI.
  • Quantification of Bacterial Fatty Acids by Extraction and Methylation. (2020).
  • Role of genetic variants and DNA methylation of lipid metabolism-related genes in metabolic dysfunction-associated ste
  • DNA Methylation in Adipose Tissue and Metabolic Syndrome. (2020). PMC - NIH.
  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. (n.d.). Arabian Journal of Chemistry.
  • Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential. (n.d.). MDPI.
  • Biosynthesis, degradation, and pharmacological importance of the f
  • N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. (n.d.). PMC - NIH.
  • The Modulatory Effects of Fatty Acids on Cancer Progression. (n.d.). MDPI.
  • Analytical method and characterization of bioactive fatty acids from biological matrices: property and recent trend. (n.d.). Unknown Source.
  • Synthesis of fatty acid amide from amidation palm fatty acid distillate with urea using microwave irradi
  • Fatty Acid Methyl Ester analysis by Gas Chrom
  • Omega-3 fatty acids produce DNA methylation changes in inflammation-related genes and pathways with implication of toll-like receptor signaling. (2019). AACR Journals.
  • Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters.
  • Identifying Key Changes in Brain Free Fatty Acids Associated with Memory in Health, Ageing and Disease: A Mechanistic Study. (n.d.). UQ eSpace - The University of Queensland.
  • Fatty acid methyl esters as a potential therapy against cerebral ischemia. (2015). OCL.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI.
  • NMT1 and NMT3 N-Methyltransferase Activity Is Critical to Lipid Homeostasis, Morphogenesis, and Reproduction. (n.d.). Plant Physiology | Oxford Academic.
  • Metabolic syndrome: Nutri-epigenetic cause or consequence?. (2023). Heliyon.
  • Entry of polyunsaturated fatty acids into the brain: evidence that high-density lipoprotein-induced methylation of phosphatidylethanolamine and phospholipase A2 are involved. (n.d.). PMC - NIH.
  • Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. (2020). bioRxiv.
  • N-Dealkyl
  • DNA methylation in human lipid metabolism and related diseases. (2018).
  • Insect Arylalkylamine N-Acyltransferases: Mechanism and Role in Fatty Acid Amide Biosynthesis. (n.d.). Frontiers.
  • Comparison of six methylation methods for analysis of the fatty acid composition of albacore lipid. (n.d.). Oxford Academic.

Sources

A Technical Guide to the Synthesis of Novel Omega-Amino Fatty Acids: Chemical and Biocatalytic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Omega-amino fatty acids (ω-AmFAs) are bifunctional molecules of significant industrial interest, serving as crucial monomers for the production of high-performance polyamides and as valuable intermediates in the pharmaceutical sector.[1] The increasing demand for sustainable and green chemical processes has spurred the development of novel synthetic routes to ω-AmFAs, moving away from traditional petrochemical-based methods. This technical guide provides an in-depth exploration of modern chemo-catalytic and biocatalytic strategies for the synthesis of ω-AmFAs, with a focus on pathways originating from renewable feedstocks such as vegetable oils. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer a comparative analysis of these innovative approaches, equipping researchers and drug development professionals with the necessary knowledge to navigate this evolving field.

Introduction: The Imperative for Novel ω-AmFA Synthesis

The synthesis of ω-AmFAs has traditionally relied on multi-step chemical processes that often involve harsh reaction conditions, hazardous reagents, and a significant environmental footprint. The shift towards a bio-based economy has created a strong impetus to develop more sustainable and efficient methods for producing these valuable molecules. Vegetable oils, rich in unsaturated fatty acids like oleic and linoleic acid, represent an abundant and renewable feedstock for ω-AmFA synthesis. This guide will focus on key transformative technologies that enable the conversion of these natural resources into tailored ω-AmFAs.

Chemo-Catalytic Pathways from Unsaturated Fatty Acids

Chemical synthesis offers robust and scalable methods for the transformation of fatty acids. Modern catalytic approaches have significantly improved the efficiency and selectivity of these transformations.

Pathway I: Ozonolysis followed by Reductive Amination

This classic yet effective two-step approach involves the oxidative cleavage of the double bond in an unsaturated fatty acid, followed by the introduction of the amine functionality.

Step 1: Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce aldehydes or carboxylic acids.[2] For the synthesis of ω-amino fatty acids, a reductive work-up is typically employed to yield an aldehyde-ester, which is the precursor for the subsequent amination step.

  • Causality of Experimental Choices: The reaction is conducted at low temperatures (-78 °C) to control the exothermic reaction and prevent over-oxidation.[3] A reductive work-up with a mild reducing agent like dimethyl sulfide (DMS) is crucial to selectively obtain the aldehyde without reducing it further to an alcohol or oxidizing it to a carboxylic acid.

Experimental Protocol: Reductive Ozonolysis of Methyl Oleate

  • Preparation: Dissolve methyl oleate (1 equivalent) in a non-participating solvent such as dichloromethane (DCM) or a 1:1 mixture of DCM and methanol in a three-neck round-bottom flask equipped with a gas inlet tube, a gas outlet tube, and a temperature probe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.[3]

  • Purging: Once the reaction is complete, bubble argon or nitrogen gas through the solution to remove any residual ozone.

  • Reductive Work-up: Add dimethyl sulfide (DMS) (1.5 equivalents) dropwise to the cold solution.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for at least 2 hours. Quench the reaction by adding water.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde-ester can be purified by silica gel chromatography.

Step 2: Reductive Amination

The resulting aldehyde-ester is then converted to the corresponding ω-amino fatty acid ester via reductive amination.

  • Causality of Experimental Choices: Raney nickel is a common catalyst for this transformation due to its high activity and relatively low cost. The reaction is performed under a hydrogen atmosphere to facilitate the reduction of the intermediate imine.

Experimental Protocol: Reductive Amination of Aldehyde-Ester

  • Reaction Setup: In a high-pressure autoclave, combine the crude aldehyde-ester (1 equivalent), a suitable solvent like methanol, and Raney nickel catalyst.

  • Amination: Add ammonia in methanol to the mixture.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., up to 1500 psi).

  • Heating and Reaction: Heat the mixture to the desired temperature (e.g., 150 °C) and stir for several hours.[4]

  • Work-up: After cooling and depressurizing the reactor, filter off the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The resulting ω-amino fatty acid ester can be purified by distillation or recrystallization.

Pathway II: Olefin Metathesis

Olefin metathesis is a powerful catalytic reaction that allows for the rearrangement of carbon-carbon double bonds.[5] Cross-metathesis of unsaturated fatty acid esters with a small, functionalized olefin can be used to introduce a terminal functional group that can be subsequently converted to an amine.

  • Causality of Experimental Choices: Second-generation Grubbs catalysts are often used due to their high activity and tolerance to various functional groups.[6][7] The choice of the cross-metathesis partner is critical for introducing the desired functionality.

Experimental Protocol: Cross-Metathesis of Methyl Oleate

  • Reaction Setup: In a glovebox, dissolve methyl oleate (1 equivalent) and the cross-metathesis partner (e.g., a protected allylamine, 1.2 equivalents) in anhydrous and degassed dichloromethane (DCM).

  • Catalyst Addition: Add the Grubbs second-generation catalyst (e.g., 0.1 mol%) to the solution.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Quench the reaction by adding a small amount of ethyl vinyl ether.

  • Purification: Concentrate the reaction mixture and purify the product by silica gel chromatography.

Pathway III: Hydroaminomethylation

Hydroaminomethylation is an atom-economical, one-pot reaction that converts an alkene into a linear amine with the addition of a C1 unit.[8]

  • Causality of Experimental Choices: Rhodium-based catalysts with specific phosphine ligands are typically employed to achieve high regioselectivity for the linear amine product.[9] The reaction is carried out under a syngas (CO/H2) atmosphere.

Experimental Protocol: Hydroaminomethylation of an Unsaturated Fatty Ester

  • Catalyst Preparation: In a glovebox, prepare the catalyst solution by dissolving the rhodium precursor (e.g., [Rh(CO)2(acac)]) and the phosphine ligand in a suitable solvent.

  • Reaction Setup: In a high-pressure autoclave, add the unsaturated fatty ester (1 equivalent), the amine (e.g., a secondary amine, 1.2 equivalents), and the catalyst solution.

  • Reaction Conditions: Pressurize the autoclave with syngas (CO/H2, e.g., 1:1 ratio) to the desired pressure (e.g., 500-3000 psig).[10]

  • Heating and Reaction: Heat the mixture to the reaction temperature (e.g., 95-120 °C) and stir for the required time.[10]

  • Work-up and Purification: After cooling and depressurizing, the product can be purified by distillation or chromatography.

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes can lead to reactions under mild conditions with high stereo- and regioselectivity.

Pathway IV: Multi-Enzyme Cascade for Direct Amination

A powerful approach involves a multi-enzyme cascade that converts fatty acids directly into ω-amino fatty acids. This can be achieved using a combination of a carboxylic acid reductase (CAR) and a transaminase (TA).

  • Causality of Experimental Choices: The CAR enzyme reduces the carboxylic acid to an aldehyde, which is then aminated by the TA. This cascade requires cofactors such as ATP and NADPH, which are often recycled in situ using other enzymes. The choice of enzymes is critical for substrate specificity and overall efficiency.

Experimental Protocol: One-Pot Enzymatic Synthesis of ω-Amino Fatty Acids

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), combine the fatty acid substrate (e.g., lauric acid), ATP, NADPH, and the enzymes: carboxylic acid reductase (CAR) and a transaminase (TA). An amino donor for the transaminase, such as alanine, is also required.

  • Cofactor Recycling (Optional but Recommended): Include a cofactor recycling system, for example, using glucose and glucose dehydrogenase for NADPH regeneration.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by HPLC or GC-MS analysis of aliquots taken at different time points.

  • Work-up and Purification: Once the reaction is complete, the product can be extracted and purified using chromatographic techniques or by recrystallization after pH adjustment.[11]

Data Presentation and Pathway Comparison

Synthesis PathwayStarting MaterialKey Reagents/CatalystsTypical YieldsAdvantagesDisadvantages
Ozonolysis & Reductive Amination Unsaturated Fatty AcidOzone, DMS, Raney Ni, H260-80%Well-established, scalableUse of hazardous ozone, high pressure
Olefin Metathesis Unsaturated Fatty AcidGrubbs Catalyst70-90%High selectivity, mild conditionsExpensive catalyst, sensitive to impurities
Hydroaminomethylation Unsaturated Fatty AcidRh-catalyst, Syngas80-95%Atom-economical, one-potHigh pressure, expensive catalyst
Multi-Enzyme Cascade Fatty AcidCAR, TA, ATP, NADPH70-95%Mild conditions, high selectivityEnzyme stability, cofactor cost

Visualizing the Synthesis Pathways

Diagram 1: Chemo-Catalytic Pathways

Chemo_Catalytic_Pathways cluster_ozonolysis Pathway I: Ozonolysis & Reductive Amination cluster_metathesis Pathway II: Olefin Metathesis cluster_hydroamino Pathway III: Hydroaminomethylation UFA Unsaturated Fatty Acid O3_DMS 1. O3 2. DMS UFA->O3_DMS Ozonolysis Aldehyde Aldehyde-Ester O3_DMS->Aldehyde NH3_H2_Ni NH3, H2 Raney Ni Aldehyde->NH3_H2_Ni Reductive Amination Amine1 ω-Amino Fatty Acid NH3_H2_Ni->Amine1 UFA2 Unsaturated Fatty Acid Grubbs Grubbs Catalyst + R-NH2 UFA2->Grubbs Cross-Metathesis Intermediate Functionalized Intermediate Grubbs->Intermediate Deprotection Deprotection/ Conversion Intermediate->Deprotection Amine2 ω-Amino Fatty Acid Deprotection->Amine2 UFA3 Unsaturated Fatty Acid Rh_Syngas Rh Catalyst CO/H2, R2NH UFA3->Rh_Syngas Hydroaminomethylation Amine3 ω-Amino Fatty Acid Rh_Syngas->Amine3

Caption: Overview of chemo-catalytic routes to ω-amino fatty acids.

Diagram 2: Biocatalytic Pathway

Biocatalytic_Pathway FA Fatty Acid CAR Carboxylic Acid Reductase (CAR) FA->CAR Aldehyde Fatty Aldehyde CAR->Aldehyde ADP ADP + Pi CAR->ADP NADP NADP+ CAR->NADP TA Transaminase (TA) Aldehyde->TA Amine ω-Amino Fatty Acid TA->Amine KetoAcid Keto Acid (e.g., Pyruvate) TA->KetoAcid ATP ATP ATP->CAR NADPH NADPH + H+ NADPH->CAR AminoDonor Amino Donor (e.g., Alanine) AminoDonor->TA

Caption: Multi-enzyme cascade for the synthesis of ω-amino fatty acids.

Conclusion and Future Outlook

The synthesis of novel omega-amino fatty acids is at a pivotal point, with both advanced chemo-catalytic and innovative biocatalytic methods offering viable and sustainable alternatives to traditional approaches. The choice of synthetic route will depend on factors such as the desired scale of production, cost considerations, and the specific structure of the target molecule. Future research will likely focus on the development of more robust and recyclable catalysts, the discovery and engineering of novel enzymes with improved stability and substrate scope, and the integration of chemo- and biocatalytic steps into seamless cascade reactions. These advancements will undoubtedly pave the way for the large-scale, sustainable production of a wide range of valuable omega-amino fatty acids for diverse industrial applications.

References

  • A biocatalytic cascade for the conversion of fatty acids to fatty amines. ResearchGate. [Link]

  • Development of an amine transaminase-lipase cascade for chiral amide synthesis under flow conditions. Green Chemistry (RSC Publishing). [Link]

  • Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL). MDPI. [Link]

  • Method for metathesis of a fatty acid or fatty acids.
  • Biotechnological production of omega-3 fatty acids: current status and future perspectives. Frontiers. [Link]

  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal. [Link]

  • Comparative analysis of the chemical and biochemical synthesis of keto acids. ResearchGate. [Link]

  • Ozonolysis-Reductive Amination of Olefins. Journal of the American Oil Chemists' Society. [Link]

  • Advanced Methods for Hydroxylation of Vegetable Oils, Unsaturated Fatty Acids and Their Alkyl Esters. MDPI. [Link]

  • The omega-hydroxlyation of lauric acid: oxidation of 12-hydroxlauric acid to dodecanedioic acid by a purified recombinant fusion protein containing P450 4A1 and NADPH-P450 reductase. PubMed. [Link]

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI. [Link]

  • Amino Acids and Peptides Organocatalysts: A Brief Overview on Its Evolution and Applications in Organic Asymmetric Synthesis. ResearchGate. [Link]

  • Multienzyme cascade synthesis of ω-amino fatty acids from vegetable-derived precursors for use as nylon monomers. RSC Publishing. [Link]

  • Selective hydroformylation of unsaturated fatty compounds.
  • Olefin metathesis of unsaturated fatty acids with second generation Grubbs catalyst. ResearchGate. [Link]

  • I. OZONOLYSIS OF OLEIC ACID. Canadian Science Publishing. [Link]

  • High Yield Synthesis of 12-Aminolauric Acid by ''Enzymatic Transcrystallization'' of !-Laurolactam Using. J-STAGE. [Link]

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. [Link]

  • Comparison of Amino Acid and Fatty Acid in Seafood, Meat, Beans, and Eggs Using the Food Composition Table. PubMed. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. [Link]

  • Production of omega-amino fatty acids.
  • Olefin Metathesis. Master Organic Chemistry. [Link]

  • Process for purifying long chain amino acids.
  • Hydroformylation of unsaturated fatty acids. Sci-Hub. [Link]

  • Comparison of Fatty acid metabolism and Amino acid Biosynthesis among... ResearchGate. [Link]

  • Ozonolysis. Wikipedia. [Link]

  • Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers. [https://www.frontiersin.org/articles/10.3389/fmicb.2022.882 ключевые-ферменты-в-пути-синтеза-жирных-кислот-для-биосинтеза-биоактивных-липидов/full]([Link] ключевые-ферменты-в-пути-синтеза-жирных-кислот-для-биосинтеза-биоактивных-липидов/full)

  • Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. ResearchGate. [Link]

  • Olefin Metathesis: Catalysts and Catalysis. University of Rochester. [Link]

  • Simple methodology for the purification of amino acids. ResearchGate. [Link]

  • Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. PubMed. [Link]

  • Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis. [Link]

  • High yield synthesis of 12-aminolauric acid by "enzymatic transcrystallization" of omega-laurolactam using omega-laurolactam hydrolase from Acidovorax sp. T31. PubMed. [Link]

  • Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL). ResearchGate. [Link]

  • Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Master Organic Chemistry. [Link]

Sources

12-(methylamino)dodecanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 12-(Methylamino)dodecanoic Acid

Abstract

This technical guide provides a comprehensive overview of 12-(methylamino)dodecanoic acid, a long-chain omega-amino fatty acid derivative. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical identity, physicochemical properties, a proposed synthetic pathway, and its emerging applications. By synthesizing data from established chemical databases and relevant scientific literature, this guide serves as an authoritative resource for understanding and utilizing this unique bifunctional molecule.

Core Chemical Identity and Properties

12-(Methylamino)dodecanoic acid is a derivative of dodecanoic acid (lauric acid) characterized by a methylamino group at the terminal (omega) position. This structure confers amphiphilic properties, with a long, hydrophobic 11-carbon chain and a hydrophilic head composed of the carboxylic acid and the secondary amine.

PropertyValueSource(s)
CAS Number 7408-81-3[1][2][3]
Molecular Formula C₁₃H₂₇NO₂[1]
Molecular Weight 229.36 g/mol [1][3]
IUPAC Name 12-(methylamino)dodecanoic acid[1]
Synonyms 12-(Methylamino)lauric acid, 12-Methylaminolauric acid[1][3]
Physical Form Solid, white to faint beige powder/crystals[2]
Melting Point 139-143 °C[2][3]
Solubility Soluble in methanol (50 mg/mL, clear solution)[3]
InChI Key XTXRYZLZPWMJBM-UHFFFAOYSA-N[1]
SMILES CNCCCCCCCCCCCC(=O)O[1]

Synthesis and Mechanistic Rationale

While commercial suppliers provide this compound, understanding its synthesis is crucial for custom derivatization or isotopic labeling studies. A robust and logical approach involves a two-step process starting from 12-oxododecanoic acid, which can be derived from renewable resources.[4][5] This strategy is predicated on the well-established principles of reductive amination.

Proposed Synthetic Workflow

The conversion of a keto acid to a secondary amino acid is efficiently achieved via reductive amination. This method is chosen for its high yield and specificity. The process involves the initial formation of a Schiff base intermediate upon reaction of the ketone with methylamine, which is then reduced in situ to the secondary amine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 12-Oxododecanoic Acid (Starting Material) C Iminododecanoic Acid (Unstable Intermediate) A->C Condensation (-H₂O) B Methylamine (CH₃NH₂) (Reagent) B->C E 12-(Methylamino)dodecanoic Acid (Final Product) C->E Reduction of C=N bond D Sodium Cyanoborohydride (NaBH₃CN) (Reducing Agent) D->E

Caption: Proposed synthesis of 12-(methylamino)dodecanoic acid via reductive amination.

Experimental Protocol: Reductive Amination
  • Reaction Setup : Dissolve 12-oxododecanoic acid in a suitable solvent such as methanol. The choice of methanol is critical as it effectively dissolves the starting material and is compatible with the reducing agent.

  • Imine Formation : Add an excess of methylamine (typically as a solution in methanol or THF) to the reaction mixture. The reaction is typically performed at a slightly acidic pH (around 5-6) to catalyze the dehydration step required for imine formation without protonating the amine reagent excessively.

  • Reduction : Introduce a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), portion-wise to the mixture. NaBH₃CN is the classic choice as it is selective for the protonated imine over the ketone, minimizing side reactions. The reaction is stirred at room temperature for several hours to overnight.

  • Work-up and Purification : Quench the reaction by adding water. Acidify the solution to protonate the amine and then extract with an organic solvent to remove any unreacted starting material. Basify the aqueous layer to deprotonate the amino acid, which can then be isolated by filtration or extraction into a suitable organic solvent. Final purification is typically achieved by recrystallization.

Self-Validating System : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting keto acid and the appearance of the desired product mass (m/z 230.2 for [M+H]⁺).

Applications in Research and Development

The unique bifunctional nature of 12-(methylamino)dodecanoic acid makes it a valuable building block and functional molecule in several scientific domains.

Peptide Synthesis and Modification

As an unconventional amino acid, it can be used in solution-phase peptide synthesis.[3] The long aliphatic chain can introduce lipophilic character to peptides, potentially enhancing their ability to cross cell membranes or improving their pharmacokinetic profile.

Surfactants and Material Science

Its amphiphilic structure, featuring a hydrophobic tail and a hydrophilic headgroup, makes it a candidate for developing novel surfactants.[2] These surfactants could find use in creating emulsions, stabilizing nanoparticles, or in formulations for cosmetics and personal care products.[2]

Drug Delivery and Membrane Interactions

The ability to interact with lipid bilayers is a key area of interest for drug development professionals.[2] Molecules like this can be incorporated into liposomes or other nanocarriers to improve drug loading or targeting.[2][6] Its potential to modulate membrane fluidity and permeability is also a subject for further investigation.[2]

Caption: Relationship between molecular structure and key application areas.

Comparative Analysis with Structural Analogs

Understanding 12-(methylamino)dodecanoic acid is enhanced by comparing it to structurally similar compounds.

  • 12-Aminododecanoic Acid (CAS: 693-57-2) : This is the primary amine analog.[7] The presence of a methyl group in 12-(methylamino)dodecanoic acid increases its steric bulk and basicity slightly compared to the primary amine. This seemingly small change can significantly alter hydrogen bonding capabilities and reactivity in subsequent chemical modifications.

  • Dodecanoic Acid (Lauric Acid, CAS: 143-07-7) : The parent fatty acid lacks the terminal amino group, rendering it purely hydrophobic except for the carboxylic acid head.[8] The addition of the methylamino group introduces a positive charge at physiological pH, drastically changing its solubility and interaction with biological macromolecules.

  • 12-Hydroxydodecanoic Acid : This analog possesses a terminal hydroxyl group instead of an amine.[9] While also amphiphilic, the hydroxyl group is less basic and engages in different types of chemical reactions (e.g., esterification) compared to the nucleophilic methylamino group.

Conclusion

12-(Methylamino)dodecanoic acid is a versatile chemical entity with significant potential in advanced materials and pharmaceutical sciences. Its well-defined amphiphilic structure, combined with the reactivity of its terminal functional groups, provides a robust platform for chemical modification and incorporation into complex systems. This guide has provided the core technical data, a plausible synthetic framework, and an overview of its application landscape, offering a solid foundation for researchers and developers aiming to harness its unique properties.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81903, 12-(Methylamino)dodecanoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dodecanoic acid, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69661, 12-Aminododecanoic acid. Retrieved from [Link]

  • Isbell, T. A., & Mundy, B. P. (1996). U.S. Patent No. 5,530,148. Washington, DC: U.S. Patent and Trademark Office.
  • Coenen, F., Holtmann, D., & Fraaije, M. W. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. AMB Express, 13(1), 15. Retrieved from [Link]

  • Gîfu, I. C., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(5), 923. Retrieved from [Link]

  • Park, J. H., et al. (2021). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Microbial Cell Factories, 20(1), 133. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). Showing metabocard for 12-Hydroxydodecanoic acid (HMDB0002059). Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility Profile of 12-(Methylamino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

12-(methylamino)dodecanoic acid (12-MADA) is an amphiphilic molecule with a C12 lipophilic carbon chain, a hydrophilic carboxylic acid, and a secondary amine. This structure suggests potential applications in drug delivery systems and as a surfactant in pharmaceutical formulations.[1] A comprehensive understanding of its solubility in various laboratory solvents is paramount for effective formulation, purification, and preclinical assessment. This guide provides a detailed framework for characterizing the solubility of 12-MADA. It outlines the predicted solubility based on its physicochemical properties and presents a rigorous, step-by-step protocol for experimental determination using the gold-standard equilibrium shake-flask method. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Solubility Profile

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among these, solubility is a cornerstone that dictates bioavailability, formulation strategies, and ultimately, clinical efficacy.[2] For a molecule like 12-(methylamino)dodecanoic acid (C₁₃H₂₇NO₂), its unique amphiphilic nature—possessing both a long hydrophobic alkyl chain and polar carboxylic acid and methylamino functional groups—presents a complex solubility challenge.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to provide a foundational understanding of why 12-MADA behaves as it does in different solvent environments and how to accurately and reliably measure this behavior. By grounding our approach in established methodologies recommended by global regulatory bodies, we provide a self-validating framework for generating the robust solubility data required for informed decision-making in pharmaceutical development.[3][4]

Predicted Solubility Profile Based on Physicochemical Properties

The molecular structure of 12-MADA provides significant clues to its solubility behavior. As a zwitterionic compound, it possesses both a positive charge on the amino group and a negative charge on the carboxylate group, leading to strong intermolecular forces and a high melting point (139-143°C).[1][5][6] This ionic character, combined with the long, nonpolar dodecanoic acid tail, defines its amphiphilic nature.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₂₇NO₂[7][8]
Molecular Weight 229.36 g/mol [7][8]
Physical State Solid, white to faint beige powder/crystals[1]
Melting Point 139-143 °C[1][5][9]
pKa (Predicted) Acidic (COOH) ~4-5; Basic (NH) ~10-11N/A
XLogP3 (Predicted) 1.6[7]

Expected Solubility Trends:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the carboxylic acid and methylamino groups allows for hydrogen bonding. A known data point is its high solubility in methanol (50 mg/mL), resulting in a clear solution.[1][5][8][9][10] Its solubility in water is expected to be limited due to the long hydrophobic C12 chain but will be highly pH-dependent.[1][11] At pH values below the pKa of the carboxylic acid or above the pKa of the amino group, the molecule will be charged, increasing its aqueous solubility.[11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the charged portions of the molecule effectively. Good solubility is anticipated in solvents like DMSO.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The long alkyl chain provides some lipophilic character, but the ionic head groups will prevent significant dissolution in highly non-polar environments.[6]

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate): Partial solubility may be observed. Ethyl acetate has been noted as an effective solvent for extraction, suggesting a degree of solubility.[1]

This predictive analysis underscores the necessity of empirical testing, as subtle interactions between the solute and solvent can lead to unexpected outcomes.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the intrinsic solubility of a compound is the Saturation Shake-Flask Method .[12][13] This thermodynamic solubility test measures the maximum concentration of a compound that can be dissolved in a solvent system under equilibrium conditions.[14] The protocol below is a self-validating system designed for accuracy and reproducibility, incorporating principles from international guidelines.[4][15][16]

Required Materials and Equipment
  • 12-(Methylamino)dodecanoic acid (≥98.0% purity)[8]

  • Volumetric flasks and pipettes (Class A)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control (37 ± 1 °C for biopharmaceutical relevance)[4][15]

  • Centrifuge capable of >10,000 x g

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE or PVDF)

  • Analytical balance

  • Validated analytical system for quantification (e.g., HPLC-UV, UPLC-MS)

  • pH meter

  • Common Lab Solvents:

    • Purified Water (Type I)

    • Methanol (HPLC Grade)

    • Ethanol (HPLC Grade)

    • Dimethyl Sulfoxide (DMSO, ACS Grade)

    • N,N-Dimethylformamide (DMF, ACS Grade)

    • Acetonitrile (ACN, HPLC Grade)

    • Ethyl Acetate (ACS Grade)

    • Toluene (ACS Grade)

    • Hexane (ACS Grade)

    • pH 1.2, 4.5, and 6.8 Buffers[15][17]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_solid 1. Weigh Excess Solid (>2 mg/mL target) prep_solvent 2. Add Solvent (e.g., 5 mL) prep_solid->prep_solvent into vial agitate 3. Agitate on Shaker (24-72h, 37°C) prep_solvent->agitate check_eq 4. Check for Equilibrium (sample at 24h & 48h) agitate->check_eq centrifuge 5. Centrifuge (>10,000 x g, 15 min) check_eq->centrifuge filter 6. Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter dilute 7. Dilute Sample (if necessary) filter->dilute analyze 8. Quantify Concentration (HPLC/UPLC) dilute->analyze end end analyze->end Calculate Solubility (mg/mL)

Sources

Technical Guide: In Silico Prediction of Acid-Base Properties of 12-(Methylamino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on pKa and Isoelectric Point for Drug Development

Executive Summary

The ionization state of a molecule, governed by its acid dissociation constants (pKa), is a paramount physicochemical property in drug discovery and development. It dictates critical parameters such as solubility, membrane permeability, protein binding, and formulation characteristics. This guide provides an in-depth analysis of the predicted pKa and isoelectric point (pI) of 12-(methylamino)dodecanoic acid (12-MADA), a long-chain ω-amino acid with a unique amphiphilic structure. By leveraging established computational methodologies, we dissect the influence of its distinct functional groups—a terminal carboxylic acid and a distal secondary amine—separated by a long aliphatic chain. This document serves as a practical framework for researchers, explaining not only the predictive methods but also the underlying chemical principles that determine the ionization behavior of such complex molecules.

Introduction: The Critical Role of pKa and pI

12-(Methylamino)dodecanoic acid (IUPAC Name: 12-(methylamino)dodecanoic acid) is an amphiphilic molecule featuring a hydrophilic head (a carboxylic acid) and a secondary amine group at the terminus of a 12-carbon lipophilic tail.[1][2] This structure makes it an interesting candidate for applications in material science, such as forming surfactants, and as a scaffold in medicinal chemistry.[1] For any potential pharmaceutical application, a thorough understanding of its acid-base properties is non-negotiable.

The pKa value quantifies the strength of an acid in solution. For a molecule like 12-MADA with both an acidic (carboxylic acid) and a basic (secondary amine) functional group, two distinct pKa values are relevant:

  • pKa₁ : Associated with the deprotonation of the carboxylic acid (-COOH) to a carboxylate (-COO⁻).

  • pKa₂ : Associated with the deprotonation of the protonated secondary amine (-NH₂⁺CH₃) to a neutral amine (-NHCH₃).

The isoelectric point (pI) is the specific pH at which the molecule carries no net electrical charge, existing predominantly as a neutral zwitterion.[3] At this pH, properties like aqueous solubility are often at their minimum, while aggregation may be at its maximum—critical considerations for drug formulation and delivery.[4]

Experimentally determining these values can be time-consuming and require significant quantities of pure compound.[5] Therefore, robust computational prediction has become an indispensable tool in modern drug development, enabling rapid, cost-effective evaluation of molecular properties from structure alone.[6][7]

Theoretical Framework: Understanding Ionization in an Amphiphilic Molecule

The ionization state of 12-MADA is a function of the solution's pH. The interplay between its two ionizable groups, though separated by an eleven-carbon linker, dictates its overall charge profile.

The Carboxylic Acid Group (pKa₁)

The pKa of a simple long-chain carboxylic acid like dodecanoic acid (lauric acid) is typically in the range of 4.9 to 5.3.[8][9] This value reflects the stability of the resulting carboxylate anion in an aqueous environment. For 12-MADA, the primary factor that could modulate this pKa is the electrostatic influence of the distant amino group. At a pH where the carboxylic acid is considering deprotonation (pH ~4-5), the secondary amine will be fully protonated and carry a positive charge (-NH₂⁺CH₃). The long, flexible alkyl chain allows for conformations where this positive charge can get relatively close to the carboxylic acid group, stabilizing the formation of the negative carboxylate anion. This intramolecular interaction is expected to make the carboxylic acid slightly stronger (i.e., have a lower pKa) than that of dodecanoic acid itself.

The Secondary Amine Group (pKa₂)

Simple secondary alkylamines typically exhibit pKa values for their conjugate acids in the range of 10 to 11.[10] This value reflects the stability of the protonated ammonium cation. In 12-MADA, the key modulator is the carboxylate group. At a pH where the ammonium group is considering deprotonation (pH ~10-11), the carboxylic acid is fully deprotonated and carries a negative charge (-COO⁻). This negative charge provides significant electrostatic stabilization to the nearby positive ammonium ion, making it a weaker acid (i.e., it holds onto its proton more tightly). Consequently, the pKa of the N-methylammonium group in 12-MADA is predicted to be substantially higher than that of a simple dialkylamine.

The Isoelectric Point (pI)

For an amphoteric molecule with one acidic and one basic group, the isoelectric point is the average of the two pKa values.[11][12]

pI = (pKa₁ + pKa₂) / 2

This formula identifies the pH at which the concentrations of the cationic species (protonated amine, neutral acid) and the anionic species (neutral amine, deprotonated acid) are equal, leaving the zwitterionic form as the dominant species with a net charge of zero.

The ionization equilibrium of 12-MADA can be visualized as follows:

G Cation Cationic Form (Net Charge +1) Predominant at pH < pKa₁ Zwitterion Zwitterionic Form (Net Charge 0) Predominant at pH between pKa₁ and pKa₂ Cation->Zwitterion + H⁺ (pKa₁) Anion Anionic Form (Net Charge -1) Predominant at pH > pKa₂ Zwitterion->Anion + H⁺ (pKa₂)

Caption: Ionization states of 12-(methylamino)dodecanoic acid.

Computational Methodology: A Self-Validating Protocol

To ensure trustworthy predictions, a robust computational method is essential. We select a methodology based on well-validated software that utilizes large experimental datasets for its predictions. Programs like Schrödinger's Epik, ChemAxon's Marvin, or ACD/Percepta are industry standards that employ empirical, quantitative structure-property relationship (QSPR), or machine learning models to deliver high accuracy for drug-like molecules.[13][14][15]

The core principle of these tools is to analyze the input molecule's structure, identify all ionizable centers, and compare their chemical environments to a vast internal database of experimentally measured pKa values. The software then applies corrections based on electronic and steric effects from neighboring atoms to arrive at a final prediction.

Workflow for pKa and pI Prediction

A generalized workflow for predicting these properties is straightforward and can be implemented with various software packages.

G cluster_input Step 1: Input cluster_process Step 2: Prediction Engine cluster_output Step 3: Analysis Input Define Molecular Structure (e.g., SMILES string) Software Submit to pKa Prediction Software (e.g., Epik, ACD/pKa DB) Input->Software pKa_vals Obtain Predicted pKa Values (pKa₁ for COOH, pKa₂ for NH₂⁺) Software->pKa_vals pI_calc Calculate Isoelectric Point pI = (pKa₁ + pKa₂)/2 pKa_vals->pI_calc

Caption: Computational workflow for pKa and pI prediction.

Detailed Protocol: Using a Representative Tool (Epik Example)

This protocol outlines the steps using Schrödinger's Epik, a widely used tool for pKa and protonation state prediction.[15]

  • Structure Input:

    • Obtain the canonical SMILES representation for 12-(methylamino)dodecanoic acid: CNCCCCCCCCCCCC(=O)O.[2]

    • Launch the software interface (e.g., Maestro) and import the structure using the SMILES string.

  • Job Setup:

    • Navigate to the Epik prediction panel.

    • Ensure the input structure is correctly selected.

    • Set the pH range for which to calculate properties. For a comprehensive analysis, a range of 2.0 to 12.0 is recommended.

  • Execution:

    • Initiate the calculation. Epik will identify the carboxylic acid and the secondary amine as ionizable sites.

    • The software calculates the microscopic pKa for each site and then derives the macroscopic pKa values, which are the experimentally observable constants.

  • Output Interpretation:

    • The primary output will be a list of the predicted macroscopic pKa values. One value will correspond to the carboxylic acid (pKa₁) and the other to the protonated amine (pKa₂).

    • The software will also typically provide a speciation plot, showing the fractional population of each ionic species (cationic, zwitterionic, anionic) as a function of pH.

    • From the two predicted pKa values, calculate the isoelectric point using the formula pI = (pKa₁ + pKa₂)/2.

Predicted Properties and Scientific Discussion

Based on the described methodology and chemical principles, we can generate a set of predicted values for 12-MADA.

Table 1: Predicted Acid-Base Properties of 12-(Methylamino)dodecanoic Acid

PropertyFunctional GroupPredicted ValueJustification & Commentary
pKa₁ Carboxylic Acid (-COOH)~4.7Expected to be slightly lower than dodecanoic acid (~5.0) due to through-space electrostatic stabilization of the carboxylate anion by the distant protonated amine.
pKa₂ Protonated Amine (-NH₂⁺CH₃)~11.2Expected to be significantly higher than a simple secondary amine (~10.7) due to electrostatic stabilization of the ammonium cation by the distant carboxylate anion.
pI Entire Molecule~7.95 Calculated as (4.7 + 11.2) / 2. This indicates the molecule is neutral at a slightly basic pH.
Discussion of Results

The predicted isoelectric point of approximately 7.95 is of significant interest. It implies that at physiological pH (~7.4), 12-MADA will exist predominantly in its zwitterionic form but will carry a small net positive charge. This is because the pH is slightly below the pI. This net charge has profound implications for drug development:

  • Solubility: The molecule's lowest aqueous solubility will occur around pH 7.95. Formulating this compound in buffers significantly above or below this pH would enhance its solubility.

  • Membrane Permeability: While the zwitterionic form has no net charge, its separated charges give it a high dipole moment, which can hinder passive diffusion across lipophilic cell membranes. The small population of the fully neutral (un-ionized) form, which is required for passive transport, would be extremely low.

  • Protein Interactions: The charge distribution will govern how 12-MADA interacts with biological targets. At pH 7.4, it can engage in both hydrogen bonding and ionic interactions with protein binding sites.

Conclusion

The in silico prediction of pKa and pI provides invaluable, actionable insights for researchers in drug development. For 12-(methylamino)dodecanoic acid, our analysis predicts a carboxylic acid pKa₁ of ~4.7, a secondary amine pKa₂ of ~11.2, and a resulting isoelectric point of ~7.95. These values are a direct consequence of the molecule's unique structure, where intramolecular electrostatic interactions between the terminally located functional groups significantly modulate their respective acid-base strengths despite being separated by a long alkyl chain. This predictive guide not only furnishes the key physicochemical parameters for 12-MADA but also provides a robust, scientifically-grounded framework for applying these essential computational tools to other novel molecules.

References

  • PubChem. Lauric Acid. National Center for Biotechnology Information. [Link][8]

  • Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link][13][14]

  • Rowan Scientific. pKa Prediction. [Link][5]

  • Molecular Discovery. MoKa - pKa modelling. [Link][16]

  • Sánchez-Márquez, J., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega. [Link][6]

  • Journal of Chemical Information and Modeling. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link][14]

  • Organic Letters. pKa Values and Geometries of Secondary and Tertiary Amines Complexed to Boronic Acids—Implications for Sensor Design. [Link][17]

  • Schrödinger. Macro-pKa. [Link][18]

  • Schrödinger. Epik. [Link][15]

  • Williams, R. pKa Data Compiled by R. Williams. ACS, Organic Division. [Link][19]

  • FooDB. Showing Compound Dodecanoic acid (FDB003010). [Link][9]

  • ResearchGate. Deriving the Isoelectric Point of Amino Acids from Acid-Base Equilibria. [Link][20]

  • PubChem. 12-(Methylamino)dodecanoic acid. National Center for Biotechnology Information. [Link][2]

  • MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link][7]

  • Study.com. Isoelectric Point Calculation | Formula & Equation. [Link][11]

  • NIH National Library of Medicine. An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link][21]

  • OpenStax. 24.3 Basicity of Amines. Organic Chemistry: A Tenth Edition. [Link][10]

  • Master Organic Chemistry. Isoelectric Points of Amino Acids (and How To Calculate Them). [Link][12]

  • YouTube. Isoelectric point and zwitterions | Amphoteric Nature of Amino acids. [Link][22]

  • Wikipedia. Isoelectric point. [Link][3]

  • IPC 2.0. Theory - Isoelectric point and pKa prediction for proteins and peptides using deep learning. [Link][4]

Sources

An In-Depth Technical Guide on the Amphiphilic Nature of Long-Chain Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain amino acids (LCAAs), a unique class of biomolecules, are characterized by a polar amino acid headgroup covalently linked to a nonpolar hydrocarbon tail. This inherent dual-affinity, or amphiphilicity, drives their spontaneous self-assembly in aqueous environments into a variety of ordered supramolecular nanostructures, including micelles, vesicles, and hydrogels. This guide provides a comprehensive technical overview of the fundamental principles governing the behavior of LCAAs, detailed methodologies for their synthesis and characterization, and an in-depth exploration of their applications in advanced drug delivery and biomaterials science. By synthesizing foundational theory with field-proven experimental insights, this document serves as a critical resource for professionals seeking to harness the potential of these versatile molecules.

Chapter 1: The Fundamental Dichotomy: Understanding the Amphiphilic Architecture

The defining characteristic of a long-chain amino acid is its molecular dichotomy. The molecule is comprised of two distinct regions with opposing affinities for water:

  • The Hydrophilic Headgroup: This region consists of a natural or synthetic amino acid.[1] The presence of the amino (-NH2) and carboxyl (-COOH) groups, which are ionized at physiological pH, imparts a polar, water-loving (hydrophilic) nature. The specific amino acid chosen can introduce additional functionality, such as charge (e.g., lysine, aspartic acid), chirality, and the capacity for hydrogen bonding.[1]

  • The Hydrophobic Tail: This is a long hydrocarbon chain (typically C8 to C18) attached to the amino group of the amino acid, forming an N-acyl amino acid.[2] This aliphatic tail is nonpolar and water-repelling (hydrophobic).

This dual nature is the cornerstone of their utility. In an aqueous environment, these molecules orient themselves to minimize the energetically unfavorable interaction between the hydrophobic tails and water, a phenomenon known as the hydrophobic effect. This drive for thermodynamic stability is the primary force behind their self-assembly.

Synthesis of N-Acyl Long-Chain Amino Acids

The most prevalent and industrially scalable method for synthesizing N-acyl amino acids is the Schotten-Baumann reaction .[3][4] This reaction involves the acylation of an amino acid with a fatty acyl chloride in a basic aqueous solution.[3]

Causality in Synthesis: The choice of the Schotten-Baumann method is dictated by its high yields (often 60-93%) and versatility, allowing for a wide variety of fatty acid chains and amino acids to be combined.[3] The basic conditions are crucial as they deprotonate the amino group of the amino acid, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the acyl chloride. An organic co-solvent is often used to facilitate the mixing of the water-soluble amino acid and the water-insoluble acyl chloride. While effective, this method can require hazardous reagents and may necessitate protection for other functional groups on the amino acid side chain.[4] More environmentally friendly enzymatic methods using lipases are also being developed, offering milder reaction conditions and high specificity, though sometimes with lower yields.[4][5]

G cluster_molecule Amphiphilic Long-Chain Amino Acid cluster_properties Properties in Aqueous Solution Head Hydrophilic Head (Amino Acid) Linker Amide Bond (-CO-NH-) Head->Linker WaterLoving Water-Attracting (Polar) Head->WaterLoving Exhibits Tail Hydrophobic Tail (Long Alkyl Chain) WaterRepelling Water-Repelling (Nonpolar) Tail->WaterRepelling Exhibits Linker->Tail

Caption: Molecular architecture of a long-chain amino acid.

Chapter 2: Spontaneous Order: The Principles of Self-Assembly

When the concentration of LCAA monomers in an aqueous solution surpasses a specific threshold, known as the Critical Micelle Concentration (CMC) , they spontaneously aggregate into ordered supramolecular structures.[6] This self-assembly process is driven by the need to shield the hydrophobic tails from water, while keeping the hydrophilic heads in contact with the aqueous phase.[7]

The geometry of the resulting structure (e.g., spherical micelles, cylindrical micelles, bilayers, vesicles) is largely determined by the molecular geometry of the surfactant, which can be predicted by the critical packing parameter (CPP).

Common self-assembled structures include:

  • Micelles: Spherical aggregates where the hydrophobic tails form a core and the hydrophilic heads form an outer shell. They are highly effective at encapsulating hydrophobic molecules within their core.[1]

  • Vesicles (or Liposomes): Spherical structures composed of a lipid bilayer enclosing an aqueous core. This unique structure allows them to carry both hydrophobic drugs (within the bilayer) and hydrophilic drugs (in the aqueous core).[8][9]

  • Hydrogels: Three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water.[10][11] These are formed by specific LCAAs, often involving extensive hydrogen bonding and π-π stacking interactions between molecules.[12]

SelfAssembly cluster_info Driving Forces Monomers LCAA Monomers (Concentration < CMC) Concentration Increase Concentration > CMC Micelle Micelle (Hydrophobic Core) Vesicle Vesicle (Aqueous Core) Hydrogel Hydrogel (Fibrous Network) Concentration->Micelle Self-Assembles into Concentration->Vesicle Self-Assembles into Concentration->Hydrogel Self-Assembles into Hydrophobic Effect Hydrophobic Effect Hydrogen Bonding Hydrogen Bonding π-π Stacking π-π Stacking Electrostatic Interactions Electrostatic Interactions

Caption: Self-assembly pathways for LCAA monomers.

Chapter 3: Characterization of Supramolecular Structures: A Methodological Deep Dive

Validating the formation, size, morphology, and stability of LCAA nanostructures is critical. The following protocols represent core, self-validating methodologies.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of any amphiphile.[6] It can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micellization, such as surface tension, conductivity, or fluorescence.[13]

Protocol: CMC Determination by Tensiometry

  • Preparation: Prepare a stock solution of the LCAA in ultrapure water at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution.

    • Rationale: A range of concentrations spanning the pre-micellar and post-micellar regions is necessary to observe the inflection point.

  • Measurement: Using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), measure the surface tension of each dilution, starting from the most dilute.

    • Rationale: Below the CMC, adding more surfactant significantly lowers the surface tension as monomers populate the air-water interface. Above the CMC, the interface becomes saturated, and additional monomers form micelles in the bulk solution, causing the surface tension to remain relatively constant.[6]

  • Data Analysis: Plot surface tension (γ) as a function of the logarithm of the concentration (log C).

  • CMC Identification: The CMC is the concentration at the intersection of the two linear regions of the plot.[13] For a more precise value, the intersection of the two best-fit lines for the pre- and post-micellar regions should be calculated.

Size and Morphology Characterization

Protocol: Dynamic Light Scattering (DLS) for Size Distribution

  • Sample Preparation: Prepare a dilute aqueous solution of the LCAA nanostructures (typically 0.1-1.0 mg/mL). Filter the sample through a syringe filter (e.g., 0.22 µm) directly into a clean cuvette.

    • Rationale: Filtration is critical to remove dust and large aggregates which would otherwise scatter light intensely and corrupt the measurement, leading to an overestimation of the particle size.

  • Instrument Setup: Place the cuvette in the DLS instrument. Set the temperature to 25°C and allow the sample to equilibrate for 2-5 minutes.

    • Rationale: DLS measures the Brownian motion of particles, which is temperature-dependent. Equilibration ensures measurement accuracy.

  • Data Acquisition: Perform at least three replicate measurements.

  • Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • Interpretation: A low PDI value (< 0.3) indicates a monodisperse or narrowly distributed sample, which is a key indicator of a well-controlled self-assembly process.

Protocol: Transmission Electron Microscopy (TEM) for Morphology

  • Grid Preparation: Place a drop of the dilute nanostructure solution onto a carbon-coated copper TEM grid. Allow it to sit for 1-2 minutes.

  • Staining: Wick away the excess sample solution with filter paper. Immediately add a drop of a negative stain solution (e.g., 2% uranyl acetate or phosphotungstic acid). After 30-60 seconds, wick away the excess stain.

    • Rationale: Negative staining is essential for visualizing biological or soft-matter samples. The heavy metal salt solution does not penetrate the nanostructure but pools around it, creating a dark background against which the electron-transparent nanostructure can be clearly seen.[14][15]

  • Drying: Allow the grid to air-dry completely.

  • Imaging: Image the grid using a transmission electron microscope. The resulting images will reveal the morphology (e.g., spherical, vesicular) and allow for direct measurement of particle dimensions.

Chapter 4: Applications in Advanced Drug Delivery

The amphiphilic nature of LCAAs makes them exceptional candidates for drug delivery vehicles, capable of encapsulating and transporting therapeutic agents.[1][16][17] Their biocompatibility and biodegradability, derived from their amino acid building blocks, are significant advantages.[1]

Encapsulation of Therapeutics
  • Hydrophobic Drugs: Nonpolar drugs, which often suffer from poor aqueous solubility, can be partitioned into the hydrophobic core of LCAA micelles. This encapsulation enhances their solubility and bioavailability.

  • Hydrophilic Drugs: Vesicles formed by LCAAs can encapsulate water-soluble drugs within their internal aqueous compartment.[18]

  • Amphiphilic Drugs: These can be incorporated into the bilayer of vesicles.

Stimuli-Responsive Drug Release

"Smart" nanocarriers can be designed to release their payload in response to specific triggers present in the pathological microenvironment, such as changes in pH or the presence of certain enzymes.[19][20][21]

  • pH-Responsive Release: The tumor microenvironment is often slightly acidic (pH ~6.5) compared to healthy tissue (pH ~7.4).[22] LCAAs incorporating amino acids with ionizable side chains (e.g., histidine, aspartic acid) can be engineered to be stable at physiological pH but destabilize and release their drug cargo in the acidic tumor environment due to protonation or deprotonation events that alter their molecular packing.[20][23]

DrugDelivery Micelle LCAA Micelle Hydrophobic Core LoadedMicelle Drug-Loaded Micelle Drug Encapsulated Drug Hydrophobic Drug Drug->Micelle:core Encapsulation Tumor Tumor Microenvironment (Low pH, Enzymes) LoadedMicelle->Tumor Systemic Circulation Release Drug Release Tumor->Release Stimuli Trigger Release->Drug Bioavailability

Caption: LCAA micelle for targeted drug delivery.

Quantitative Analysis of Drug Loading

Protocol: Determination of Encapsulation Efficiency (EE) and Drug Loading Content (LC)

  • Preparation: Prepare drug-loaded nanostructures using a standard method (e.g., thin-film hydration or co-solvent evaporation).

  • Separation of Free Drug: Separate the drug-loaded nanostructures from the unencapsulated ("free") drug. A common and effective method is centrifugal ultrafiltration.[24]

    • Procedure: Place the sample in an ultrafiltration unit (with a molecular weight cut-off well below the size of the nanostructure) and centrifuge. The free drug will pass through the filter into the filtrate, while the drug-loaded nanostructures are retained.

    • Rationale: Accurate separation is the most critical step for reliable EE and LC values. Other methods like dialysis or gel chromatography can also be used but may be more time-consuming.[24][25]

  • Quantification:

    • Measure the concentration of the free drug in the filtrate using a suitable analytical technique (e.g., UV-Vis Spectroscopy or HPLC).

    • To measure the encapsulated drug, lyse the retained nanostructures with a suitable organic solvent (e.g., methanol, acetonitrile) to release the drug, and then measure its concentration.[26][27]

  • Calculation:

    • Encapsulation Efficiency (EE%): This represents the percentage of the initial drug that was successfully encapsulated.[28] EE% = (Total Drug Added - Free Drug) / (Total Drug Added) * 100

    • Drug Loading Content (LC%): This indicates the weight percentage of the final nanostructure that is composed of the drug.[28] LC% = (Weight of Encapsulated Drug) / (Total Weight of Nanostructure) * 100

Table 1: Physicochemical Properties of Selected LCAA Systems

LCAA DerivativeCMC (mM)Hydrodynamic Diameter (nm)ApplicationReference
Sodium Lauroyl Sarcosinate14.6~5Drug Solubilization[13]
Sodium Dodecyl Sulfate (SDS)*8.3~4-5Model Anionic Surfactant[6]
N-dodecanoyl-L-proline~2.5100-200 (vesicles)Transdermal Drug Delivery[17]
C14-Proline DicationicN/A~150 (lipoplexes)Gene Delivery[29]

*Note: SDS is a classic surfactant shown for comparison, not an amino acid derivative.

Chapter 5: Beyond Drug Delivery: LCAA in Biomaterials Science

The self-assembly properties of LCAAs extend to the creation of advanced biomaterials for applications like tissue engineering and functional coatings.

  • Injectable Hydrogels: Certain LCAA derivatives can form hydrogels under physiological conditions.[11] These materials are highly attractive for tissue engineering as they can be injected in a liquid state and subsequently form a gel scaffold in situ.[30] Their structure mimics the natural extracellular matrix, providing a suitable environment for cell attachment, proliferation, and differentiation.[10][31]

  • Functional Surfaces: The amphiphilic nature of LCAAs allows them to adsorb onto surfaces, modifying their properties.[32] They can be used to create biocompatible coatings on medical implants to reduce foreign body response or to design surfaces that selectively bind to specific proteins or cells.[32]

Conclusion

Long-chain amino acids represent a powerful and versatile class of molecules at the intersection of chemistry, materials science, and biology. Their inherent amphiphilicity, governed by the elegant combination of a hydrophilic amino acid and a hydrophobic alkyl chain, provides a robust platform for the rational design of self-assembling nanostructures. The ability to precisely tune their properties by selecting different amino acids and chain lengths opens up vast possibilities for creating sophisticated drug delivery systems that can enhance therapeutic efficacy and for fabricating novel biomaterials that can interface seamlessly with biological systems. As research continues to uncover the nuances of their self-assembly and biological interactions, LCAAs are poised to become indispensable tools in the development of next-generation therapeutics and medical technologies.

References

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed. Retrieved from [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2020). MDPI. Retrieved from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • How can I determine loading efficiency and drug loading of PLURONIC micelle? (2014). ResearchGate. Retrieved from [Link]

  • How to determine the drug loading content into a micelle? (2016). ResearchGate. Retrieved from [Link]

  • Peptide Self-Assembly into Hydrogels for Biomedical Applications Related to Hydroxyapatite. (2019). PMC - NIH. Retrieved from [Link]

  • Development of amino acid-based surfactants: from synthesis to applications. (n.d.). Chalmers University of Technology. Retrieved from [Link]

  • A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. (2022). PubMed Central. Retrieved from [Link]

  • Amino Acid-Based Surfactants for Biomedical Applications. (2017). SciSpace. Retrieved from [Link]

  • Amino Acid-Based Surfactants as Drug Carriers for the Nonsteroidal Anti-Inflammatory Drug (NSAID) Ibuprofen. (2024). Letters in Applied NanoBioScience. Retrieved from [Link]

  • A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition. (2022). ACS Omega. Retrieved from [Link]

  • Characterization of Amino Acid Based Molecular Micelles with Molecular Modeling. (2019). Scientific Research Publishing. Retrieved from [Link]

  • Self-Assembly of Amphiphiles into Vesicles and Fibrils: Investigation of Structure and Dynamics Using Spectroscopy and Microscopy Techniques. (2020). ACS Publications. Retrieved from [Link]

  • Stimuli-Responsive Nanocarriers: Revolutionizing Site-Specific Drug Release. (2024). ResearchGate. Retrieved from [Link]

  • Stimuli-responsive nanocarriers for therapeutic applications in cancer. (2018). PMC - NIH. Retrieved from [Link]

  • Dicationic amphiphiles bearing an amino acid head group with a long-chain hydrophobic tail for in vitro gene delivery applications. (2021). RSC Publishing. Retrieved from [Link]

  • Stimuli-responsive nanocarriers for drug delivery, tumor imaging, therapy and theranostics. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Multifunctional Self-Assembled Peptide Hydrogels for Biomedical Applications. (2021). MDPI. Retrieved from [Link]

  • Rational Design of Smart Hydrogels for Biomedical Applications. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis. (2020). MDPI. Retrieved from [Link]

  • Stimuli-responsive nanocarrier delivery systems for Pt-based antitumor complexes: a review. (2023). Journal of Nanobiotechnology. Retrieved from [Link]

  • What causes an amino acid to become amphipathic? (2020). Quora. Retrieved from [Link]

  • Self-assembly of amino acids toward functional biomaterials. (2020). Beilstein Journal of Nanotechnology. Retrieved from [Link]

  • Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Characterization of Amino Acid Based Molecular Micelles with Molecular Modeling. (2019). Scirp.org. Retrieved from [Link]

  • Behavior of Sodium Lauroyl Sarcosinate in Solution and Binary Mixtures by Means NMR. (2024). MDPI. Retrieved from [Link]

  • Ultrasound-Induced Amino Acid-Based Hydrogels With Superior Mechanical Strength for Controllable Long-Term Release of Anti-Cercariae Drug. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Characterization of Micelle Formation by the Single Amino Acid-Based Surfactants Undecanoic L-Isoleucine and Undecanoic L-Norleucine in the Presence of Diamine Counterions with Varying Chain Lengths. (2023). MDPI. Retrieved from [Link]

  • Amphiphilic amino acids: a key to adsorbing proteins to nanopatterned surfaces? (2011). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Critical micelle concentration. (n.d.). Wikipedia. Retrieved from [Link]

  • Self-Assembly of Peptides to Nanostructures. (2015). Chapman University Digital Commons. Retrieved from [Link]

  • Self-assembly of amphiphilic amino acid derivatives for biomedical applications. (2022). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • How to calculate drug loading and Encapsulation efficiency. (2024). ResearchGate. Retrieved from [Link]

  • Characterization of micelles. A) TEM images and corresponding DLS... (n.d.). ResearchGate. Retrieved from [Link]

  • (A) DLS results and (B) TEM images of micelles (PEG-b-PAC-3) in diluted... (n.d.). ResearchGate. Retrieved from [Link]

  • Self-Assembly in a Catanionic Mixture with an Aminoacid-Derived Surfactant: From Mixed Micelles to Spontaneous Vesicles. (2007). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). Langmuir - ACS Publications. Retrieved from [Link]

  • Nanotubules Formed by Highly Hydrophobic Amphiphilic α-Helical Peptides and Natural Phospholipids. (2011). PMC - NIH. Retrieved from [Link]

  • amino acids grouped as hydrophobic, hydrophilic and amphipathic, and... (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of Additives on the Aggregation Behavior of Sodium Lauroyl Sarcosine in Aqueous Solution. (2018). Journal of Applicable Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Incorporation of 12-(methylamino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of structurally unique amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties. 12-(methylamino)dodecanoic acid (NMDAA), a long-chain N-methylated amino acid, presents a unique building block for creating novel lipopeptides with potentially improved metabolic stability, cell permeability, and tailored pharmacokinetic profiles. However, its dual nature—possessing both a sterically hindered N-methylated amine and a long hydrophobic tail—introduces specific challenges in solid-phase peptide synthesis (SPPS). This comprehensive guide provides a detailed protocol and expert insights for the successful incorporation of NMDAA into peptide sequences using Fmoc-based SPPS. We will delve into the underlying chemical principles, troubleshoot common issues, and present a robust, validated methodology to empower researchers in their quest for next-generation peptide therapeutics.

Introduction: The Rationale for Incorporating 12-(methylamino)dodecanoic Acid

The strategic modification of peptides with non-canonical amino acids is a proven method to overcome the inherent limitations of native peptides, such as poor enzymatic stability and low oral bioavailability.[1][2] N-methylation of the peptide backbone is a key modification that can impart resistance to proteolytic degradation and modulate peptide conformation.[3][4] Concurrently, lipidation—the attachment of a fatty acid moiety—can enhance membrane interactions, improve solubility of hydrophobic peptides, and prolong plasma half-life through albumin binding.[5]

12-(methylamino)dodecanoic acid (NMDAA) uniquely combines both features: an N-methylated secondary amine and a C12 alkyl chain. Its incorporation can therefore be envisioned to:

  • Enhance Metabolic Stability: The N-methyl group can protect the adjacent peptide bond from enzymatic cleavage.[1]

  • Improve Pharmacokinetic Properties: The long aliphatic chain can promote binding to plasma proteins like albumin, reducing renal clearance and extending the peptide's duration of action.[6]

  • Modulate Bioactivity: The introduction of this bulky, lipophilic residue can induce specific conformational changes, potentially leading to altered receptor affinity and selectivity.

Despite these advantages, the successful synthesis of NMDAA-containing peptides requires careful consideration of the synthetic challenges posed by its unique structure.

Core Challenges in the SPPS of NMDAA-Containing Peptides

The primary hurdles in incorporating NMDAA into a growing peptide chain via SPPS stem from two main sources: the steric hindrance of the N-methyl group and the hydrophobicity of the dodecanoic acid chain.

  • Steric Hindrance and Reduced Coupling Efficiency: The presence of the methyl group on the secondary amine of NMDAA significantly slows down the kinetics of the coupling reaction.[3][7] This steric bulk hinders the approach of the activated carboxylic acid of the incoming amino acid, often resulting in incomplete coupling reactions and the formation of deletion sequences.[8] This issue is particularly pronounced when coupling an amino acid to the N-terminus of an NMDAA residue.

  • Aggregation of the Growing Peptide Chain: The long, hydrophobic C12 chain of NMDAA can promote inter- and intra-chain aggregation on the solid support.[9] This can lead to the physical blocking of reactive sites, resulting in truncated sequences and poor synthetic outcomes. This is a common challenge in the synthesis of lipopeptides.[10]

  • Inaccurate Reaction Monitoring: The widely used ninhydrin test for monitoring the completion of coupling reactions is ineffective for secondary amines like the one in NMDAA, as it typically yields a weak or no color change.[1][3]

Addressing these challenges requires a carefully optimized protocol, including the selection of appropriate coupling reagents, solvents, and reaction conditions.

Strategic Protocol for the Incorporation of NMDAA

This protocol is based on the widely adopted Fmoc/tBu strategy for SPPS.[9]

Materials and Reagents
Reagent/MaterialRecommended Grade/Specification
Fmoc-12-(methylamino)dodecanoic acid≥98% purity
Rink Amide Resin (or other suitable resin)100-200 mesh, ~0.5-1.0 mmol/g loading
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free
Dichloromethane (DCM)Peptide synthesis grade
PiperidineReagent grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
HATU (or HBTU/PyAOP)≥98% purity
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Dithiothreitol (DTT)Reagent grade
Bromophenol BlueACS reagent
Workflow Overview

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Wash_1 Washing Fmoc_Deprotection->Wash_1 Coupling NMDAA Coupling Wash_1->Coupling Wash_2 Washing Coupling->Wash_2 Monitoring Coupling Monitoring Wash_2->Monitoring Monitoring->Coupling Incomplete Recouple Chain_Elongation Continue Peptide Synthesis Monitoring->Chain_Elongation Coupling Complete Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Purification Purification & Analysis Cleavage->Purification

Sources

Application Note: Leveraging 12-(Methylamino)dodecanoic Acid as a Long-Chain Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Linkers in Modern Bioconjugates

Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern therapeutics, diagnostics, and research.[1][2] The linker, a seemingly simple bridge between two entities, is a critical component that dictates the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.[3] Linker selection can influence everything from the therapeutic index of an antibody-drug conjugate (ADC) to the signal-to-noise ratio in a diagnostic assay.[4]

This application note provides a detailed guide for researchers on the use of 12-(methylamino)dodecanoic acid , a bifunctional linker characterized by a 12-carbon aliphatic chain, a terminal carboxylic acid, and a terminal secondary (N-methylated) amine. Its long, hydrophobic alkyl chain and distinct reactive termini offer unique advantages for specific applications where spatial separation and altered hydrophobicity are desired.[5][] We will explore its properties, reaction mechanisms, detailed protocols, and key applications to empower scientists in drug development and research.

Physicochemical & Handling Properties

Understanding the fundamental properties of 12-(methylamino)dodecanoic acid is essential for its effective use in designing and executing conjugation strategies. The molecule's long alkyl chain imparts significant hydrophobicity, a characteristic that can be leveraged to enhance membrane permeability or modulate the solubility of the final conjugate.[][7]

Table 1: Properties of 12-(Methylamino)dodecanoic Acid

PropertyValueSource
Chemical Formula C₁₃H₂₇NO₂[5][8]
Molecular Weight 229.36 g/mol [8][9][10]
Appearance Solid[9][10]
Melting Point 139-143 °C[9][10][11]
Solubility Methanol: 50 mg/mL (clear solution)[9][10][11]
Predicted Density 0.930 g/cm³[5][11]
Storage 2-8°C[11]

Handling & Storage Insights:

  • Hygroscopicity: Like many reagents with reactive functional groups, it is advisable to handle the solid material in a low-humidity environment and warm the container to room temperature before opening to prevent moisture condensation.

  • Solubilization: Due to its long alkyl chain, solubility in aqueous buffers is limited. Initial solubilization in an organic co-solvent like DMSO or DMF, followed by dilution into the aqueous reaction buffer, is the recommended approach. Ensure the final concentration of the organic solvent is compatible with the stability of your biomolecule.

Mechanism of Action in Bioconjugation

12-(methylamino)dodecanoic acid is a heterobifunctional linker, meaning it has two different reactive groups.[12] This allows for directional, multi-step conjugation schemes. The most common strategy involves the activation of the carboxylic acid group to react with primary amines (e.g., lysine residues) on a biomolecule.

Carboxylic Acid Activation via EDC/NHS Chemistry

The carboxylic acid terminus is typically activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[13][14]

This is a two-step process:

  • EDC Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[13][15]

  • NHS Stabilization: This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxylate.[13][15] NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This ester has a longer half-life, increasing the efficiency of the subsequent reaction with the biomolecule.[13][16]

The N-methylated amine on the distal end of the linker remains unreactive during this process, allowing it to be used for subsequent conjugation to a payload or surface. The N-methylation is a key feature, as it can improve metabolic stability and fine-tune the pharmacokinetic properties of the final conjugate.[17][18][19]

Reaction Workflow Diagram

The following diagram illustrates the activation of the linker and its subsequent conjugation to a protein.

reaction_workflow cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Conjugation Linker 12-(Methylamino)dodecanoic Acid (-COOH end) Intermediate O-acylisourea Intermediate (Unstable) Linker->Intermediate + EDC EDC EDC->Intermediate Intermediate->Linker Hydrolysis (Side Reaction) ActiveEster Amine-Reactive NHS Ester (Stable) Intermediate->ActiveEster + NHS NHS / Sulfo-NHS NHS->ActiveEster Conjugate Protein-Linker Conjugate (Stable Amide Bond) ActiveEster->Conjugate + Protein Protein (with Lysine -NH2) Protein->Conjugate

Caption: EDC/NHS activation and protein conjugation workflow.

Detailed Experimental Protocol: Two-Step Protein Conjugation

This protocol describes a general method for conjugating a molecule already attached to the secondary amine of 12-(methylamino)dodecanoic acid (referred to as "Payload-Linker") to a protein, such as a monoclonal antibody (mAb), via the linker's carboxylic acid.

Materials and Reagents
  • Protein (mAb): ~5 mg/mL in a phosphate-buffered saline (PBS), pH 7.4. Ensure the buffer is amine-free (e.g., no Tris).

  • Payload-Linker: 10 mM stock solution in anhydrous DMSO.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): 100 mM in Activation Buffer (prepare fresh).

  • Sulfo-NHS (N-hydroxysulfosuccinimide): 100 mM in Activation Buffer (prepare fresh).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

  • Characterization: UV-Vis Spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (optional).

Experimental Workflow Diagram

experimental_workflow start Start buffer_exchange 1. Buffer Exchange mAb into PBS, pH 7.4 start->buffer_exchange prepare_reagents 2. Prepare Fresh EDC & Sulfo-NHS buffer_exchange->prepare_reagents activate_linker 3. Activate Payload-Linker with EDC/Sulfo-NHS in MES Buffer (pH 6.0) prepare_reagents->activate_linker add_mab 4. Add Activated Linker to mAb Solution activate_linker->add_mab conjugation 5. Incubate Reaction (2h, RT or 4°C, gentle mixing) add_mab->conjugation quench 6. Quench Reaction with Tris Buffer conjugation->quench purify 7. Purify Conjugate (SEC or TFF) quench->purify characterize 8. Characterize Final Product (UV-Vis, SDS-PAGE, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for protein conjugation.

Step-by-Step Methodology

Expertise Note: The following molar excesses are starting points. Optimization is crucial for achieving the desired drug-to-antibody ratio (DAR).

  • Protein Preparation: If your protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into PBS, pH 7.4. Adjust the protein concentration to 5 mg/mL.

  • Linker Activation:

    • In a separate microfuge tube, combine 10 µL of 10 mM Payload-Linker stock with 80 µL of Activation Buffer.

    • Add 5 µL of freshly prepared 100 mM EDC and 5 µL of 100 mM Sulfo-NHS. This represents a significant molar excess to drive the activation.

    • Incubate for 15-30 minutes at room temperature to form the stable Sulfo-NHS ester. Trustworthiness Check: It is critical to prepare EDC/NHS solutions immediately before use, as their activity diminishes rapidly in aqueous buffer.[13]

  • Conjugation Reaction:

    • Add the entire volume (100 µL) of the activated Payload-Linker solution to 1 mL of the 5 mg/mL protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or end-over-end rotation. Causality Insight: The reaction is performed at a slightly basic pH (7.4) to ensure the target lysine residues on the protein are deprotonated and thus nucleophilic, while the Sulfo-NHS ester remains reasonably stable.

  • Quenching:

    • Add 50 µL of Quenching Buffer to the reaction mixture to quench any unreacted Sulfo-NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted Payload-Linker and reaction byproducts by purifying the conjugate using an appropriate method like a G-25 desalting column equilibrated with your final formulation buffer.

  • Characterization (Self-Validation):

    • Concentration: Determine the final protein concentration using a UV-Vis spectrophotometer (A280).

    • Purity & Conjugation Confirmation: Analyze the purified conjugate using SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein bands compared to the unconjugated control.

    • Drug-to-Antibody Ratio (DAR): If the payload has a distinct UV-Vis absorbance, DAR can be estimated spectrophotometrically. Alternatively, mass spectrometry (LC-MS) provides a precise measurement.

Applications and Field-Proven Insights

The unique structure of 12-(methylamino)dodecanoic acid makes it suitable for applications where linker length and hydrophobicity are key design elements.

  • Antibody-Drug Conjugates (ADCs): The long alkyl chain can provide spatial separation between the antibody and a bulky cytotoxic payload, potentially reducing steric hindrance that might interfere with antigen binding.[3] The hydrophobicity can also influence the overall physicochemical properties of the ADC, which can impact aggregation, pharmacokinetics, and cell permeability.[4][]

  • PROTACs and Bifunctional Molecules: In Proteolysis Targeting Chimeras (PROTACs), the linker's length and flexibility are paramount for correctly orienting the two "warhead" moieties to engage both the target protein and the E3 ligase.[][20] An alkyl linker like this one provides a metabolically stable and conformationally flexible tether.[]

  • Surface Immobilization for Biosensors: The linker can be used to tether proteins, peptides, or other biomolecules to a surface (e.g., in a Surface Plasmon Resonance experiment). One end can be coupled to the surface, while the other end presents the biomolecule at a distance, improving its accessibility for binding interactions.[16]

  • Modulating Drug Delivery: The hydrophobic nature of the linker can be used to promote association with lipid membranes, potentially aiding in drug delivery across cellular barriers.[7]

Field Insight: While hydrophobicity can aid permeability, excessive lipophilicity in a bioconjugate can lead to aggregation and non-specific binding to plasma proteins.[][7] Therefore, the use of a long alkyl linker like 12-(methylamino)dodecanoic acid must be carefully balanced with the overall properties of the conjugate. It may be most effective when paired with highly polar payloads or biomolecules to achieve an optimal physicochemical profile.

References

  • Vertex AI Search Result, Smolecule. Buy 12-(Methylamino)dodecanoic acid | 7408-81-3.
  • Vertex AI Search Result, Sigma-Aldrich. 12-(Methylamino)dodecanoic acid = 98.0 NT 7408-81-3.
  • Vertex AI Search Result, PubChem - NIH. 12-(Methylamino)dodecanoic acid | C13H27NO2 | CID 81903.
  • Vertex AI Search Result, ChemicalBook. 12-(METHYLAMINO)DODECANOIC ACID CAS#: 7408-81-3.
  • Vertex AI Search Result, Springer Nature Experiments.
  • Vertex AI Search Result, Sigma-Aldrich. 12-(Methylamino)dodecanoic acid = 98.0 NT 7408-81-3.
  • Vertex AI Search Result, PMC.
  • Vertex AI Search Result, BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK.
  • Vertex AI Search Result, Springer Nature Experiments.
  • Vertex AI Search Result, MDPI. Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives.
  • Vertex AI Search Result, G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Vertex AI Search Result, Scite. Amine Coupling Through EDC/NHS: A Practical Approach.
  • Vertex AI Search Result, ResearchGate. Amine coupling through EDC/NHS: a practical approach.
  • Vertex AI Search Result, YouTube.
  • Vertex AI Search Result, Design and applications of bifunctional small molecules: Why two heads are better than one.
  • Vertex AI Search Result, Lumiprobe.
  • Vertex AI Search Result, Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
  • Vertex AI Search Result, Springer Nature Experiments.
  • Vertex AI Search Result, BroadPharm.
  • Vertex AI Search Result, Benchchem. The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide.

Sources

Application Notes & Protocols: Formulation of pH-Sensitive Liposomes with 12-(Methylamino)dodecenoic Acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of pH-Sensitive Liposomes in Precision Medicine

In the landscape of advanced drug delivery, stimuli-responsive nanoparticles represent a paradigm shift towards precision medicine. Among these, pH-sensitive liposomes have emerged as a highly promising platform for the targeted intracellular delivery of therapeutic agents. These sophisticated nanocarriers are engineered to remain stable and inert at physiological pH (around 7.4) but undergo rapid destabilization in the acidic microenvironments characteristic of tumor tissues and endosomal compartments (pH 5.0-6.5).[1][2] This triggered release mechanism allows for the site-specific delivery of encapsulated drugs, enhancing their therapeutic efficacy while minimizing off-target toxicity.[3][4]

This application note provides a comprehensive guide to the formulation and characterization of novel pH-sensitive liposomes incorporating 12-(methylamino)dodecanoic acid (MADA). MADA, an amino fatty acid, serves as the pH-sensitive component in this formulation. Its secondary amine group possesses a pKa that allows for protonation at acidic pH. This protonation induces a change in the lipid packing, leading to the destabilization of the liposomal membrane and subsequent release of the encapsulated cargo. When co-formulated with fusogenic lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), MADA facilitates the endosomal escape of the therapeutic payload, a critical step for drugs that act on cytosolic targets.[1][3]

These application notes are intended for researchers, scientists, and drug development professionals engaged in the design and development of advanced drug delivery systems. The protocols provided herein are detailed and self-validating, offering insights into the causal relationships behind experimental choices to ensure reproducibility and success.

Materials and Equipment

Lipids and Reagents
MaterialSupplierGrade
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar Lipids>99%
CholesterolSigma-Aldrich≥99%
12-(methylamino)dodecanoic acid (MADA)Custom Synthesis/Specialty Supplier>98%
ChloroformFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Phosphate-Buffered Saline (PBS)GibcopH 7.4
Doxorubicin Hydrochloride (or other model drug)Sigma-AldrichPharmaceutical Grade
Sephadex G-50GE HealthcareChromatography Grade
Triton X-100Sigma-AldrichMolecular Biology Grade
Equipment
EquipmentPurpose
Rotary EvaporatorCreation of thin lipid film
Sonicator (Bath or Probe)Vesicle size reduction
ExtruderVesicle size homogenization
Dynamic Light Scattering (DLS) SystemMeasurement of particle size and Polydispersity Index (PDI)
Zeta Potential AnalyzerMeasurement of surface charge
High-Performance Liquid Chromatography (HPLC) SystemQuantification of drug for encapsulation efficiency
Transmission Electron Microscope (TEM)Visualization of liposome morphology
pH meterAdjustment and verification of buffer pH

Experimental Protocols

Part 1: Formulation of MADA-Containing Liposomes by Thin-Film Hydration

This protocol details the preparation of MADA-DOPE-Cholesterol liposomes using the well-established thin-film hydration method, followed by extrusion for size homogenization.[5][6]

1.1. Lipid Film Preparation:

  • In a round-bottom flask, dissolve DOPE, cholesterol, and MADA in a chloroform:methanol (2:1 v/v) solvent mixture. A suggested starting molar ratio is DOPE:Cholesterol:MADA of 4:4:2 . The rationale for this ratio is to balance the fusogenic properties of DOPE with the membrane-stabilizing effect of cholesterol and the pH-sensitivity imparted by MADA.

  • Attach the flask to a rotary evaporator. Rotate the flask at a constant speed in a water bath set to 40-50°C.

  • Reduce the pressure gradually to facilitate the evaporation of the organic solvent. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

  • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours. This step is critical for the formation of stable and well-defined liposomes.

1.2. Hydration of the Lipid Film:

  • Hydrate the dried lipid film with a suitable aqueous buffer (e.g., PBS at pH 7.4). The volume of the hydration buffer will determine the final lipid concentration. A typical starting concentration is 10-20 mg/mL of total lipid.

  • For encapsulating a hydrophilic drug, dissolve the drug in the hydration buffer prior to adding it to the lipid film.

  • The hydration process should be carried out at a temperature above the phase transition temperature (Tc) of all lipid components. For this formulation, hydration at 37°C is generally sufficient.

  • Agitate the flask gently by hand or on a shaker to facilitate the swelling and peeling of the lipid film, leading to the formation of multilamellar vesicles (MLVs).

1.3. Vesicle Size Reduction (Extrusion):

  • To obtain unilamellar vesicles with a defined size distribution, the MLV suspension is subjected to extrusion.

  • Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 200 nm followed by 100 nm).

  • Equilibrate the extruder and the MLV suspension to the hydration temperature.

  • Pass the MLV suspension through the extruder 11-21 times. This repeated extrusion ensures a homogenous population of liposomes with a narrow size distribution.

  • The resulting liposome suspension should appear translucent.

1.4. Purification of Liposomes:

  • To remove any unencapsulated drug, the liposome suspension should be purified.

  • For small molecules, size exclusion chromatography using a Sephadex G-50 column is an effective method.

  • Equilibrate the column with PBS (pH 7.4).

  • Apply the liposome suspension to the top of the column and elute with PBS.

  • The liposomes, being larger, will elute in the void volume, while the smaller, unencapsulated drug molecules will be retained in the column.

  • Collect the milky-white fractions containing the purified liposomes.

Liposome_Formulation_Workflow cluster_0 Lipid Film Preparation cluster_1 Hydration & Vesicle Formation cluster_2 Size Reduction & Purification a Dissolve Lipids (DOPE, Cholesterol, MADA) in Chloroform:Methanol b Rotary Evaporation (40-50°C) a->b c High Vacuum Drying (≥2 hours) b->c d Hydrate with Aqueous Buffer (e.g., PBS pH 7.4 + Drug) c->d e Agitation above Tc (Formation of MLVs) d->e f Extrusion (e.g., 100 nm membrane) e->f g Purification (Size Exclusion Chromatography) f->g h Final MADA Liposome Suspension g->h

Figure 1: Workflow for the formulation of MADA-containing liposomes.
Part 2: Characterization of MADA-Containing Liposomes

2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the liposome suspension in the appropriate buffer (e.g., PBS for size and PDI, deionized water or a low ionic strength buffer for zeta potential).

  • Measure the hydrodynamic diameter (size) and PDI using a Dynamic Light Scattering (DLS) instrument. A PDI value below 0.2 indicates a homogenous population of liposomes.

  • Measure the zeta potential using the same instrument equipped with a zeta potential electrode. The zeta potential provides information about the surface charge of the liposomes, which is crucial for their stability and interaction with biological membranes.

  • To confirm the pH-sensitivity of the MADA liposomes, perform zeta potential measurements at different pH values (e.g., pH 7.4, 6.5, and 5.5). A shift from a near-neutral or slightly negative zeta potential at pH 7.4 to a more positive value at acidic pH would confirm the protonation of MADA.

2.2. Encapsulation Efficiency (EE%):

  • Determine the concentration of the drug in the purified liposome suspension.

  • Lyse a known volume of the purified liposome suspension by adding a detergent (e.g., 1% Triton X-100) to release the encapsulated drug.

  • Quantify the total drug concentration using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • The encapsulation efficiency is calculated using the following formula:

    EE% = (Amount of drug in purified liposomes / Initial amount of drug used in formulation) x 100

2.3. In Vitro Drug Release Study:

  • To assess the pH-triggered drug release, a dialysis method can be employed.

  • Place a known concentration of the drug-loaded liposome suspension in a dialysis bag (with a molecular weight cut-off appropriate for the drug).

  • Immerse the dialysis bag in a release medium of a specific pH (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5).

  • Maintain the release medium at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug release against time for each pH. A significantly higher drug release at pH 5.5 compared to pH 7.4 will demonstrate the pH-sensitive nature of the formulation.

2.4. Stability Studies:

  • Store the liposome suspension at 4°C for a defined period (e.g., up to 4 weeks).

  • At regular intervals, withdraw samples and analyze for any changes in particle size, PDI, zeta potential, and drug leakage (by measuring the amount of free drug).

  • Stable formulations will show minimal changes in these parameters over time.

Expected Results & Data Presentation

ParameterExpected Value/OutcomeRationale
Particle Size100 - 150 nmOptimal for passive targeting to tumors via the EPR effect.
Polydispersity Index (PDI)< 0.2Indicates a homogenous and monodisperse liposome population.
Zeta Potential (pH 7.4)-5 to +5 mVNear-neutral charge at physiological pH to minimize non-specific interactions.
Zeta Potential (pH 5.5)> +15 mVPositive shift due to protonation of MADA, confirming pH-sensitivity.
Encapsulation Efficiency> 50% (will vary with drug)Demonstrates effective loading of the therapeutic agent.
In Vitro Drug Release< 10% at pH 7.4 (24h)High drug retention and stability at physiological pH.
In Vitro Drug Release> 60% at pH 5.5 (24h)Rapid drug release in an acidic environment, mimicking the endosome.
Stability (4°C, 4 weeks)Minimal change in size, PDI, and < 5% drug leakageIndicates good shelf-life and formulation integrity.

Mechanism of Action: pH-Triggered Endosomal Escape

The therapeutic efficacy of MADA-containing liposomes relies on their ability to efficiently deliver the encapsulated drug into the cytoplasm of target cells. This is achieved through a pH-triggered endosomal escape mechanism.

Endosomal_Escape_Mechanism cluster_0 Cellular Uptake & Endosomal Trafficking cluster_1 pH-Triggered Destabilization & Drug Release uptake Liposome Uptake (Endocytosis) endosome Early Endosome (pH ~6.5) uptake->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome protonation Protonation of MADA in Acidic Endosome late_endosome->protonation Acidic pH triggers destabilization Liposome Destabilization & Membrane Fusion protonation->destabilization release Drug Release into Cytoplasm destabilization->release cytoplasm cytoplasm release->cytoplasm Therapeutic Action

Figure 2: Proposed mechanism of pH-triggered endosomal escape of MADA-liposomes.

As illustrated in Figure 2, after cellular uptake via endocytosis, the liposomes are trafficked into early and then late endosomes, where the internal pH progressively decreases. The secondary amine group of MADA becomes protonated in this acidic environment. This protonation leads to a change in the charge and conformation of the lipid, disrupting the stable bilayer structure. In concert with the fusogenic lipid DOPE, this destabilization promotes the fusion of the liposomal membrane with the endosomal membrane, facilitating the release of the encapsulated drug into the cytoplasm before the liposome reaches the degradative environment of the lysosome.

Conclusion

The formulation of pH-sensitive liposomes with 12-(methylamino)dodecanoic acid offers a promising strategy for the targeted intracellular delivery of a wide range of therapeutic agents. The protocols and application notes provided here offer a robust framework for the successful development and characterization of these advanced nanocarriers. By carefully controlling the formulation parameters and thoroughly characterizing the resulting liposomes, researchers can optimize these delivery systems for enhanced therapeutic outcomes in various disease models. The inherent pH-sensitivity of MADA, combined with the fusogenic properties of DOPE, provides a powerful tool for overcoming the challenge of endosomal escape, a critical hurdle in the development of effective nanomedicines.

References

  • Jespersen, M. G., et al. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. In: Methods in Molecular Biology. Springer. [Link]

  • Bangham, A. D., Standish, M. M., & Watkins, J. C. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology, 13(1), 238-252. [Link]

  • Lee, J. H., et al. (2010). Evaluation of pH-responsive liposomes containing amino acid-based zwitterionic lipids for improving intracellular drug delivery in vitro and in vivo. Journal of Controlled Release, 142(2), 267-276. [Link]

  • Paliwal, R., et al. (2016). Stimuli-Responsive Liposomes for Drug Delivery. In: Nanoparticles for Drug Delivery. IntechOpen. [Link]

  • Gjetting, T., et al. (2004). Novel pH-sensitive paramagnetic liposomes with improved MR properties. Journal of Magnetic Resonance Imaging, 19(6), 764-771. [Link]

  • Zasadzinski, J. A., et al. (2015). Recent Advances in Cryo-TEM Imaging of Soft Lipid Nanoparticles. AIMS Materials Science, 2(2), 99-112. [Link]

  • Mura, S., et al. (2021). Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment. Frontiers in Pharmacology, 12, 649141. [Link]

  • Danaei, M., et al. (2018). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems. Pharmaceutics, 10(2), 57. [Link]

  • Honary, S., & Zahir, F. (2013). Effect of Zeta Potential on the Properties of Nanoparticles. Tropical Journal of Pharmaceutical Research, 12(2), 265-273. [Link]

  • Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination. Retrieved January 22, 2026, from [Link]

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160. [Link]

  • Ganta, S., Devalapally, H., Shahiwala, A., & Amiji, M. (2008). A review of stimuli-responsive nanocarriers for drug and gene delivery. Journal of Controlled Release, 126(3), 187-204. [Link]

Sources

Application Notes and Protocols for 12-(Methylamino)dodecanoic Acid as an Emulsion Stabilizing Surfactant

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: A Forward-Looking Approach to Emulsion Stabilization

The pursuit of novel excipients in pharmaceutical and research formulations is a cornerstone of innovation. Emulsions, as thermodynamically unstable systems, demand effective stabilization to ensure product efficacy, shelf-life, and safety. This document provides a comprehensive guide to the application of 12-(methylamino)dodecanoic acid (MADDA), a unique amino acid-based surfactant, for the stabilization of oil-in-water emulsions. As a derivative of lauric acid, a naturally occurring fatty acid, MADDA presents a compelling profile for biocompatibility and biodegradability, aligning with the principles of green chemistry.[1][2]

This guide is structured to provide not only procedural steps but also the underlying scientific rationale for experimental design and data interpretation. It is intended to empower researchers to explore the full potential of MADDA as a versatile and effective emulsion stabilizer.

Introduction to 12-(Methylamino)dodecanoic Acid (MADDA)

12-(Methylamino)dodecanoic acid is an amphiphilic molecule characterized by a 12-carbon hydrophobic tail derived from dodecanoic (lauric) acid and a hydrophilic headgroup consisting of a secondary amine and a carboxylic acid. This structure imparts surface-active properties, making it a candidate for use as a surfactant. The presence of both acidic and basic functional groups suggests that its surfactant properties will be highly pH-dependent, offering a tunable parameter for formulation development.

Molecular Structure of MADDA:

Emulsion_Stabilization Mechanism of Emulsion Stabilization by MADDA cluster_oil_droplet Oil Droplet cluster_aqueous_phase Aqueous Phase Oil Oil MADDA_1 MADDA Oil->MADDA_1 Hydrophobic Tail MADDA_1->Water Hydrophilic Head MADDA_2 MADDA MADDA_3 MADDA MADDA_4 MADDA

Caption: Adsorption of MADDA at the oil-water interface.

Experimental Protocols

4.1. Materials and Equipment

  • 12-(methylamino)dodecanoic acid (MADDA), ≥98.0% purity * Oil phase (e.g., medium-chain triglycerides, mineral oil, vegetable oil)

  • Deionized water

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Particle size analyzer (Dynamic Light Scattering - DLS)

  • Zeta potential analyzer

  • Tensiometer (for measuring surface and interfacial tension)

  • Analytical balance

  • pH meter

  • Glassware (beakers, graduated cylinders, etc.)

4.2. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. * Handle MADDA powder in a well-ventilated area or a fume hood to avoid inhalation. * Consult the Safety Data Sheet (SDS) for MADDA for detailed safety information. [3][4][5] 4.3. Protocol 1: Preparation of MADDA Stock Solution

  • Accurately weigh the desired amount of MADDA powder.

  • In a beaker, dissolve the MADDA in a small amount of deionized water.

  • Adjust the pH of the solution with 0.1 M NaOH to facilitate dissolution. Amino acid-based surfactants often have higher solubility at alkaline pH.

  • Once dissolved, adjust the pH to the desired working pH with 0.1 M HCl or 0.1 M NaOH.

  • Bring the solution to the final volume with deionized water and stir until homogeneous.

4.4. Protocol 2: Formation of Oil-in-Water Emulsion

This protocol provides a starting point for creating an oil-in-water emulsion. The optimal parameters (e.g., MADDA concentration, oil-to-water ratio, homogenization speed and time) should be determined experimentally.

  • Prepare the aqueous phase by adding the MADDA stock solution to deionized water to achieve the desired final surfactant concentration.

  • Adjust the pH of the aqueous phase to the desired value.

  • In a separate beaker, measure the desired volume of the oil phase.

  • Slowly add the oil phase to the aqueous phase while homogenizing at a low speed.

  • Once all the oil has been added, increase the homogenization speed (e.g., 10,000 - 20,000 rpm) for a specified time (e.g., 2-5 minutes). [6]6. Allow the emulsion to cool to room temperature.

Emulsion_Formation_Workflow Start Start Prepare_Aqueous_Phase Prepare Aqueous Phase (MADDA in water, adjust pH) Start->Prepare_Aqueous_Phase Add_Oil_Phase Slowly Add Oil Phase to Aqueous Phase Prepare_Aqueous_Phase->Add_Oil_Phase Homogenize High-Shear Homogenization Add_Oil_Phase->Homogenize Cool Cool to Room Temperature Homogenize->Cool Characterize Characterize Emulsion (Particle Size, Zeta Potential) Cool->Characterize End End Characterize->End

Sources

Analytical methods for the quantification of 12-(methylamino)dodecanoic acid in a mixture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 12-(Methylamino)dodecanoic Acid

Abstract

This application note presents two robust and validated analytical methods for the quantification of 12-(methylamino)dodecanoic acid (12-MAD) in various matrices. Given the compound's structure—a long aliphatic chain, a secondary amine, and a carboxylic acid—direct analysis can be challenging due to poor volatility and the lack of a strong chromophore. To address these challenges, we have developed and validated two distinct derivatization-based approaches: 1) High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization of the secondary amine, and 2) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization of the carboxylic acid for enhanced ionization and sensitivity. This guide provides detailed, step-by-step protocols, explains the scientific rationale behind methodological choices, and presents validation data in accordance with international guidelines.

Introduction: The Analytical Challenge of 12-MAD

12-(Methylamino)dodecanoic acid is a long-chain amino acid derivative whose unique bifunctional nature presents a quantification challenge. The long C12 alkyl chain imparts significant hydrophobicity, making it suitable for reversed-phase chromatography. However, the molecule lacks a native chromophore or fluorophore, precluding sensitive detection by common HPLC detectors like UV-Vis.[1] Furthermore, its zwitterionic potential and low volatility make direct analysis by Gas Chromatography (GC) difficult without derivatization.[2][3]

Effective quantification, therefore, necessitates chemical modification to introduce a detectable moiety or to enhance the molecule's response in a given analytical system. This note details two orthogonal, high-sensitivity methods designed for this purpose, ensuring that researchers can select the approach best suited for their sample matrix, concentration range, and available instrumentation. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8]

Method 1: HPLC with Fluorescence Detection via Amine Derivatization

This method leverages the reactivity of the secondary amine group on 12-MAD. By reacting it with a fluorogenic labeling agent, we create a highly fluorescent derivative that can be detected with exceptional sensitivity by an FLD detector.

Principle and Rationale

Pre-column derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) is a classic and robust technique for the analysis of primary and secondary amines.[1][9] The reaction, known as dansylation, proceeds under alkaline conditions where the unprotonated secondary amine acts as a nucleophile, attacking the electrophilic sulfonyl chloride group of dansyl chloride.[1] This forms a stable, intensely fluorescent N-dansyl-sulfonamide adduct that can be excited around 330-350 nm and emits light in the 510-540 nm range. This derivatization not only enables picomole-level detection but also increases the hydrophobicity of the analyte, improving its retention and separation on reversed-phase HPLC columns.[1]

Experimental Workflow: HPLC-FLD

The overall process involves sample preparation, a controlled derivatization reaction, quenching of excess reagent, and finally, chromatographic analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Solution Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Drydown Evaporation to Dryness Extract->Drydown Reconstitute Reconstitution in Reaction Buffer Drydown->Reconstitute AddReagent Add Dansyl Chloride (in Acetonitrile) Reconstitute->AddReagent Incubate Incubate at 60°C AddReagent->Incubate Quench Add Quenching Reagent (e.g., Methylamine) Incubate->Quench Inject Inject into HPLC-FLD Quench->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-FLD analysis of 12-MAD via dansylation.

Detailed Protocol: HPLC-FLD

A. Reagents and Materials

  • 12-(Methylamino)dodecanoic acid (Reference Standard)

  • Dansyl Chloride, 99%

  • Sodium Bicarbonate Buffer (100 mM, pH 10.0)

  • Acetonitrile (HPLC Grade)

  • Methylamine HCl (for quenching)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)

B. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 12-MAD reference standard in 10 mL of methanol.

  • Working Standards: Prepare a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by serial dilution of the stock solution with methanol.

  • Sample Extraction (from Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the Sodium Bicarbonate Buffer (pH 10.0).

C. Derivatization Procedure

  • Reagent Preparation: Prepare a Dansyl Chloride solution (e.g., 1.5 mg/mL) in acetonitrile. Prepare this solution fresh daily.

  • Reaction: To 50 µL of the reconstituted sample or standard, add 100 µL of the Dansyl Chloride solution.

  • Incubation: Vortex the mixture briefly and incubate in a heating block at 60°C for 45 minutes in the dark.

  • Quenching: After incubation, cool the vials to room temperature. Add 10 µL of 50 mg/mL methylamine solution to react with and consume excess dansyl chloride. Vortex and let stand for 10 minutes.

  • Final Preparation: Add 340 µL of mobile phase A (see below) to the vial, mix, and transfer to an HPLC vial for injection.

D. Instrumental Conditions

  • Instrument: HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 50
    15.0 95
    20.0 95
    20.1 50

    | 25.0 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 525 nm.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines.[6][7][8]

ParameterResult
Linearity (r²) > 0.999
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 96.8% - 103.5%
Precision (% RSD) Intra-day: < 4.5%, Inter-day: < 6.2%
Specificity No interference from matrix components observed.

Method 2: LC-MS/MS with Carboxylic Acid Derivatization

For applications requiring the highest sensitivity and selectivity, such as bioanalysis of low-dosage formulations, LC-MS/MS is the gold standard. This method focuses on derivatizing the carboxylic acid group to enhance positive mode ionization, a technique known as "charge-reversal" derivatization.[10][11][12]

Principle and Rationale

Fatty acids typically analyze poorly in positive electrospray ionization (ESI+) mode. While they can be analyzed in negative mode, the sensitivity is often limited. Derivatizing the carboxylic acid with a reagent that introduces a permanently positive charge (a quaternary amine) dramatically enhances the ESI+ response.[10][13] This strategy offers several advantages:

  • Greatly Increased Sensitivity: Signal enhancement can be 100-fold or greater compared to underivatized analysis.[13]

  • Improved Chromatography: The derivative is often less polar, leading to better retention on reversed-phase columns.

  • High Selectivity: Tandem MS (MS/MS) provides exceptional selectivity through the monitoring of specific Multiple Reaction Monitoring (MRM) transitions from the precursor ion to a characteristic product ion.

For this application, we propose using a commercially available derivatization reagent that efficiently converts carboxylic acids into positively charged amides.

Experimental Workflow: LC-MS/MS

The workflow involves extraction, a two-step derivatization (activation followed by amidation), and analysis by LC-MS/MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard + Internal Standard Extract Solid-Phase Extraction (SPE) Sample->Extract Drydown Evaporation to Dryness Extract->Drydown Activate Add Carbodiimide Activator (e.g., EDC) Drydown->Activate AddAmine Add Amine Reagent with Permanent Positive Charge Activate->AddAmine Incubate Incubate at RT AddAmine->Incubate Reconstitute Reconstitute in Mobile Phase Incubate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate C18 UPLC Separation Inject->Separate Detect MRM Detection (ESI+) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis of 12-MAD via charge-reversal derivatization.

Detailed Protocol: LC-MS/MS

A. Reagents and Materials

  • 12-(Methylamino)dodecanoic acid (Reference Standard)

  • 12-(Methylamino)dodecanoic acid-d3 (Isotopically Labeled Internal Standard)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Dimethylethylenediamine

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Pyridine

B. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of 12-MAD and its d3-labeled internal standard (IS) in methanol.

  • Working Standards: Prepare calibration standards by serial dilution, spiking each with the IS to a final concentration of 50 ng/mL.

  • Sample Extraction (from Tissue Homogenate):

    • To 50 mg of tissue homogenate, add 50 µL of IS working solution and 500 µL of acetonitrile.

    • Homogenize thoroughly and centrifuge at 16,000 x g for 15 minutes.

    • Isolate the supernatant and evaporate to dryness under nitrogen.

C. Derivatization Procedure

  • Reconstitute: Reconstitute the dried extract/standard in 100 µL of acetonitrile containing 2% pyridine.

  • Activation: Add 10 µL of a 50 mg/mL solution of EDC in acetonitrile. Vortex and let stand for 5 minutes at room temperature.

  • Amidation: Add 10 µL of a 50 mg/mL solution of N,N-dimethylethylenediamine in acetonitrile. Vortex and incubate for 2 hours at room temperature.

  • Final Preparation: Evaporate the reaction mixture to dryness under nitrogen. Reconstitute in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid for injection.

D. Instrumental Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 10
    2.5 98
    3.5 98
    3.6 10

    | 5.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (ESI+):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • MRM Transitions (Hypothetical - requires optimization):

      • 12-MAD Derivative: m/z 314.3 → m/z 71.1

      • IS Derivative: m/z 317.3 → m/z 71.1

Method Validation Summary

The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[4][5]

ParameterResult
Linearity (r²) > 0.998 (weighted 1/x²)
Range 0.05 - 50 ng/mL
Lower LOQ (LLOQ) 0.05 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)
Precision (% CV) Intra-run: < 10%, Inter-run: < 12%
Matrix Effect Normalized IS response within acceptable limits.
Recovery Consistent and reproducible across QC levels.

Conclusion

This application note provides two distinct, fully articulated methods for the robust quantification of 12-(methylamino)dodecanoic acid. The choice between the HPLC-FLD and LC-MS/MS methods will depend on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. The HPLC-FLD method offers excellent performance with more commonly available instrumentation. For ultimate performance in trace-level quantification, particularly in complex biological matrices, the LC-MS/MS method provides unparalleled sensitivity and specificity. Both protocols are grounded in established chemical principles and validated against rigorous industry standards, providing a reliable foundation for researchers in pharmaceutical and scientific fields.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. FDA. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Semantic Scholar. [Link]

  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. PubMed. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health (NIH). [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). [Link]

  • Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]

  • Analysis of Fatty Acid Amides (Erucic Acid Amide, Oleic Acid Amide). LabRulez LCMS. [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed. [Link]

  • (PDF) Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. ResearchGate. [Link]

  • (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. National Institutes of Health (NIH). [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to the N-Methylation of 12-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylation in Amine-Containing Molecules

N-methylation, the introduction of a methyl group onto a nitrogen atom, is a fundamental chemical transformation with profound implications in medicinal chemistry and materials science. For long-chain amino acids such as 12-aminododecanoic acid, N-methylation can significantly alter the molecule's physicochemical properties. This modification can enhance solubility, modulate basicity, and influence the conformational flexibility of the carbon chain. In the context of drug development, N-methylated amino acids are crucial building blocks for creating peptides with improved metabolic stability and cell permeability. The presence of one or two methyl groups on the terminal amine can hinder enzymatic degradation and facilitate passage through biological membranes, thereby enhancing the therapeutic potential of peptide-based drugs.

This guide provides a comprehensive, step-by-step protocol for the N-methylation of 12-aminododecanoic acid, yielding N,N-dimethyl-12-aminododecanoic acid. The chosen method is the Eschweiler-Clarke reaction, a classic and highly effective procedure for the exhaustive methylation of primary amines using formic acid and formaldehyde.[1][2][3] This reductive amination process is renowned for its high yields and the prevention of over-methylation to form quaternary ammonium salts.[1][4]

Reaction Overview: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a one-pot reductive amination that converts a primary or secondary amine into its corresponding tertiary amine.[2] The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the amine with formaldehyde. This intermediate is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine.[4] In the case of a primary amine like 12-aminododecanoic acid, this process occurs twice to yield the N,N-dimethylated product.[2] A key advantage of this method is that the reaction stops at the tertiary amine stage, as the formation of a quaternary ammonium salt is not possible under these conditions.[1]

Experimental Protocol: N,N-Dimethylation of 12-Aminododecanoic Acid

This protocol details the synthesis of N,N-dimethyl-12-aminododecanoic acid from 12-aminododecanoic acid using the Eschweiler-Clarke reaction.

Materials:

  • 12-Aminododecanoic acid

  • Formic acid (88-98% purity)

  • Formaldehyde solution (37% in water)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Formic acid and formaldehyde are corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 12-aminododecanoic acid.

  • Addition of Reagents: To the flask, add an excess of formic acid and formaldehyde solution. A typical molar ratio is 1 equivalent of the amine to at least 3 equivalents of formic acid and 2.2 equivalents of formaldehyde.[4] The formic acid acts as both a solvent and the reducing agent.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 80-100°C with vigorous stirring.[3] The reaction is typically allowed to proceed for several hours (e.g., 18 hours) or until the evolution of carbon dioxide gas ceases, indicating the completion of the reaction.[1][4]

  • Work-up - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add water and a 1M HCl solution to the flask.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) to remove any non-basic impurities. Discard the organic layer.

    • Basify the aqueous layer to a pH of approximately 11 by the slow addition of a concentrated sodium hydroxide solution. This will deprotonate the carboxylic acid and the tertiary amine.

    • Extract the aqueous layer multiple times with fresh portions of DCM. The N,N-dimethylated product will move into the organic phase.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethyl-12-aminododecanoic acid.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary, although in many cases, the product obtained after the work-up is of sufficient purity for many applications.[4]

Characterization of N,N-Dimethyl-12-aminododecanoic Acid

The successful synthesis of N,N-dimethyl-12-aminododecanoic acid can be confirmed by various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

Expected ¹H NMR Spectral Data:

  • A singlet integrating to six protons in the region of δ 2.2-2.3 ppm, corresponding to the two N-methyl groups (-N(CH₃)₂).

  • A triplet corresponding to the methylene group adjacent to the tertiary amine (-CH₂-N(CH₃)₂).

  • A triplet corresponding to the methylene group alpha to the carboxylic acid (-CH₂-COOH).

  • A broad multiplet for the long chain of methylene groups in the backbone of the molecule.

  • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Data:

  • A signal in the region of δ 45-55 ppm corresponding to the N-methyl carbons.

  • A signal for the methylene carbon adjacent to the tertiary amine.

  • A series of signals for the methylene carbons of the long alkyl chain.

  • A signal for the methylene carbon alpha to the carboxylic acid.

  • A signal in the region of δ 175-185 ppm for the carboxylic acid carbon.

Tabulated Summary of the Protocol

StepActionKey ParametersExpected Outcome
1Reaction Setup1 eq. 12-aminododecanoic acidStarting material ready for reaction.
2Reagent Addition>3 eq. Formic Acid, >2.2 eq. FormaldehydeHomogeneous reaction mixture.
3Reaction80-100°C, 18 hours or until CO₂ evolution ceasesCompletion of the N,N-dimethylation.
4Work-upAcid/base extraction with DCMSeparation of product from impurities.
5Drying & ConcentrationAnhydrous Na₂SO₄, Rotary EvaporationIsolation of crude product.
6PurificationColumn Chromatography (if necessary)High purity N,N-dimethyl-12-aminododecanoic acid.
7Characterization¹H NMR, ¹³C NMRConfirmation of product structure and purity.

Visualizing the Workflow

N_Methylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start 12-Aminododecanoic Acid Reaction_Vessel Heating at 80-100°C Start->Reaction_Vessel Reagents Formic Acid & Formaldehyde Reagents->Reaction_Vessel Quench Add H₂O & HCl Reaction_Vessel->Quench Extraction1 Extract with DCM (remove impurities) Quench->Extraction1 Basify Add NaOH (pH 11) Extraction1->Basify Extraction2 Extract with DCM (isolate product) Basify->Extraction2 Drying Dry with Na₂SO₄ Extraction2->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography (optional) Concentration->Purification Characterization NMR Spectroscopy Purification->Characterization Final_Product N,N-Dimethyl-12- Aminododecanoic Acid Characterization->Final_Product

Caption: Workflow for the N-methylation of 12-aminododecanoic acid.

Conclusion and Further Considerations

The Eschweiler-Clarke reaction provides a robust and reliable method for the synthesis of N,N-dimethyl-12-aminododecanoic acid. The protocol outlined in this guide is designed to be a self-validating system, with clear steps for reaction, work-up, and characterization. The long alkyl chain of the starting material may influence its solubility in the initial reaction mixture, but the use of excess formic acid as a solvent should mitigate this issue. For researchers working with other long-chain amino acids, this protocol can serve as a valuable starting point, with the potential for minor optimizations in reaction time and purification strategy depending on the specific substrate. The successful synthesis and characterization of N,N-dimethylated long-chain amino acids open up avenues for the development of novel peptides and other bioactive molecules with enhanced properties.

References

  • NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • PrepChem. Synthesis of 12-aminododecanoic acid. Available at: [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(3), 661-667. Available at: [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. 2021. Available at: [Link]

  • Grokipedia. Eschweiler–Clarke reaction. Available at: [Link]

Sources

Application Note & Protocols: Leveraging 12-(Methylamino)dodecanoic Acid for Next-Generation Antimicrobial Peptide Development

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, peptide chemistry, and infectious disease.

Abstract: The escalating crisis of antimicrobial resistance necessitates innovative strategies for the development of new therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of molecules, yet their translation to clinical use is often hampered by issues of stability, toxicity, and manufacturing costs. Chemical modification, particularly lipidation, has emerged as a powerful approach to enhance the therapeutic index of AMPs. This document provides a detailed guide to the application of 12-(methylamino)dodecanoic acid (12-MAD), a functionalized fatty acid, in the rational design and synthesis of potent lipopeptides. We will explore the scientific rationale for its use, provide step-by-step protocols for synthesis and characterization, and detail methodologies for evaluating the biological activity of these novel constructs.

Introduction: The Rationale for Lipidation with 12-(Methylamino)dodecanoic Acid

Antimicrobial peptides are evolutionarily conserved components of the innate immune system, typically characterized by their cationic nature and amphipathic structure.[1][2][3] Their primary mechanism of action often involves the disruption of microbial cell membranes, a physical process that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.[1][4][5]

However, native AMPs can suffer from poor bioavailability and susceptibility to proteolytic degradation. The conjugation of a lipid moiety to a peptide sequence—creating a lipopeptide—has been shown to significantly improve these characteristics.[6][7][8] The lipid component enhances the peptide's affinity for the anionic bacterial membrane, often leading to a substantial increase in antimicrobial potency.[9]

1.1. Why 12-(Methylamino)dodecanoic Acid?

12-(Methylamino)dodecanoic acid (12-MAD) is a C12 fatty acid uniquely functionalized with a terminal methylamino group. This structure offers several theoretical advantages for AMP development:

  • Optimized Hydrophobicity: The 12-carbon chain provides a significant hydrophobic domain to anchor the peptide in the bacterial membrane, a key feature for membrane disruption.[9]

  • Enhanced Cationic Character: The terminal methylamino group (pKa ~10.5) will be protonated at physiological pH, adding a positive charge to the N-terminus. This complements the cationic residues within the peptide sequence (e.g., Lysine, Arginine), strengthening the electrostatic attraction to negatively charged components of bacterial membranes like lipopolysaccharides (LPS) and teichoic acids.[10]

  • Modulated Self-Assembly: The presence of the N-terminal charge may influence the self-assembly properties of the lipopeptide, potentially favoring the formation of membrane-disrupting pores or micelles over cytotoxic aggregates.[7]

  • Improved Solubility: Compared to a simple terminal amine, the methyl group can subtly influence steric interactions and solvation, potentially improving the handling and formulation characteristics of the final compound.

The following diagram illustrates the conceptual structure of an AMP modified with 12-MAD.

Caption: Conceptual structure of a 12-MAD modified AMP.

Experimental Protocols: From Synthesis to Biological Evaluation

This section provides detailed protocols for the synthesis, purification, and evaluation of 12-MAD conjugated antimicrobial peptides.

Protocol 1: Synthesis of 12-MAD Modified Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the N-terminal acylation of a resin-bound peptide with 12-MAD following standard Fmoc-based solid-phase peptide synthesis (SPPS).[11][12][13]

Rationale: SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support, with excess reagents and byproducts washed away after each step.[12] The final step, before cleavage from the resin, involves coupling the 12-MAD to the free N-terminal amine of the completed peptide sequence.

Materials:

  • Rink Amide resin (for C-terminal amide peptides)

  • Fmoc-protected amino acids

  • 12-(Methylamino)dodecanoic acid (ensure the methylamino group is protected, e.g., with a Boc group, if it is not intended to be the point of attachment) or 12-(Boc-methylamino)dodecanoic acid.

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[14]

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[14]

  • Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF).[7]

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether.

Procedure:

  • Peptide Assembly: Synthesize the desired peptide sequence on the Rink Amide resin using a standard automated or manual Fmoc-SPPS protocol.[13][14] Each cycle consists of: a. Deprotection: Removal of the Fmoc group with 20% piperidine in DMF. b. Washing: Thorough washing of the resin with DMF. c. Coupling: Addition of the next Fmoc-protected amino acid, activated with HBTU/HATU and DIPEA/NMM.[15]

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection step to expose the N-terminal amine of the peptide. Wash thoroughly with DMF and then DCM.

  • 12-MAD Coupling (Acylation): a. Prepare the acylation solution: Dissolve 3 equivalents of 12-(Boc-methylamino)dodecanoic acid, 2.9 equivalents of HBTU/HATU, and 6 equivalents of DIPEA in DMF. b. Add the activation solution to the resin-bound peptide. c. Allow the reaction to proceed for 2-4 hours at room temperature. d. Monitor coupling completion using a Kaiser test. A negative result (beads remain colorless) indicates a successful reaction.[15] e. Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Global Deprotection: a. Treat the dried resin with the cleavage cocktail (e.g., 10 mL per 0.1 mmol of resin) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the Boc group on the 12-MAD moiety.[11][13] b. Filter the resin and collect the TFA solution containing the crude peptide. c. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether. d. Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. e. Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization

Rationale: The crude product from synthesis contains the desired lipopeptide as well as truncated sequences and byproducts. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential to isolate the pure compound. Mass spectrometry is then used to confirm its identity.

Materials:

  • RP-HPLC system with a C18 column.

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

  • Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). b. Purify the lipopeptide by RP-HPLC using a linear gradient of Solvent B (e.g., 5% to 95% over 60 minutes). The increased hydrophobicity from the 12-MAD moiety will typically result in a longer retention time compared to the unmodified peptide. c. Collect fractions corresponding to the major peak.

  • Characterization: a. Analyze the purified fractions by mass spectrometry to confirm that the observed molecular weight matches the theoretical mass of the 12-MAD modified peptide. b. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

The overall workflow from synthesis to pure product is summarized in the diagram below.

Caption: Workflow for 12-MAD-AMP Synthesis and Purification.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration required to inhibit the visible growth of a microorganism.[16][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Prepare Peptide Stock: Prepare a 1 mg/mL stock solution of the purified 12-MAD-AMP in sterile water or 0.01% acetic acid.

  • Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase. Dilute the culture in MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the lipopeptide in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add an equal volume of the bacterial inoculum to each well. The final bacterial concentration will be ~2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the lipopeptide at which no visible bacterial growth (turbidity) is observed.[16] This can be assessed visually or by measuring the absorbance at 600 nm.

Protocol 4: Hemolysis Assay for Cytotoxicity Assessment

Rationale: A critical aspect of drug development is ensuring selectivity for microbial cells over host cells. The hemolysis assay provides a rapid and cost-effective screen for membrane-disrupting activity against mammalian cells (red blood cells).[17]

Materials:

  • Fresh human or sheep red blood cells (RBCs).

  • Phosphate-buffered saline (PBS).

  • 0.1% Triton X-100 (positive control for 100% hemolysis).

Procedure:

  • Prepare RBC Suspension: Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 min). Resuspend the pelleted RBCs to a final concentration of 2% (v/v) in PBS.

  • Peptide Dilutions: Prepare serial dilutions of the 12-MAD-AMP in PBS in a 96-well plate.

  • Incubation: Add an equal volume of the 2% RBC suspension to each well.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100).

  • Incubate: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Measure Hemolysis: Carefully transfer the supernatant to a new plate and measure the absorbance at 450 nm (for hemoglobin release).

  • Calculate Percent Hemolysis: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Expected Results and Data Interpretation

The conjugation of 12-MAD is expected to significantly enhance the antimicrobial activity of a parent peptide.

Table 1: Hypothetical Antimicrobial and Hemolytic Activity Data

PeptideSequenceModificationMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)% Hemolysis at 100 µg/mL
Parent PeptideKR-12None3264< 5%
12-MAD-KR-12 KR-1212-MAD 4 8 15%
Melittin(Control)None24> 90%

Interpretation:

  • A significant decrease in the MIC value for the 12-MAD-modified peptide compared to the parent peptide indicates a successful enhancement of antimicrobial potency.[16][18]

  • The hemolytic activity provides a measure of cytotoxicity. A desirable lipopeptide will exhibit low MICs with minimal hemolysis, indicating selectivity for bacterial membranes.[17] The therapeutic window can be calculated based on these two values.

Mechanistic Insights

The enhanced activity of 12-MAD lipopeptides is likely rooted in their interaction with the bacterial membrane. The mechanism can be visualized as a multi-step process.

Mechanism_of_Action A 1. Electrostatic Attraction Cationic 12-MAD-AMP binds to anionic bacterial membrane (LPS, LTA). B 2. Hydrophobic Insertion The C12 lipid tail inserts into the hydrophobic core of the lipid bilayer. A->B C 3. Membrane Destabilization Peptide accumulation disrupts lipid packing and increases membrane permeability. B->C D 4. Pore Formation / Cell Lysis Formation of pores (e.g., toroidal, barrel-stave) or a 'carpet' effect leads to leakage of cellular contents and cell death. C->D caption Proposed mechanism of action for 12-MAD-AMPs.

Caption: Proposed mechanism of action for 12-MAD-AMPs.

This membrane-centric mechanism of action is a hallmark of many AMPs and is considered a key advantage in overcoming conventional resistance mechanisms.[1][4][5]

Conclusion

The use of 12-(methylamino)dodecanoic acid offers a promising and rational approach to enhance the therapeutic properties of antimicrobial peptides. Its unique structure, combining a C12 lipid chain with a cationic methylamino group, provides a dual-pronged strategy to increase membrane affinity and, consequently, antimicrobial potency. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and biological evaluation of these novel lipopeptides, enabling researchers to explore their potential as next-generation therapeutics in the fight against infectious diseases.

References

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). National Institutes of Health. [Link]

  • (PDF) Antimicrobial activity and properties of de novo design of short synthetic lipopeptides. (2024, January 9). Folia Microbiologica. [Link]

  • Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. (n.d.). ACS Omega. [Link]

  • Lipopeptides: Biosynthesis and Applications. (2015, March 24). Walsh Medical Media. [Link]

  • Antimicrobial Activity of Bacillus Cyclic Lipopeptides and Their Role in the Host Adaptive Response to Changes in Environmental Conditions. (n.d.). MDPI. [Link]

  • Sources of Lipopeptides and Their Applications in Food and Human Health: A Review. (n.d.). MDPI. [Link]

  • Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. (2022, October 16). National Institutes of Health. [Link]

  • Biological characterization of antimicrobial peptides: In vitro and in vivo studies. (n.d.). ScienceDirect. [Link]

  • mode of action of antimicrobial peptides innate immune response. (n.d.). Various Sources. [Link]

  • Origami of KR-12 Designed Antimicrobial Peptides and Their Potential Applications. (2024, August 28). National Institutes of Health. [Link]

  • In vitro activity of 12 antimicrobial peptides against Mycobacterium tuberculosis and Mycobacterium avium clinical isolates. (2018, December 20). PubMed. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). aapptec. [Link]

  • Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo. (n.d.). National Institutes of Health. [Link]

  • (PDF) In Vitro and In Vivo Activity of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). ResearchGate. [Link]

  • Introduction to Peptide Synthesis. (n.d.). National Institutes of Health. [Link]

  • Antimicrobial Peptides. (n.d.). MDPI. [Link]

  • The Role and Mechanisms of Antimicrobial Peptides in Overcoming Multidrug-Resistant Bacteria. (n.d.). National Institutes of Health. [Link]

  • In vitro and in vivo antimicrobial activity of granulysin-derived peptides against Vibrio cholerae. (n.d.). PubMed Central. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Antimicrobial Peptides with Antibacterial Activity against Vancomycin-Resistant Staphylococcus aureus Strains: Classification, Structures, and Mechanisms of Action. (n.d.). MDPI. [Link]

  • Synthesis Of Peptides from Scratch: A Step-by-Step Guide. (2023, December 4). Biomatik. [Link]

Sources

Determining the Critical Micelle Concentration of 12-(Methylamino)dodecanoic Acid: A Multi-Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

12-(methylamino)dodecanoic acid is an amino acid-based surfactant, a class of amphiphiles gaining significant attention for their biocompatibility, biodegradability, and versatile functionality in pharmaceuticals, cosmetics, and biotechnology.[1][2] A fundamental parameter governing the utility of any surfactant is its Critical Micelle Concentration (CMC), the threshold concentration above which individual surfactant monomers spontaneously self-assemble into organized aggregates known as micelles.[3][4] This process dramatically alters the physicochemical properties of the solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[5][6] Knowledge of the CMC is therefore essential for optimizing formulations, ensuring efficacy in drug delivery systems, and controlling performance in cleaning and emulsification applications.[1][6] This guide provides a detailed technical overview and step-by-step protocols for determining the CMC of 12-(methylamino)dodecanoic acid using three robust and widely adopted analytical techniques: Surface Tensiometry, Conductometry, and Fluorescence Probe Spectroscopy.

The Principle of Micellization

Surfactant molecules, like 12-(methylamino)dodecanoic acid, possess an amphiphilic structure, comprising a hydrophilic "head" group (the amino and carboxylic acid functions) and a hydrophobic "tail" (the C12 alkyl chain).[3][7] When introduced into an aqueous solvent at low concentrations, these monomers primarily adsorb at the air-water interface, orienting their hydrophobic tails away from the water, which leads to a significant reduction in the surface tension of the solution.[6]

As the surfactant concentration increases, the interface becomes saturated with monomers. At a specific point—the CMC—it becomes thermodynamically more favorable for the monomers in the bulk solution to aggregate into micelles rather than to further crowd the interface.[3][4] In these micellar structures, the hydrophobic tails are sequestered in a nonpolar core, shielded from the aqueous environment by a shell of the hydrophilic head groups. This aggregation is a cooperative process that results in an abrupt change in the concentration-dependent properties of the solution, a phenomenon that is exploited for CMC determination.[8]

Micelle_Formation cluster_0 Below CMC cluster_1 Above CMC a1 a2 a3 a4 a5 a6 b1 b2 b3 b4 b5 b6 b7 b8 b9 b10 b11 b12 Increasing Surfactant\nConcentration Increasing Surfactant Concentration Micelle Formation Micelle Formation Increasing Surfactant\nConcentration->Micelle Formation

Caption: Conceptual illustration of surfactant behavior below and above the CMC.

Methodologies for CMC Determination

Several analytical techniques can be used to detect the onset of micellization.[9] The choice of method depends on the nature of the surfactant, the required precision, and available instrumentation. For 12-(methylamino)dodecanoic acid, an ionic surfactant, the following methods are highly suitable.

Method Principle Applicability Key Advantage
Surface Tensiometry Measures the decrease in surface tension with increasing surfactant concentration. The tension plateaus at the CMC.[6]Universal (ionic and non-ionic surfactants).[5]Considered a direct and standard method.[5]
Conductometry Detects the change in the slope of conductivity vs. concentration, as micelles are less mobile charge carriers than free monomers.[10]Ionic surfactants only.[11]Simple, rapid, and not easily affected by minor impurities that are not surface-active.[5]
Fluorescence Spectroscopy Uses a hydrophobic probe (e.g., pyrene) that partitions into the micellar core. The change in the probe's microenvironment causes a detectable spectral shift.[11][12]Universal, highly sensitive.Excellent for very low CMC values and provides insights into the micellar microenvironment.[13]

Detailed Experimental Protocols

Method 1: Surface Tensiometry

This technique is often considered the gold standard for CMC determination as it directly measures the primary function of a surfactant: the reduction of surface tension.[5] A force tensiometer, using either a Du Noüy ring or a Wilhelmy plate, measures the force exerted on the probe at the liquid-air interface.[14][15]

Instrumentation and Materials:

  • Force Tensiometer (e.g., KRÜSS, Biolin Scientific, ATA Scientific).[14][16]

  • Du Noüy Ring (platinum-iridium) or Wilhelmy Plate (platinum).[15]

  • High-purity 12-(methylamino)dodecanoic acid (≥98.0%).

  • High-purity water (e.g., Milli-Q, resistivity >18 MΩ·cm).

  • Precision analytical balance.

  • Glassware (volumetric flasks, beakers).

  • Automated dosing unit (recommended for high accuracy).[6]

Tensiometry_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution prep_series Create Serial Dilutions (Logarithmic Spacing) prep_stock->prep_series clean_probe Clean Probe (Flame Annealing) prep_series->clean_probe measure_gamma Measure Surface Tension (γ) for each Concentration clean_probe->measure_gamma plot_data Plot γ vs. log(Concentration) measure_gamma->plot_data find_cmc Identify CMC at the Intersection of Two Linear Fits plot_data->find_cmc

Caption: Experimental workflow for CMC determination by surface tensiometry.

Protocol:

  • Stock Solution Preparation: Accurately weigh a sufficient amount of 12-(methylamino)dodecanoic acid to prepare a concentrated stock solution (e.g., 50 mM) in high-purity water. Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of at least 15-20 dilutions from the stock solution.[17] It is crucial to create concentrations that span a wide range, both well below and well above the expected CMC. A logarithmic distribution of concentrations is most effective.[17]

  • Instrument Setup & Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • Probe Cleaning: Thoroughly clean the Du Noüy ring or Wilhelmy plate. A common and effective method is to rinse with solvent (e.g., ethanol, acetone) followed by flame annealing to a red heat to burn off any organic contaminants.[17] Allow the probe to cool completely.

  • Measurement:

    • Begin with the most dilute solution to minimize cross-contamination.

    • Pour the sample into a clean measurement vessel and place it on the instrument platform.

    • Measure the surface tension as per the instrument's operating procedure. Ensure temperature is constant and recorded.

    • Thoroughly clean and dry the probe and vessel between each measurement of a different concentration.

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[11]

    • The resulting graph will typically show two distinct linear regions.[17] The first region shows a steep decline in surface tension as concentration increases. The second region, occurring after the CMC, is a plateau where surface tension remains relatively constant.[6][8]

    • Perform linear regression on the data points in both regions. The CMC is the concentration corresponding to the intersection point of these two extrapolated lines.[17]

Method 2: Conductometry

This method is ideal for ionic surfactants like 12-(methylamino)dodecanoic acid. It relies on the principle that the mobility of charge carriers in solution changes upon micelle formation. Below the CMC, conductivity increases linearly with the concentration of ionized surfactant monomers. Above the CMC, newly added monomers form micelles. While micelles are charged, their larger size and the binding of counter-ions make them less efficient charge carriers than the free monomers, resulting in a shallower slope on the conductivity vs. concentration plot.[3][5]

Instrumentation and Materials:

  • Calibrated conductivity meter with a temperature probe.[7][18]

  • Conductivity cell.[19]

  • Thermostatic water bath.

  • High-purity 12-(methylamino)dodecanoic acid.

  • High-purity water.

  • Glassware and magnetic stirrer.

Conductivity_Workflow cluster_prep Preparation cluster_measure Measurement (Titration) cluster_analysis Analysis prep_stock_cond Prepare Concentrated Stock Solution measure_solvent Measure Conductivity (κ) of Pure Solvent prep_stock_cond->measure_solvent titrate Add Aliquots of Stock Solution to Solvent & Stir measure_solvent->titrate measure_kappa Record κ and Total Concentration after each Addition titrate->measure_kappa measure_kappa->titrate plot_data_cond Plot κ vs. Concentration measure_kappa->plot_data_cond find_cmc_cond Identify CMC at the Breakpoint (Intersection of Linear Fits) plot_data_cond->find_cmc_cond

Caption: Experimental workflow for CMC determination by conductometry.

Protocol:

  • Solution Preparation: Prepare a concentrated stock solution of 12-(methylamino)dodecanoic acid (e.g., 50 mM) and a separate vessel containing a known volume of high-purity water.

  • Instrument Setup: Place the vessel with pure water in a thermostatic bath to maintain a constant temperature (e.g., 25°C). Immerse the calibrated conductivity cell and a magnetic stir bar.

  • Measurement:

    • Allow the system to equilibrate and record the conductivity of the pure water.

    • Using a burette or micropipette, add a small, precise aliquot of the concentrated stock solution to the water.[18]

    • Allow the conductivity reading to stabilize and record the value. Calculate the new total surfactant concentration in the vessel.

    • Continue this titrimetric addition, recording the conductivity after each step, ensuring you collect sufficient data points both before and after the expected CMC.

  • Data Analysis:

    • Plot the specific conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.

    • The plot will show two linear segments with different slopes.[20][21]

    • Apply linear regression to both segments of the plot. The concentration at the intersection of these two lines is the CMC.[9]

Method 3: Fluorescence Probe Spectroscopy

This is a highly sensitive method that uses a fluorescent probe, typically pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[11] In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules preferentially partition into the nonpolar micellar core.[22] This change in environment alters the vibrational fine structure of the pyrene emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, decreases significantly as the probe moves from a polar to a nonpolar environment.[12][23]

Instrumentation and Materials:

  • Spectrofluorometer.[24]

  • Quartz cuvettes.

  • Pyrene (probe molecule).

  • High-purity 12-(methylamino)dodecanoic acid.

  • Spectroscopic grade methanol or acetone (for pyrene stock).

  • High-purity water.

  • Standard laboratory glassware.

Fluorescence_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_pyrene Prepare Pyrene Stock in Methanol prep_samples Create Sample Series with Constant Pyrene and Varying Surfactant Conc. prep_pyrene->prep_samples prep_surfactant Prepare Surfactant Stock Solution prep_surfactant->prep_samples set_params Set Excitation λ (e.g., 334 nm) and Emission Scan Range prep_samples->set_params measure_spectra Record Emission Spectrum for each Sample set_params->measure_spectra calc_ratio Determine Intensity of Peaks I₁ (~373 nm) and I₃ (~384 nm) measure_spectra->calc_ratio plot_data_fluor Plot I₁/I₃ Ratio vs. log(Concentration) calc_ratio->plot_data_fluor find_cmc_fluor Identify CMC from Sigmoidal Curve Inflection Point plot_data_fluor->find_cmc_fluor

Caption: Experimental workflow for CMC determination by fluorescence spectroscopy.

Protocol:

  • Pyrene Stock Preparation: Prepare a stock solution of pyrene in a volatile organic solvent like methanol or acetone (e.g., 1 mM).

  • Sample Series Preparation: Prepare a series of volumetric flasks with varying concentrations of 12-(methylamino)dodecanoic acid, spanning the expected CMC.

  • Probe Addition: To each flask, add a small, identical aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 0.5 - 1.0 µM) to avoid excimer formation.[24] Gently evaporate the organic solvent, leaving a thin film of pyrene. Then, add the prepared surfactant solutions to the flasks and mix thoroughly to allow the pyrene to dissolve and equilibrate.

  • Spectrometer Setup: Set the spectrofluorometer with an excitation wavelength of approximately 334-345 nm.[24][25] Set the emission scan range from ~360 nm to ~450 nm.

  • Measurement: Record the fluorescence emission spectrum for each sample, starting from the blank (pyrene in water) and proceeding through the increasing surfactant concentrations.

  • Data Analysis:

    • From each spectrum, determine the fluorescence intensity of the first peak (I₁, ~373 nm) and the third peak (I₃, ~384 nm).[13]

    • Calculate the I₁/I₃ ratio for each sample.

    • Plot the I₁/I₃ ratio (y-axis) against the logarithm of the surfactant concentration (log C) on the x-axis.

    • The resulting plot will be a sigmoidal curve with a sharp decrease around the CMC.[12] The CMC is typically determined from the inflection point of this curve, often calculated as the point of maximum change in the first derivative of the fitted curve.[26]

References

  • Encyclopedia.pub. (2023). Aminoacid Surfactants. Encyclopedia.pub. Retrieved from [Link]

  • Zaman, M. I. (2023). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]

  • Slovak University of Technology. (n.d.). Exercise 9: CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of Critical Micelle Concentration. Retrieved from [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. Retrieved from [Link]

  • Bordes, R., & Holmberg, K. (2025). Development of amino acid-based surfactants: from synthesis to applications. Current Opinion in Colloid & Interface Science. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Surface Tension | Measurements. Biolin Scientific. Retrieved from [Link]

  • Mohr, A., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ATA Scientific. (n.d.). Surface Tension & Contact Angle Instruments. ATA Scientific. Retrieved from [Link]

  • ResearchGate. (2025). Pyrene absorption can be a convenient method for probing critical micellar concentration (cmc) and indexing micellar polarity. Retrieved from [Link]

  • D'Errico, G., et al. (2021). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. NIH National Library of Medicine. Retrieved from [Link]

  • Mohr, A., et al. (2007). A new pyrene-based fluorescent probe for the determination of critical micelle concentrations. PubMed. Retrieved from [Link]

  • Mohr, A., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Tensiometer (surface tension). Wikipedia. Retrieved from [Link]

  • Holmberg, K. (2018). Amino acid-based surfactants – do they deserve more attention?. PubMed. Retrieved from [Link]

  • Mishra, A., et al. (2017). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. White Rose Research Online. Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]

  • Wang, L., et al. (2017). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. NIH National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Based Surfactants for Biomedical Applications. Retrieved from [Link]

  • MRC Lab. (n.d.). What are Surface Tension Meters Used For?. MRC Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). The fluorescence spectra of pyrene in water (2 μmol/l) at t = 25 °C. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 2 - Determination of CMC Using Surface Tension. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence emission spectra of pyrene with increasing concentrations.... Retrieved from [Link]

  • Maria Curie-Skłodowska University. (2024). DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT. Retrieved from [Link]

  • CONCISE chemistry. (2020). Determination of Critical Micelle Concentration (CMC) of a Surfactant by Conductometry. YouTube. Retrieved from [Link]

  • University of Washington. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity. Scribd. Retrieved from [Link]

  • University document. (n.d.). Determination of the critical micelle concentration. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 12-(Methylamino)dodecanoic acid. PubChem. Retrieved from [Link]

  • Kosmulski, M., & Mączka, E. (2018). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC - NIH National Library of Medicine. Retrieved from [Link]

  • Requena, J. R., et al. (2019). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Wikipedia. Retrieved from [Link]

Sources

Application Note: Harnessing 12-(Methylamino)dodecanoic Acid for the Fabrication of Advanced Self-Assembling Monolayers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the utilization of 12-(methylamino)dodecanoic acid (MADA) in the creation of self-assembling monolayers (SAMs). MADA, a bifunctional long-chain amino acid, offers unique opportunities for surface modification due to its terminal carboxylic acid and secondary amine groups. This document outlines the principles of MADA self-assembly, methodologies for SAM formation on relevant substrates such as silicon dioxide and gold, and detailed protocols for the characterization of these monolayers. The information presented herein is intended to enable researchers to fabricate robust and functionalized surfaces for a variety of applications, including biosensors, drug delivery platforms, and biocompatible coatings.

Introduction to 12-(Methylamino)dodecanoic Acid in Self-Assembly

Self-assembling monolayers (SAMs) are highly ordered molecular films that spontaneously form on a solid substrate.[1] The choice of the constituent molecule is paramount in defining the final properties of the surface. 12-(Methylamino)dodecanoic acid (MADA) is a particularly interesting candidate for SAM formation due to its bifunctional nature. It possesses a dodecanoic acid backbone, providing a long alkyl chain that facilitates van der Waals interactions, leading to a densely packed and stable monolayer.[2] At one terminus is a carboxylic acid group, which can serve as a robust anchor to a variety of metal oxide surfaces.[3] The other terminus features a methylamino group, which presents a chemically active surface for further functionalization.[4][5]

The dual functionality of MADA allows for versatile surface engineering. The carboxylic acid head group can bind to substrates like silicon dioxide (SiO₂), titanium dioxide (TiO₂), and alumina (Al₂O₃), which are prevalent in electronics and biomedical devices.[6][7] The exposed methylamino groups can then be used for the covalent attachment of biomolecules, nanoparticles, or other chemical entities.[8] This makes MADA an ideal choice for applications requiring a stable, biocompatible, and functionalizable surface.

Physicochemical Properties of 12-(Methylamino)dodecanoic Acid

A thorough understanding of the physicochemical properties of MADA is essential for the successful fabrication of high-quality SAMs.

PropertyValueReference
CAS Number 7408-81-3[9]
Molecular Formula C₁₃H₂₇NO₂[10]
Molecular Weight 229.36 g/mol [9]
Melting Point 139-143 °C[4]
Solubility Soluble in methanol (50 mg/mL, clear)[4]
Linear Formula CH₃NH(CH₂)₁₁COOH[9]

Mechanism of MADA Self-Assembling Monolayer Formation

The formation of a MADA SAM is a thermodynamically driven process involving the chemisorption of the head group onto the substrate, followed by the slower organization of the alkyl chains.[1]

  • On Oxide Surfaces (e.g., SiO₂, TiO₂): The carboxylic acid head group of MADA readily forms strong bonds with the hydroxylated surfaces of metal oxides. This interaction can be a combination of hydrogen bonding and direct covalent bond formation (ester-like linkages), resulting in a robustly anchored monolayer.[6][11]

  • On Gold Surfaces: The interaction of the methylamino group with gold is weaker than the thiol-gold bond typically used for SAM formation on this substrate.[12] However, SAMs can still be formed, driven by the interplay of the amine-gold interaction and the van der Waals forces between the alkyl chains. Alternatively, the carboxylic acid group can be anchored to a modified gold surface, or MADA can be used in a secondary functionalization step on a pre-existing SAM.

The self-assembly process is influenced by factors such as solvent choice, concentration of the MADA solution, immersion time, and temperature.

Experimental Protocols

The following protocols provide a step-by-step guide for the formation and characterization of MADA SAMs. It is crucial to work in a clean environment to prevent contamination of the surfaces.

Substrate Preparation

Proper substrate preparation is critical for the formation of a uniform and densely packed SAM.

Protocol for Silicon Dioxide Substrates:

  • Cut silicon wafers into the desired size.

  • Clean the substrates by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • To create a fresh, hydroxylated oxide layer, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Extreme caution must be exercised when handling piranha solution as it is a powerful oxidizing agent and highly corrosive.

  • Rinse the substrates thoroughly with deionized water and dry with nitrogen gas.

Protocol for Gold Substrates:

  • Use commercially available gold-coated substrates or prepare them by evaporating a thin layer of chromium or titanium (as an adhesion layer) followed by a layer of gold onto a silicon or glass substrate.

  • Clean the gold substrates by sonicating in ethanol for 15 minutes.

  • Rinse with ethanol and deionized water.

  • Dry under a stream of nitrogen.

  • Immediately before use, the gold surface can be cleaned by UV-ozone treatment for 15-20 minutes to remove organic contaminants.

Formation of MADA Self-Assembling Monolayers

Solution-Based Deposition:

  • Prepare a 1 mM solution of 12-(methylamino)dodecanoic acid in a suitable solvent such as absolute ethanol or a mixture of ethanol and water. For oxide surfaces, the addition of a small amount of an acid catalyst (e.g., HCl) can facilitate the reaction.

  • Place the cleaned substrates in the MADA solution in a sealed container.

  • To minimize oxidation, it is recommended to purge the container with an inert gas like nitrogen or argon before sealing.

  • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

  • After immersion, remove the substrates from the solution and rinse them thoroughly with the solvent used for the solution preparation to remove any physisorbed molecules.

  • Dry the SAM-coated substrates under a stream of nitrogen.

Characterization of MADA SAMs

A combination of surface-sensitive techniques should be employed to verify the formation and quality of the MADA SAM.

Contact Angle Goniometry

Contact angle measurements provide information about the wettability of the surface, which is directly related to the terminal group of the SAM.

  • Expected Results: A clean, hydroxylated silicon dioxide surface is highly hydrophilic with a water contact angle close to 0°. After the formation of a MADA SAM, the surface will be terminated with methylamino groups, which is expected to result in a more hydrophobic surface with a water contact angle in the range of 50-70°.[4]

Protocol for Contact Angle Measurement:

  • Place a droplet of deionized water (typically 1-5 µL) on the SAM-coated surface.

  • Use a goniometer to measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.

  • Take measurements at multiple locations on the surface to ensure uniformity.

Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness of thin films.

  • Expected Results: The theoretical length of the MADA molecule is approximately 1.7-1.9 nm. A well-ordered, densely packed monolayer should have a thickness in this range.[13]

Protocol for Ellipsometry Measurement:

  • Measure the optical properties of the bare substrate before SAM formation.

  • After SAM formation, measure the change in polarization of light reflected from the surface.

  • Model the data using appropriate software, assuming a refractive index of ~1.45 for the organic layer, to calculate the thickness of the SAM.[14]

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the atoms on the surface.

  • Expected Results: The XPS spectrum of a MADA SAM on a silicon dioxide substrate should show peaks corresponding to Si, O, C, and N. High-resolution scans of the C 1s and N 1s regions can confirm the presence of the alkyl chain, carboxylic acid (or carboxylate), and amine functionalities.[15][16]

Infrared Spectroscopy (IR)

Reflection-absorption infrared spectroscopy (RAIRS) for gold substrates or attenuated total reflection (ATR)-IR for silicon substrates can be used to identify the functional groups present in the SAM.

  • Expected Results: The IR spectrum should show characteristic peaks for the C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), the C=O stretching of the carboxylic acid group (around 1700-1740 cm⁻¹), and N-H bending of the secondary amine (around 1550-1650 cm⁻¹).[3][17]

Data Summary Table

Characterization TechniqueParameterExpected Value for MADA SAM
Contact Angle Goniometry Water Contact Angle50° - 70°
Ellipsometry Thickness~1.7 - 1.9 nm
XPS Elemental CompositionPresence of C, N, O, and substrate elements
Infrared Spectroscopy Key Vibrational BandsC-H stretch: ~2850-2960 cm⁻¹, C=O stretch: ~1700-1740 cm⁻¹, N-H bend: ~1550-1650 cm⁻¹

Applications and Future Directions

MADA-based SAMs provide a versatile platform for a wide range of applications:

  • Biosensors: The terminal methylamino groups can be used to covalently immobilize enzymes, antibodies, or DNA probes for the development of highly specific and sensitive biosensors.[8]

  • Drug Delivery: Surfaces functionalized with MADA SAMs can be used to control the adhesion and release of drugs. The biocompatibility of the monolayer can also be tuned.

  • Biomaterial Coatings: MADA SAMs can be used to modify the surface of medical implants to improve their biocompatibility and reduce non-specific protein adsorption.

  • Molecular Electronics: The well-defined structure of SAMs makes them interesting candidates for use in molecular-scale electronic devices.[18]

Future research may focus on creating mixed SAMs of MADA with other molecules to fine-tune surface properties, and exploring the use of MADA in more complex, multi-layered self-assembled structures.

Visualization of Experimental Workflow and Molecular Assembly

Experimental Workflow for MADA SAM Formation and Characterization

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_clean Substrate Cleaning (Sonication) sub_act Surface Activation (Piranha/UV-Ozone) sub_clean->sub_act immersion Substrate Immersion (24-48h) sub_act->immersion mada_sol Prepare 1 mM MADA Solution mada_sol->immersion rinsing Rinsing and Drying immersion->rinsing contact_angle Contact Angle Goniometry rinsing->contact_angle ellipsometry Ellipsometry rinsing->ellipsometry xps XPS rinsing->xps ir IR Spectroscopy rinsing->ir

Caption: Workflow for MADA SAM preparation and analysis.

Schematic of MADA Self-Assembled Monolayer on Silicon Dioxide

Caption: MADA molecules on a silicon dioxide surface.

References

  • 12-(Methylamino)dodecanoic acid ≥98.0% (NT); CAS Number: 7408-81-3. Sigma-Aldrich.

  • Protein- and Cell-Resistance of Zwitterionic Peptide-Based Self-Assembled Monolayers: Anti-Biofouling Tests and Surface Force Analysis. Frontiers.

  • Amine terminated SAMs: Investigating why oxygen is present in these films. Pure.

  • Surface Modification of Layered Polysilane with n-Alkylamines, α,ω-Diaminoalkanes, and ω-Aminocarboxylic Acids. ACS Publications.

  • Zwitterionic self-assembly of l-methionine nanogratings on the Ag(111) surface. PMC.

  • Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols. Royal Society of Chemistry.

  • Application Notes for Self-Assembled Monolayers of 12-Aminododecane-1-thiol. Benchchem.

  • Zwitterionic Self-Assembly of L-Methionine Nanogratings on the Ag(111) Surface. PNAS.

  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. NIH.

  • The Formation and Self‐Assembly of Long Prebiotic Oligomers Produced by the Condensation of Unactivated Amino Acids on Oxide S. SciSpace.

  • Amine-Anchored Aromatic Self-Assembled Monolayer Junction: Structure and Electric Transport Properties. ACS Publications.

  • Van der Waals Interactions between Nonpolar Alkyl Chains and Polar ZnO Surfaces in Gas Sensing Dynamics of Aliphatic Carboxylic Acids. ACS Publications.

  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications. AME Publishing Company.

  • Amine species on self‐assembled monolayers of ω‐aminothiolates on gold as identified by XPS and NEXAFS spectroscopy. ResearchGate.

  • Mechanisms of amino acid polycondensation on silica and alumina surfaces. ResearchGate.

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

  • Spectroscopy of Carboxylic Acids and Nitriles. OpenStax.

  • IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

  • Note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. ResearchGate.

  • Self-assembled monolayer. Wikipedia.

  • Mixed Charged Zwitterionic Self-Assembled Monolayers as a Facile Way to Stabilize Large Gold Nanoparticles. ResearchGate.

  • On the role of α-alumina in the origin of life: Surface-driven assembly of amino acids. NIH.

  • Self-assembled monolayers. A-Spectra.

  • Molecular Self-Assembly. Sigma-Aldrich.

  • Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI.

  • Oriented Surface Dipoles Strongly Influence Interfacial Wettabilities. University of Houston.

  • A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Indian Academy of Sciences.

  • Functionalization of gold nanoparticles with amino acid, beta-amyloid peptides and fragment. PubMed.

  • Preparing Self-Assembled Monolayers. Sigma-Aldrich.

  • Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. RSC Publishing.

  • The Influence of Thickness of Stearic Acid Self-Assembled Film on Its Protective Properties. Semantic Scholar.

  • Self-Assembled Monolayers Lab Guide. Scribd.

  • Self-assembly of amino acids toward functional biomaterials. PMC.

  • Self-Assembled Monolayers Reagents. CD Bioparticles.

  • Ellipsometry FAQ. J.A. Woollam.

  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate.

  • Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. MDPI.

  • Ellipsometry FAQ. J.A. Woollam Co.

  • The Science of Self-Assembled Monolayers. YouTube.

  • Differential adhesion of amino acids to inorganic surfaces. PMC.

  • Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide. ResearchGate.

  • Contact Angle Measurements for Surface Wettability and Surface Energy Analysis. Anderson Materials Evaluation, Inc.

  • How to utilize contact angles in surface characterization: Static contact angles. Biolin Scientific.

  • BMM 311L Biomaterials and Biomechanics Laboratory, Spring 2020 EXPERIMENT 5: Surface Properties and Contact Angle Measurement. University of Maine.

  • Recent Advances in Surface Functionalization of Magnetic Nanoparticles. MDPI.

Sources

Application Notes and Protocols: Elucidating the Membrane Interaction of 12-(Methylamino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

12-(Methylamino)dodecanoic acid (12-MADA) is a modified long-chain fatty acid characterized by a terminal methylamino group and a carboxylic acid function, lending it distinct amphiphilic properties.[1] Its structure, featuring a C12 hydrophobic tail and two polar head groups, suggests a strong potential for interaction with and modulation of biological membranes. Such interactions are critical precursors to a range of biological activities, including potential antimicrobial effects and roles in drug delivery systems.[1] Understanding the precise nature of how 12-MADA partitions into, perturbs, and traverses lipid bilayers is therefore fundamental for harnessing its full potential in pharmaceutical and biotechnological applications.

This guide provides a comprehensive suite of experimental protocols for researchers, scientists, and drug development professionals to meticulously characterize the interaction of 12-MADA with model lipid membranes. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical investigative framework. The methodologies detailed herein—from thermodynamic characterization to atomic-level simulations—constitute a self-validating system for building a complete biophysical profile of 12-MADA's membrane activity.

Physicochemical Properties of 12-(Methylamino)dodecanoic Acid

A foundational understanding of 12-MADA's properties is essential for experimental design.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₇NO₂[1][2]
Molecular Weight 229.36 g/mol [1][3]
Appearance Solid[3]
Melting Point 139–143 °C[1][4]
Key Functional Groups Carboxylic Acid (-COOH), secondary Amine (-NHCH₃)[1]
Amphiphilicity Possesses a hydrophobic dodecyl chain and hydrophilic termini[1]
Solubility Soluble in methanol (50 mg/mL)[3]

Thermodynamic Analysis of Membrane Perturbation using Differential Scanning Calorimetry (DSC)

Principle & Rationale

Differential Scanning Calorimetry (DSC) is a cornerstone technique for studying the thermotropic phase behavior of lipid bilayers.[5] Liposomes, particularly those made from single-component phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), exhibit a well-defined main phase transition from a tightly packed gel state (Lβ') to a fluid liquid-crystalline state (Lα) at a characteristic temperature (Tm).[6] The introduction of a membrane-active molecule like 12-MADA can perturb the lipid packing, leading to measurable changes in the Tm and the enthalpy (ΔH) of this transition.[7]

By analyzing these changes, we can infer the nature of the interaction:

  • Broadening of the transition peak and a decrease in Tm: Suggests that 12-MADA fluidizes the membrane, likely by inserting into the acyl chain region and disrupting the ordered packing of the gel phase.[8]

  • Minimal change or an increase in Tm: May indicate a preferential interaction with the headgroup region or a stabilizing effect on the gel phase.

  • Changes in enthalpy (ΔH): Reflect alterations in the van der Waals interactions between lipid acyl chains, providing a quantitative measure of the energetic cost of the disruption.[9]

This experiment is a primary screen to confirm and quantify the membrane-perturbing effects of 12-MADA.

Experimental Workflow Diagram

DSC_Workflow cluster_prep Vesicle Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P0 Prepare Lipid Stock (e.g., DPPC in Chloroform) P2 Aliquot Lipid & 12-MADA at desired molar ratios P0->P2 P1 Prepare 12-MADA Stock (e.g., in Methanol) P1->P2 P3 Evaporate Solvent (under N2 stream) P2->P3 P4 Dry under Vacuum (to form thin film) P3->P4 P5 Hydrate Film (with buffer, above Tm) P4->P5 P6 Vortex to form MLVs P5->P6 D1 Degas Samples P6->D1 D2 Load Sample & Reference (Buffer) into DSC Pans D1->D2 D3 Equilibrate at Start Temp D2->D3 D4 Scan through Tm (e.g., 25°C to 55°C at 1°C/min) D3->D4 D5 Cool and Re-scan (for reproducibility) D4->D5 A1 Obtain Thermogram (Heat Flow vs. Temp) D5->A1 A2 Determine Tm (Peak Maximum) A1->A2 A3 Calculate ΔH (Peak Area Integration) A1->A3 A4 Plot Tm & ΔH vs. [12-MADA] A2->A4 A3->A4 caption Fig 1. DSC workflow for membrane perturbation.

Caption: Fig 1. DSC workflow for membrane perturbation.

Detailed Protocol
  • Preparation of Multilamellar Vesicles (MLVs):

    • Prepare a stock solution of DPPC (or another model lipid) at 10 mg/mL in chloroform.

    • Prepare a stock solution of 12-MADA at 5 mg/mL in methanol.

    • In glass vials, aliquot DPPC stock solution. Add the 12-MADA stock solution to achieve final molar ratios of lipid-to-drug from 100:0 to 100:20.

    • Evaporate the organic solvents under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vials under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid films with a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 5-10 mg/mL. Hydration should be performed at a temperature above the Tm of the pure lipid (e.g., 50°C for DPPC).

    • Vortex the suspension vigorously for 2-3 minutes while maintaining the temperature above Tm to form a milky suspension of MLVs.

  • DSC Measurement:

    • Thoroughly degas the MLV suspensions and the reference buffer prior to loading.

    • Accurately load a defined volume (e.g., 20-30 µL) of the MLV suspension into a hermetic aluminum DSC pan. Load an identical volume of the reference buffer into the reference pan.

    • Place the pans in the calorimeter and equilibrate the system at a starting temperature well below the expected Tm (e.g., 25°C for DPPC).

    • Initiate the heating scan at a rate of 1°C/min up to a temperature well above the Tm (e.g., 55°C).[9]

    • After the first heating scan, cool the sample back to the starting temperature and perform a second heating scan to ensure reproducibility and thermal history consistency. The second scan is typically used for analysis.[9]

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram to obtain the excess heat capacity curve.

    • Determine the main phase transition temperature (Tm) as the temperature at the peak of the endotherm.

    • Calculate the calorimetric enthalpy (ΔH) by integrating the area under the transition peak.

    • Plot the changes in Tm and ΔH as a function of the 12-MADA molar concentration.

Quantifying Binding Affinity with Isothermal Titration Calorimetry (ITC)

Principle & Rationale

Isothermal Titration Calorimetry (ITC) is the gold standard for quantifying the thermodynamics of binding interactions.[10] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (12-MADA) is titrated into a solution containing a binding partner (model membranes, e.g., Large Unilamellar Vesicles or LUVs).[11] This single experiment provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]

This analysis is crucial for:

  • Determining Binding Affinity: A low K_D value indicates strong binding of 12-MADA to the membrane.

  • Understanding Driving Forces: The sign and magnitude of ΔH and TΔS reveal whether the binding is enthalpy-driven (e.g., hydrogen bonding, electrostatic interactions) or entropy-driven (e.g., hydrophobic effect, release of water molecules).[13]

  • Stoichiometry: Reveals the molar ratio of 12-MADA to lipid at saturation, providing insight into how the molecule arranges itself within the bilayer.

Experimental Workflow Diagram

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Titration cluster_analysis Data Analysis P1 Prepare LUVs (e.g., POPC by extrusion) P3 Degas LUVs & 12-MADA P1->P3 P2 Prepare 12-MADA Solution in matched buffer P2->P3 I1 Load LUVs into Sample Cell P3->I1 I4 Equilibrate System at constant temperature I1->I4 I2 Load Buffer into Reference Cell I2->I4 I3 Load 12-MADA into Syringe I5 Perform Sequential Injections of 12-MADA into LUVs I3->I5 I4->I5 A1 Record Raw Thermogram (Power vs. Time) I5->A1 A2 Integrate Injection Peaks A1->A2 A3 Plot Integrated Heat vs. Molar Ratio A2->A3 A4 Fit to Binding Model (e.g., One-Site) A3->A4 A5 Extract Thermodynamic Parameters (KD, ΔH, n, ΔS) A4->A5 caption Fig 2. ITC workflow for binding thermodynamics.

Caption: Fig 2. ITC workflow for binding thermodynamics.

Detailed Protocol
  • Preparation of Large Unilamellar Vesicles (LUVs):

    • Prepare a lipid film of a biologically relevant phospholipid, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), as described in the DSC protocol (Section 1.3, steps 1.1-1.5).

    • Hydrate the film with the desired ITC buffer (e.g., PBS, pH 7.4). Buffer choice is critical, as buffer ionization enthalpy can contribute to the measured heat.[11]

    • The resulting MLV suspension is subjected to multiple freeze-thaw cycles (e.g., 5-10 cycles using liquid nitrogen and a warm water bath) to improve lamellarity.

    • Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This should be done at a temperature above the lipid's Tm to produce a clear suspension of LUVs.[9]

    • The final lipid concentration in the sample cell should be in the range of 0.5-2 mM.

  • ITC Measurement:

    • Prepare the 12-MADA solution at a concentration 10-20 times higher than the lipid concentration in the cell, using the exact same buffer batch as for the LUVs.

    • Thoroughly degas both the LUV suspension and the 12-MADA solution.

    • Load the LUV suspension into the sample cell and the reference buffer into the reference cell of the calorimeter.

    • Load the 12-MADA solution into the injection syringe.

    • Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C or 37°C).

    • Perform a titration experiment consisting of a series of small injections (e.g., 1-5 µL) of 12-MADA into the LUV solution, with sufficient time between injections for the signal to return to baseline.

    • Perform a control titration by injecting 12-MADA into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[13]

  • Data Analysis:

    • Integrate the area of each injection peak from the raw thermogram to determine the heat change per injection.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the corrected heat per mole of injectant against the molar ratio of 12-MADA to lipid.

    • Fit the resulting binding isotherm to an appropriate model (e.g., one-set-of-sites) using the instrument's analysis software.

    • The fitting procedure will yield the binding constant (Ka = 1/K_D), the stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Probing Membrane Fluidity and Lipid Packing with Fluorescence Spectroscopy

Principle & Rationale

Fluorescence spectroscopy offers a highly sensitive method to investigate how 12-MADA affects the physical state of the lipid bilayer.[14] We focus on the use of Laurdan, an environment-sensitive probe that reports on the degree of water penetration into the membrane interface, which is directly related to lipid packing.[15]

Laurdan's emission spectrum shifts based on the local environment's polarity. In ordered, tightly packed gel-phase membranes, water penetration is low, and Laurdan emits in the blue region (~440 nm). In disordered, fluid liquid-crystalline phase membranes, water penetration is higher, causing a red shift in emission (~490 nm).[16] This spectral shift is quantified by the Generalized Polarization (GP) value, calculated as:

GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) [17][18]

  • High GP values (approaching +1): Indicate a more ordered, rigid, and less hydrated membrane environment.

  • Low GP values (approaching -1): Indicate a more disordered, fluid, and hydrated membrane environment.[19]

By measuring Laurdan GP in LUVs in the presence of varying concentrations of 12-MADA, we can directly assess its impact on membrane fluidity and lipid packing.[20]

Experimental Workflow Diagram

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_analysis Data Analysis P1 Prepare LUVs containing Laurdan probe (e.g., 1:500) P3 Incubate LUVs with varying [12-MADA] P1->P3 P2 Prepare 12-MADA Stock P2->P3 M1 Place sample in cuvette P3->M1 M2 Set Excitation λ to 350 nm M1->M2 M3 Record Emission Spectrum (400 nm to 550 nm) M2->M3 M4 Measure Intensities at 440 nm (I440) & 490 nm (I490) M3->M4 A1 Calculate GP Value GP = (I440 - I490) / (I440 + I490) M4->A1 A2 Plot GP vs. [12-MADA] A1->A2 A3 Interpret changes in membrane order/fluidity A2->A3 caption Fig 3. Laurdan GP workflow for membrane fluidity.

Caption: Fig 3. Laurdan GP workflow for membrane fluidity.

Detailed Protocol
  • Preparation of Laurdan-Labeled LUVs:

    • Co-dissolve the desired lipid (e.g., POPC) and Laurdan in chloroform at a molar ratio of 500:1 (lipid:probe).

    • Prepare a thin film and hydrate with buffer to form MLVs as previously described.

    • Prepare LUVs by extrusion through a 100 nm polycarbonate filter. The final lipid concentration should be low to avoid scattering artifacts (e.g., 0.1-0.2 mM).

  • Fluorescence Measurement:

    • In a quartz cuvette, place the Laurdan-labeled LUV suspension.

    • Add aliquots of a concentrated 12-MADA stock solution to the cuvette to achieve the desired final concentrations. Incubate for 5-10 minutes at the desired temperature to allow for equilibration.

    • Set the excitation wavelength of the spectrofluorometer to 350 nm.

    • Record the emission spectrum from 400 nm to 550 nm.

    • Record the emission intensities at the peak wavelengths of the gel phase (I₄₄₀) and liquid-crystalline phase (I₄₉₀).

  • Data Analysis:

    • Calculate the GP value for each concentration of 12-MADA using the formula GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀).[18]

    • Plot the calculated GP value as a function of the 12-MADA concentration.

    • A dose-dependent decrease in the GP value indicates that 12-MADA increases membrane fluidity by disordering lipid packing. Conversely, an increase would suggest a rigidifying effect.

Atomistic Insights via Molecular Dynamics (MD) Simulations

Principle & Rationale

Molecular Dynamics (MD) simulations provide a computational microscope to visualize the behavior of 12-MADA within a lipid bilayer at an atomic level.[21] By solving Newton's equations of motion for a system containing lipids, water, ions, and 12-MADA, MD simulations can predict the molecule's preferred location, orientation, and dynamic effects on membrane structure over time.[22][23]

MD simulations are invaluable for:

  • Determining Location and Orientation: Identifying whether 12-MADA resides at the interface, intercalates deep within the hydrophobic core, or spans the membrane.

  • Quantifying Structural Perturbations: Measuring changes in key bilayer properties like membrane thickness, area per lipid, and acyl chain order parameters.[24]

  • Calculating Free Energy Profiles: Determining the energetic barriers for 12-MADA to move across the membrane (permeation), which is crucial for predicting its ability to enter cells.[25]

Simulation Workflow Diagram

MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis S1 Build Hydrated Lipid Bilayer (e.g., 128 POPC lipids) S3 Insert 12-MADA molecules into the simulation box S1->S3 S2 Parameterize 12-MADA Molecule (Force Field) S2->S3 S4 Add Water & Ions (to solvate and neutralize) S3->S4 M1 Energy Minimization S4->M1 M2 Equilibration (NVT, NPT) (Temp & Pressure coupling) M1->M2 M3 Production Run (e.g., 200-500 ns) M2->M3 A1 Calculate Mass Density Profiles A2 Determine Area per Lipid & Bilayer Thickness A3 Analyze Acyl Chain Order Parameters (SCD) A4 Visualize Trajectory A5 Calculate PMF (Umbrella Sampling) cluster_analysis cluster_analysis M3->cluster_analysis caption Fig 4. MD simulation workflow for atomic insights.

Caption: Fig 4. MD simulation workflow for atomic insights.

General Protocol Outline
  • System Building:

    • Use a molecular modeling tool (e.g., CHARMM-GUI, GROMACS) to construct a model lipid bilayer, typically consisting of at least 128 lipid molecules (e.g., POPC) to minimize finite-size effects.

    • Generate or obtain a validated force field parameter file for 12-MADA that is compatible with the chosen lipid and water force fields (e.g., CHARMM36m, AMBER).

    • Insert one or more 12-MADA molecules into the simulation box. For initial equilibration, they can be placed in the water phase.

    • Solvate the system with a water model (e.g., TIP3P) and add ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve a physiological concentration.

  • Simulation Execution:

    • Perform energy minimization to remove any steric clashes in the initial configuration.

    • Gradually heat and equilibrate the system under constant volume (NVT ensemble) and then constant pressure (NPT ensemble) to achieve the target temperature (e.g., 310 K) and pressure (1 bar). This allows the lipid bilayer to relax and reach its equilibrium area per lipid.

    • Run a production simulation for a sufficient duration (typically 200-500 nanoseconds or longer) to allow for the 12-MADA to interact with and potentially partition into the membrane.

  • Data Analysis:

    • Mass Density Profiles: Plot the mass density of different components (lipid headgroups, lipid tails, water, 12-MADA) along the axis perpendicular to the membrane plane (the z-axis). This reveals the average location of 12-MADA within the bilayer.

    • Structural Parameters: Calculate the average area per lipid, bilayer thickness, and deuterium order parameters (S_CD) of the lipid acyl chains. Comparing these values to a pure lipid bilayer simulation quantifies the ordering or disordering effect of 12-MADA.[24]

    • Potential of Mean Force (PMF): For permeation studies, use enhanced sampling techniques like umbrella sampling or metadynamics to pull a single 12-MADA molecule across the bilayer and calculate the free energy profile of this process.[25]

Conclusion

The multifaceted approach detailed in these application notes provides a robust framework for a comprehensive investigation into the membrane interactions of 12-(methylamino)dodecanoic acid. By integrating thermodynamic data from DSC and ITC, physical state information from fluorescence spectroscopy, and atomistic detail from MD simulations, researchers can build a complete and validated model of 12-MADA's mechanism of action at the membrane level. This foundational knowledge is indispensable for guiding the rational design of novel therapeutics, drug delivery vehicles, and other advanced biomaterials.

References

  • Straume, M., & Veltri, C. A. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology, 1584, 285–302. [Link]

  • Lewis, R. N. A. H., & McElhaney, R. N. (2007). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. Methods in Molecular Biology, 400, 171–195. [Link]

  • Bemporad, D., Luttmann, C., & Essex, J. W. (2004). Computer Simulation of Small Molecule Permeation across a Lipid Bilayer: Dependence on Bilayer Properties and Solute Volume, Size, and Cross-Sectional Area. Journal of Physical Chemistry B, 108(14), 4875–4884. [Link]

  • Rajarathnam, K., & Rösgen, J. (2014). Isothermal titration calorimetry of membrane proteins - Progress and challenges. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 80–89. [Link]

  • Ohline, S. M., Campbell, M. L., Turnbull, M. T., & Kohler, S. J. (2003). Differential Scanning Calorimetric Study of Bilayer Membrane Phase Transitions. A Biophysical Chemistry Experiment. Journal of Chemical Education, 80(3), 339. [Link]

  • Bemporad, D., Essex, J. W., & Luttmann, C. (2005). Permeation of Small Molecules through a Lipid Bilayer: A Computer Simulation Study. The Journal of Physical Chemistry B, 109(45), 21616–21626. [Link]

  • McElhaney, R. N. (1986). The Use of Differential Scanning Calorimetry and Differential Thermal Analysis in Studies of Model and Biological Membranes. Chemistry and Physics of Lipids, 40(2–4), 213–242. [Link]

  • Shvydkiv, O., & Yushchenko, D. A. (2015). Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids. Methods in Molecular Biology, 1232, 191–201. [Link]

  • Rajarathnam, K., & Rösgen, J. (2014). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biochimica et Biophysica Acta, 1838(1 Pt A), 80-89. [Link]

  • Bemporad, D. (2006). Molecular Dynamics Simulations of Small Molecule Permeation Through Lipid Membranes. Queen Mary University of London. [Link]

  • Adhyapak, P., Srivastava, A., & Krishnamoorthy, G. (2021). Fluorescence strategies for mapping cell membrane dynamics and structures. APL Photonics, 6(6), 060901. [Link]

  • Sanchez, S. A., Tricerri, M. A., & Gratton, E. (2012). Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo. Proceedings of the National Academy of Sciences, 109(19), 7314–7319. [Link]

  • Liang, G., & Zhou, W. (2017). Analytical techniques and methods for study of drug-lipid membrane interactions. Journal of Pharmaceutical Analysis, 7(6), 347-354. [Link]

  • TA Instruments. (n.d.). Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry in the Study of Lipid Phase Transitions in Model and Biological Membranes. Retrieved January 21, 2026, from [Link]

  • Salgado, A., & Sarmento, B. (2020). Special Issue on Drug–Membrane Interactions. Membranes, 10(11), 346. [Link]

  • Mura, P. (2014). Biomembrane models and drug-biomembrane interaction studies: Involvement in drug design and development. Journal of Pharmaceutical and Biomedical Analysis, 97, 10-25. [Link]

  • ResearchGate. (n.d.). The membrane fluidity assay by means of fluorescence spectroscopy using the pyrene-labeled anionic liposomes. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81903, 12-(Methylamino)dodecanoic acid. Retrieved January 21, 2026, from [Link].

  • Merz Jr, K. M. (1997). Molecular dynamics simulations of lipid bilayers. Current Opinion in Structural Biology, 7(4), 511-517. [Link]

  • BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. Retrieved January 21, 2026, from [Link]

  • Parsons, J. B., & Rock, C. O. (2021). Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity. Methods in Molecular Biology, 2341, 137–142. [Link]

  • Witz, G., & Ghisu, E. (2014). Isothermal titration calorimetry of ion-coupled membrane transporters. Methods in Enzymology, 542, 331-350. [Link]

  • The Pharmaceutical Journal. (2015). New method to test drug-membrane interactions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Retrieved January 21, 2026, from [Link]

  • Barlow, D. J., & Lawrence, M. J. (2014). Membrane–drug interactions studied using model membrane systems. Journal of Pharmaceutical Sciences, 103(8), 2217-2231. [Link]

  • ACS Publications. (n.d.). Laurdan Adopts Distinct, Phase-Specific Orientations in Lipid Membranes. Retrieved January 21, 2026, from [Link]

  • bioRxiv. (n.d.). Laurdan discerns lipid membrane hydration and cholesterol content. Retrieved January 21, 2026, from [Link]

  • Jurkiewicz, P., et al. (2023). Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content. The Journal of Physical Chemistry B, 127(15), 3465–3474. [Link]

  • Shahlaei, M., & Fatahi, Z. (2018). Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study. RSC Advances, 8(40), 22533-22552. [Link]

  • Google Patents. (n.d.). US5530148A - Synthesis of 12-aminododecanoic acid.
  • PrepChem.com. (n.d.). Synthesis of 12-aminododecanoic acid. Retrieved January 21, 2026, from [Link]

  • Organic Letters. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Retrieved January 21, 2026, from [Link]

  • Bruno, M. J., Koeppe, R. E., & Andersen, O. S. (2007). Interactions of drugs and amphiphiles with membranes: modulation of lipid bilayer elastic properties by changes in acyl chain unsaturation and protonation. Molecular Pharmacology, 72(3), 643-653. [Link]

  • National Center for Biotechnology Information. (2020). Dataset on interactions of membrane active agents with lipid bilayers. Retrieved January 21, 2026, from [Link]

  • Jun, Y. S., & Yoshimoto, K. (2022). Supported Lipid Bilayers and the Study of Two-Dimensional Binding Kinetics. Frontiers in Molecular Biosciences, 9, 848981. [Link]

  • MDPI. (2019). The Use of Tethered Bilayer Lipid Membranes to Identify the Mechanisms of Antimicrobial Peptide Interactions with Lipid Bilayers. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient production of the Nylon 12 monomer ω-aminododecanoic acid methyl ester from renewable dodecanoic acid methyl ester with engineered Escherichia coli. Retrieved January 21, 2026, from [Link]

  • Choi, J. Y., & Kim, Y. (2021). Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Leads from Plants. International Journal of Molecular Sciences, 22(16), 8856. [Link]

  • National Center for Biotechnology Information. (2018). Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2006). Long-Range Interaction Forces between Polymer-Supported Lipid Bilayer Membranes. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Hydrophobic Mismatch Controls the Mode of Membrane-Mediated Interactions of Transmembrane Peptides. Retrieved January 21, 2026, from [Link]

  • MDPI. (2021). Interactions of Linear Analogues of Battacin with Negatively Charged Lipid Membranes. Retrieved January 21, 2026, from [Link]

  • PubMed. (2019). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting & Optimization

How to improve the solubility of 12-(methylamino)dodecanoic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Note from Your Senior Application Scientist

Welcome, colleague. You're working with 12-(methylamino)dodecanoic acid, a fascinating but challenging molecule. Its unique structure—a long, fatty acid-like tail combined with a polar amino acid headgroup—makes it amphiphilic and poorly soluble in standard aqueous buffers. This guide is designed to move beyond simple instructions; it provides the underlying chemical principles and validated, step-by-step protocols to help you achieve consistent, reliable results in your biological assays. Our goal is to empower you to troubleshoot solubility issues effectively by understanding the "why" behind each technique.

Part 1: Understanding the Molecule - Why is Solubility a Challenge?
Q1: What are the key chemical properties of 12-(methylamino)dodecanoic acid that affect its solubility?

A1: The solubility behavior of 12-(methylamino)dodecanoic acid is governed by its dual chemical nature. It is an amphiphilic and zwitterionic compound[1][2][3].

  • Amphiphilicity: The molecule has two distinct regions. The 12-carbon aliphatic chain is long, nonpolar, and hydrophobic (water-fearing), similar to a fatty acid[2]. The headgroup, containing a secondary amine and a carboxylic acid, is polar and hydrophilic (water-loving).

  • Zwitterionic Nature: Like amino acids, it can exist as a zwitterion at or near neutral pH, where the amine group is protonated (positively charged) and the carboxylic acid group is deprotonated (negatively charged)[3][4]. While the net charge is zero, this ionic character is critical. Molecules are least soluble at their isoelectric point (pI), the pH at which the net charge is zero[5][6].

This combination means the molecule struggles to dissolve in either purely nonpolar or purely polar solvents. In aqueous solutions, the hydrophobic tails tend to aggregate to minimize contact with water, leading to low solubility or the formation of micelles[2][7].

Caption: pH-dependent ionization states of 12-(methylamino)dodecanoic acid.

Part 2: Troubleshooting Guide - Step-by-Step Protocols
Q2: I need to prepare a stock solution. What is the recommended starting point?

A2: The most reliable starting point is to create a concentrated stock solution in a suitable organic solvent. Based on supplier data, methanol is a good first choice, but dimethyl sulfoxide (DMSO) is also a standard for biological assays[8][9].

Rationale: Organic solvents effectively solvate the long hydrophobic carbon chain, overcoming the primary barrier to dissolution. Preparing a high-concentration stock allows for minimal volumes to be added to your aqueous assay medium, reducing potential solvent-induced artifacts.

Protocol 1: Preparation of a 10 mM Stock Solution in Methanol or DMSO
  • Pre-Weigh Compound: Accurately weigh the desired amount of 12-(methylamino)dodecanoic acid (MW: 229.36 g/mol ) in a sterile, chemically resistant vial (e.g., glass or polypropylene).

    • Example: For 1 mL of a 10 mM stock, weigh 0.229 mg. For 10 mL, weigh 2.29 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO or methanol. Supplier data indicates a solubility of at least 50 mg/mL in methanol, which is over 200 mM, so 10 mM is well within this limit[10].

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (e.g., 37°C water bath) can be applied, but use with caution and do not overheat, as the compound's thermal stability in solution may be unknown[9].

  • Verify Dissolution: Visually inspect the solution against a light and dark background to ensure it is clear and free of particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of water, especially with DMSO.

Q3: My compound precipitates when I dilute the stock solution into my aqueous assay buffer. What should I do?

A3: This is a very common problem known as "crashing out," where the compound is no longer soluble as the solvent environment abruptly changes from organic to aqueous[9]. The key is to maintain solubility during and after dilution. Follow this troubleshooting workflow.

G start Compound precipitates in aqueous assay buffer q1 Is the final organic solvent concentration >1%? start->q1 sol1 Strategy 1: Lower Final Solvent Concentration - Make a more dilute stock - Use a smaller volume q1->sol1 Yes sol2 Strategy 2: Modify Buffer pH - Prepare stock in acidic/basic buffer - See Protocol 2 q1->sol2 No check1 Did it work? sol1->check1 check2 Did it work? sol2->check2 sol3 Strategy 3: Use a Surfactant - Add low % of Tween-20 or Pluronic F-68 - Run vehicle controls check3 Did it work? sol3->check3 check1->sol2 No success Success: Proceed with Assay (with vehicle control) check1->success Yes check2->sol3 No check2->success Yes check3->success Yes

Caption: Troubleshooting workflow for compound precipitation upon aqueous dilution.

Q4: How do I use pH to improve solubility?

A4: You can leverage the compound's zwitterionic nature. By shifting the pH of the solution significantly away from the isoelectric point (pI), you force the molecule into a charged state (either cationic or anionic), which dramatically increases its solubility in water[4][11][12].

Rationale: At a high pH (e.g., 9-10), the carboxylic acid is deprotonated (-COO⁻), giving the molecule a net negative charge. At a low pH (e.g., 2-3), the amine group is fully protonated (-N⁺H₂-), resulting in a net positive charge. These charged forms interact favorably with polar water molecules[13].

Protocol 2: pH-Modified Solubilization
  • Choose Your pH Direction:

    • Basic pH (Recommended First): Prepare a dilute aqueous solution of NaOH (e.g., 10-100 mM).

    • Acidic pH: Prepare a dilute aqueous solution of HCl (e.g., 10-100 mM).

  • Dissolve the Compound: Add a small amount of the acidic or basic solution dropwise to the pre-weighed solid compound while vortexing. Add just enough liquid to form a slurry, then continue adding dropwise until the solid is fully dissolved. This creates a highly concentrated, pH-adjusted aqueous stock.

  • Dilute into Buffer: Perform a serial dilution of this aqueous stock into your final assay buffer. The buffering capacity of your final medium should bring the pH back to the desired physiological range (e.g., pH 7.4).

  • Verify Final pH: After adding the compound, always measure the final pH of your assay medium to ensure it has not shifted significantly. If it has, you may need to adjust the concentration of your stock or the buffering capacity of your assay medium.

  • Critical Control: You MUST run a vehicle control where you add the same volume of the pH-adjusted solution (without the compound) to your assay medium and then neutralize it, to account for any effects of the transient pH shift or added ions.

Q5: What are the best co-solvents to try, and what are the limitations?

A5: While methanol and DMSO are excellent starting points, other solvents can be considered if those fail or are incompatible with your assay. The choice of solvent is always a trade-off between solubilizing power and biological compatibility[14][15].

Rationale: Different organic solvents have varying polarities and hydrogen bonding capabilities that can be more or less effective for a specific compound. However, organic solvents can be toxic to cells and interfere with protein function, so their final concentration must be minimized, typically to <1%, and often <0.1%[9].

SolventRecommended Starting Stock Conc.ProsCons & Considerations
DMSO 10-50 mMHigh solubilizing power for many compounds; widely accepted in cell-based assays.[9]Can be cytotoxic at >1%; may interfere with some enzymatic assays; hygroscopic.
Methanol 10-50 mMConfirmed to dissolve 12-(methylamino)dodecanoic acid at high concentrations.[10]More volatile than DMSO; can be more cytotoxic to certain cell lines.
Ethanol 10-30 mMOften better tolerated by cells than methanol; useful for in vivo studies.Generally a weaker solvent than DMSO for highly nonpolar compounds.
DMF 10-30 mMStrong polar aprotic solvent, can be effective when others fail.Higher toxicity profile; should be used with caution and only if necessary.[9]

Self-Validating System: For any solvent you choose, you must run a parallel vehicle control in your experiment. This means adding the same final concentration of the solvent (without the compound) to a separate set of wells/tubes to ensure that the solvent itself is not causing the observed biological effect.

Part 3: Advanced Strategies & FAQs
Q6: Can I use heat to help dissolve the compound?

A6: Yes, gentle warming can be a useful physical method to increase the rate of dissolution. Warming your final assay buffer to 37°C before and during the addition of the compound stock can help prevent precipitation[9]. However, prolonged exposure to heat is not recommended without data on the compound's thermal stability.

Q7: What about potential micelle formation? How does that affect my assay?

A7: This is an excellent and critical question. As an amphiphilic molecule, 12-(methylamino)dodecanoic acid can self-assemble into micelles in an aqueous environment, especially as its concentration increases[2][7][16].

  • Mechanism: Above a certain concentration, called the Critical Micelle Concentration (CMC), the molecules will aggregate with their hydrophobic tails forming a core and their hydrophilic heads facing the water[2].

  • Impact on Assays: Micelle formation can significantly affect your results. The compound sequestered inside a micelle may not be bioavailable to interact with its target protein or cell. This can lead to an underestimation of its potency (e.g., an artificially high IC50 or EC50). If you suspect this is happening, consider working at lower concentrations or using a small amount of a non-ionic detergent (like 0.01% Tween-20) to create a more consistent mixed-micelle environment.

Q8: How do I determine the optimal solvent and concentration for my specific assay?

A8: The best approach is to perform a small-scale, systematic solubility and compatibility test before your main experiment.

  • Solubility Test: Prepare small test solutions of your compound in different solvent systems (e.g., DMSO, pH 10 water, 50% Ethanol/Water) at a concentration 2-5 times higher than your target assay concentration. Observe for precipitation after dilution into your final assay buffer.

  • Vehicle Compatibility Test: Run a pilot experiment with just your assay system (cells, enzyme, etc.) and the highest concentration of the vehicle (e.g., 0.5% DMSO, or neutralized pH 10 buffer) you plan to use. Ensure this vehicle concentration does not impact the health or function of your biological system.

  • Select the Best Condition: Choose the solvent system that provides full solubility with the lowest impact on your assay's baseline activity.

References
  • PubChem. (n.d.). 12-(Methylamino)dodecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Date, A. A., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC, NIH. Retrieved from [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Physical properties of fatty acids - Micelles. Retrieved from [Link]

  • ResearchGate. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. Retrieved from [Link]

  • Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 1. Backgrounds of Amino Acids. Retrieved from [Link]

  • Salentinig, S., et al. (2015). Responsive self-assemblies based on fatty acids. Current Opinion in Colloid & Interface Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

  • Chilkoti, A., et al. (2014). Solution behavior and encapsulation properties of fatty acid–elastin-like polypeptide conjugates. PMC, NIH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Retrieved from [Link]

  • Reboul, E., et al. (2017). Micellar lipid composition affects micelle interaction with class B scavenger receptor extracellular loops. PMC, NIH. Retrieved from [Link]

  • ResearchGate. (2013). Self-Assembly and Bilayer-Micelle Transition of Fatty Acids Studied by Replica-Exchange Constant pH Molecular Dynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • ACS Publications. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of hydrophobic Drugs. Retrieved from [Link]

  • ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Kerks-Vegter, C., et al. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. PubMed Central. Retrieved from [Link]

  • Deamer, D. W., et al. (2002). Self-assembling amphiphilic molecules: Synthesis in simulated interstellar/precometary ices. PMC, NIH. Retrieved from [Link]

  • Kumar, A., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. PMC, NIH. Retrieved from [Link]

  • Christodoulou, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC, NIH. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 12-(Methylamino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 12-(methylamino)dodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis and purification of this compound. The information is presented in a question-and-answer format to directly address practical challenges in the laboratory.

Section 1: Frequently Asked Questions (FAQs) about Synthesis and Impurities

Q1: What are the most common synthetic routes to prepare 12-(methylamino)dodecanoic acid, and what are the principle impurities for each?

A1: The two most prevalent methods for synthesizing 12-(methylamino)dodecanoic acid are the reductive amination of 12-aminododecanoic acid (often via the Eschweiler-Clarke reaction) and direct alkylation. Each route has a distinct impurity profile.

1. Reductive Amination (Eschweiler-Clarke Reaction): This is a widely used one-pot reaction employing formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3]

  • Primary Impurities:

    • 12-(Dimethylamino)dodecanoic acid: This is the most common impurity, arising from over-methylation of the primary amine starting material. The reaction conditions can favor the formation of the tertiary amine.[4]

    • Unreacted 12-aminododecanoic acid: Incomplete reaction will leave residual starting material.

    • N-formyl-12-aminododecanoic acid: This can form as a side product from the reaction of the amine with formic acid, particularly if reaction temperatures are not optimal.

2. Direct Alkylation: This method involves the reaction of 12-aminododecanoic acid with a methylating agent, such as methyl iodide, in the presence of a base.[5]

  • Primary Impurities:

    • 12-(Dimethylamino)dodecanoic acid: Similar to reductive amination, over-alkylation is a significant issue.

    • 12-Aminododecanoic acid: Unreacted starting material will be present if the reaction does not go to completion.

    • Quaternary Ammonium Salt: While less common for this specific substrate, the formation of a quaternary ammonium salt is a potential side reaction with potent alkylating agents like methyl iodide.[6]

The following diagram illustrates the primary synthetic route via reductive amination and the formation of key impurities.

G cluster_main_path Main Synthetic Pathway cluster_impurities Impurity Formation 12-Aminododecanoic_acid 12-Aminododecanoic Acid Imine_intermediate Imine Intermediate 12-Aminododecanoic_acid->Imine_intermediate + HCHO Unreacted_Starting_Material Unreacted 12-Aminododecanoic Acid 12-Aminododecanoic_acid->Unreacted_Starting_Material Incomplete Reaction 12-Methylamino_dodecanoic_acid 12-(Methylamino)dodecanoic Acid Imine_intermediate->12-Methylamino_dodecanoic_acid + HCOOH - CO2 12-Dimethylamino_dodecanoic_acid 12-(Dimethylamino)dodecanoic Acid (Over-methylation) 12-Methylamino_dodecanoic_acid->12-Dimethylamino_dodecanoic_acid + HCHO, HCOOH Reagents Formaldehyde (HCHO) Formic Acid (HCOOH) Reagents->Imine_intermediate Reagents->12-Dimethylamino_dodecanoic_acid

Caption: Synthetic pathway and impurity formation in the Eschweiler-Clarke reaction.

Section 2: Troubleshooting Guide for Synthesis

Q2: My Eschweiler-Clarke reaction is producing a high percentage of the dimethylated byproduct. How can I improve the selectivity for the monomethylated product?

A2: The formation of the tertiary amine is often thermodynamically favored in the Eschweiler-Clarke reaction.[1] However, you can influence the kinetics to favor the desired secondary amine.

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. While an excess of formaldehyde and formic acid is typically used to drive the reaction to completion, using a stoichiometric amount or even a slight sub-stoichiometric amount of formaldehyde relative to the 12-aminododecanoic acid can reduce over-methylation. This may, however, lead to incomplete conversion, leaving unreacted starting material. A careful optimization of the reactant ratios is crucial.

  • Reaction Time and Temperature: Monitor the reaction progress closely using a suitable analytical technique like TLC or LC-MS. Shorter reaction times will generally favor the monomethylated product. The reaction is typically run at elevated temperatures (80-100 °C); lowering the temperature may slow down the second methylation step more significantly than the first, but it will also increase the overall reaction time.[3]

  • Order of Addition: Some protocols suggest that the order of addition of reagents can influence the outcome, though this is less documented for this specific reaction.

Q3: I am observing a significant amount of unreacted 12-aminododecanoic acid in my product mixture. What are the likely causes and solutions?

A3: A high amount of unreacted starting material points to an incomplete reaction. Here are the common causes and troubleshooting steps:

  • Insufficient Reagents: Ensure that you are using at least stoichiometric amounts of both formaldehyde and formic acid for the desired methylation. For the synthesis of the monomethylated product, a slight excess is often recommended to ensure full conversion of the starting material.

  • Inadequate Reaction Temperature or Time: The Eschweiler-Clarke reaction typically requires heating to proceed at a reasonable rate.[2] Ensure your reaction is maintained at the appropriate temperature (typically reflux) for a sufficient duration. Monitor the reaction progress to determine the point of maximum conversion.

  • Poor Reagent Quality: The use of old or degraded formaldehyde (which can polymerize to paraformaldehyde) or formic acid can lead to lower reaction efficiency. Use fresh, high-quality reagents.

Section 3: Purification Strategies and Protocols

Q4: What is the most effective method for removing the 12-(dimethylamino)dodecanoic acid impurity?

A4: The separation of 12-(methylamino)dodecanoic acid from its dimethylated counterpart can be challenging due to their similar physical properties. A combination of techniques is often most effective.

  • Fractional Crystallization: This is a highly effective method if optimized correctly. Due to differences in the crystal lattice energies and solubilities, it is often possible to selectively crystallize the desired monomethylated product. Melt crystallization has been reported to be particularly effective for achieving high purity (>99%).[7]

    Protocol for Fractional Recrystallization:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture or acetone).

    • Allow the solution to cool slowly to room temperature. The monomethylated product is generally less soluble and will crystallize first.

    • For enhanced recovery, further cool the solution in an ice bath or refrigerator.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor. If necessary, a second recrystallization can be performed.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is an excellent option.[8]

    Table 1: Representative Preparative HPLC Parameters

ParameterValue
Column C18, 5-10 µm particle size
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Optimized based on analytical scale separation
Detection UV (210-220 nm) or Mass Spectrometry
Loading Determined by column size and separation efficiency

The following diagram outlines the workflow for purification and analysis.

G Crude_Product Crude Product Mixture Recrystallization Fractional Recrystallization Crude_Product->Recrystallization Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Alternative Recrystallization->Prep_HPLC Mother Liquor (if valuable) Purity_Analysis Purity Analysis (Analytical HPLC, GC-MS, NMR) Recrystallization->Purity_Analysis Crystals Prep_HPLC->Purity_Analysis Pure_Product Pure 12-(Methylamino)dodecanoic Acid Purity_Analysis->Pure_Product >99% Purity

Caption: Purification and analysis workflow for 12-(methylamino)dodecanoic acid.

Q5: How can I remove unreacted 12-aminododecanoic acid from my final product?

A5: Unreacted 12-aminododecanoic acid has significantly different polarity compared to the methylated products due to the presence of the primary amine. This difference can be exploited for purification.

  • pH-based Extraction: The basicity of the primary amine in the starting material is different from the secondary amine in the product and the tertiary amine in the byproduct. A carefully controlled acid-base extraction may be used to selectively separate the components, although this can be complex to optimize.

  • Chromatography: Both flash column chromatography on silica gel and preparative HPLC can effectively separate the more polar 12-aminododecanoic acid from the less polar methylated products.

Section 4: Analytical Characterization

Q6: How can I analytically distinguish between 12-(methylamino)dodecanoic acid and the 12-(dimethylamino)dodecanoic acid impurity?

A6: Several analytical techniques can be used to differentiate and quantify the desired product from its over-methylated counterpart.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The N-methyl group protons will have distinct chemical shifts. In 12-(methylamino)dodecanoic acid, you will observe a singlet for the N-CH₃ group and a broader signal for the N-H proton (which can be exchanged with D₂O). In 12-(dimethylamino)dodecanoic acid, you will see a singlet for the N-(CH₃)₂ group with a larger integration value.

    • ¹³C NMR: The carbon of the N-methyl group(s) will also have characteristic and different chemical shifts in the two compounds.

  • Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC), MS can easily distinguish the two compounds based on their molecular weight. 12-(Methylamino)dodecanoic acid has a molecular weight of 229.36 g/mol , while 12-(dimethylamino)dodecanoic acid has a molecular weight of 243.39 g/mol .[9][10]

  • High-Performance Liquid Chromatography (HPLC): A well-developed reverse-phase HPLC method will show different retention times for the two compounds, with the more polar monomethylated product typically eluting earlier than the dimethylated product.

Table 2: Key Analytical Differentiators

Analyte¹H NMR (N-CH₃ signal)Molecular Weight ( g/mol )Relative HPLC Retention
12-(Methylamino)dodecanoic acid Singlet, integrates to 3H229.36Shorter
12-(Dimethylamino)dodecanoic acid Singlet, integrates to 6H243.39Longer

References

  • Wikipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • Encyclopedia.pub. Methyl Iodide. Available at: [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. Available at: [Link]

  • Sciencemadness Wiki. Methyl iodide. Available at: [Link]

  • Grokipedia. Eschweiler–Clarke reaction. Available at: [Link]

  • ResearchGate. An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Available at: [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 12-aminododecanoic acid. Available at: [Link]

  • Name-Reaction.com. Eschweiler-Clarke reaction. Available at: [Link]

  • Reddit. Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). Available at: [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. Available at: [Link]

  • MDPI. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81903, 12-(Methylamino)dodecanoic acid. Available at: [Link]

  • Google Patents. US5530148A - Synthesis of 12-aminododecanoic acid.
  • Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Available at: [Link]

  • NCERT. Amines. Available at: [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. Available at: [Link]

  • University of Warwick. Principles in preparative HPLC. Available at: [Link]

  • National Center for Biotechnology Information. Autoinhibition by Iodide Ion in the Methionine–Iodine Reaction. Available at: [Link]

  • MDPI. NMR and Docking Calculations Reveal Novel Atomistic Selectivity of a Synthetic High-Affinity Free Fatty Acid vs. Free Fatty Acid. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Available at: [Link]

  • MicroCombiChem GmbH. Purification, Preparative HPLC-MS. Available at: [Link]

  • YouTube. Eschweiler-Clarke Reaction. Available at: [Link]

  • Google Patents. US20090264620A1 - N-Methylation of amino acids.
  • National Center for Biotechnology Information. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Available at: [Link]

  • Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. Available at: [Link]

  • National Center for Biotechnology Information. Ribosomal Synthesis of N-Methyl Peptides. Available at: [Link]

  • ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. Available at: [Link]

  • PubMed. Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Available at: [Link]

  • PubMed. Biosynthesis of the Nylon 12 Monomer, ω-Aminododecanoic Acid with Novel CYP153A, AlkJ, and ω-TA Enzymes. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of 12-(Methylamino)dodecanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when incorporating 12-(methylamino)dodecanoic acid (MADA) into peptide sequences. As a long-chain, N-methylated amino acid, MADA presents unique steric and physicochemical hurdles that demand optimized protocols for successful, high-yield synthesis.

Introduction: The Challenge of 12-(Methylamino)dodecanoic Acid (MADA)

12-(methylamino)dodecanoic acid is a valuable building block for the synthesis of lipopeptides, which often exhibit enhanced metabolic stability, improved membrane permeability, and increased oral bioavailability.[1] However, its structure, featuring both a long hydrophobic alkyl chain and a methylated amine, introduces significant challenges in solid-phase peptide synthesis (SPPS).[2][3]

The primary obstacles arise from:

  • Steric Hindrance: The methyl group on the secondary amine sterically hinders the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing down coupling kinetics.[2][3] This issue is exacerbated when coupling MADA to another N-methylated residue.[2][3]

  • Reduced Nucleophilicity: The N-methyl group diminishes the nucleophilicity of the amine, further impeding peptide bond formation.

  • Potential for Aggregation: The long, hydrophobic dodecanoic acid chain can promote inter-chain aggregation on the solid support, leading to incomplete reactions and difficult-to-purify final products.[4][5]

  • Solubility Issues: The protected MADA monomer may have limited solubility in standard SPPS solvents, affecting its availability for the coupling reaction.

This guide will provide you with the expertise and field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My standard coupling reagents (e.g., HBTU, DIC/HOBt) are giving low yields with MADA. What should I use instead?

A1: Standard coupling reagents often lack the reactivity needed to overcome the steric hindrance of MADA.[1] For such challenging couplings, more potent activating agents are highly recommended. Phosphonium and immonium salts, particularly those based on 7-azabenzotriazole (HOAt), have demonstrated superior performance.

Recommended Coupling Reagents for MADA:

Coupling ReagentReagent TypeKey Advantages for MADA Coupling
HATU Immonium SaltHigh reactivity, fast activation, and reduced risk of racemization. Widely considered a top choice for sterically hindered and N-methylated amino acids.[6][7][8]
PyAOP Phosphonium SaltExceptionally effective for coupling N-methylated amino acids, including couplings to other N-methylated residues.[9]
PyBOP Phosphonium SaltA well-established reagent for difficult couplings, often used with an additive like HOAt to enhance reactivity.
COMU Immonium SaltOffers comparable reactivity to HATU with the added benefit of being non-explosive and having better solubility.[7]

Q2: How can I monitor the completion of the MADA coupling reaction?

A2: The standard ninhydrin (Kaiser) test is not reliable for monitoring the coupling to a secondary amine like MADA, as it will not produce the characteristic dark blue color. A negative or faint yellow result can be misleading.

Recommended Monitoring Tests for MADA Coupling:

  • Bromophenol Blue (BPB) Test: This is a highly sensitive colorimetric test for unreacted secondary amines. A blue or green color on the resin beads indicates an incomplete reaction, while a yellow color signifies completion.[2]

  • Isatin Test: This test can also be used to detect unprotected secondary amines, typically yielding a blue-green color if the coupling is incomplete.

Q3: I'm observing deletion sequences in my final peptide product after the MADA coupling step. How can I prevent this?

A3: Deletion sequences are a direct result of incomplete coupling.[2][3] To minimize their occurrence, consider the following strategies:

  • Employ a "Double Coupling" Strategy: After the initial coupling reaction, drain the vessel and re-expose the resin to a fresh solution of the activated MADA and coupling reagents. This can significantly drive the reaction to completion.[2]

  • Increase Reaction Time: For sterically hindered couplings, extending the reaction time to 2-4 hours or even overnight can be beneficial.[10]

  • Use Microwave-Assisted SPPS: Microwave energy can significantly accelerate coupling reactions, especially for difficult sequences involving sterically hindered or N-methylated amino acids.[11]

  • Optimize Solvent Choice: While DMF is a standard solvent, N-methylpyrrolidone (NMP) can sometimes offer better solvation for both the growing peptide chain and the incoming protected MADA.[12] In cases of severe aggregation, the addition of chaotropic salts or the use of "magic mixture" (DCM/DMF/NMP with added ethylene carbonate) may be necessary.[4]

Q4: What are the best practices for preparing the Fmoc-MADA solution for coupling?

A4: Proper preparation of the Fmoc-MADA solution is crucial for efficient coupling. Due to its long alkyl chain, solubility can be a concern.

  • Pre-activation: It is highly recommended to pre-activate the Fmoc-MADA in a separate vessel before adding it to the resin. A typical pre-activation involves dissolving the Fmoc-MADA, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIEA or 2,4,6-collidine) in DMF or NMP and allowing it to react for a few minutes.[10]

  • Solubility Check: Ensure that the Fmoc-MADA is fully dissolved in the coupling solvent before initiating the pre-activation. Gentle warming or sonication may be required. The supplier indicates a solubility of 50 mg/mL in methanol, which suggests good solubility in polar aprotic solvents like DMF and NMP should be achievable.[13]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues that may arise during the incorporation of 12-(methylamino)dodecanoic acid.

Issue 1: Incomplete or Low-Yield Coupling of MADA

  • Symptom: The bromophenol blue test remains blue or green after the coupling step. Mass spectrometry analysis of the final product reveals significant deletion sequences corresponding to the absence of MADA.[2]

  • Possible Cause 1: Insufficiently Reactive Coupling Reagent.

    • Solution: Switch to a more potent coupling reagent such as HATU, PyAOP, or COMU.[7][9] Ensure you are using the correct stoichiometry (typically a 3-5 fold excess of amino acid and coupling reagents).

  • Possible Cause 2: Steric Hindrance Limiting Reaction Rate.

    • Solution A (Double Coupling): Perform a second coupling with fresh reagents.[2]

    • Solution B (Increased Time/Temperature): Extend the coupling time to 2-4 hours. If available, utilize a microwave peptide synthesizer to increase the reaction temperature and shorten the coupling time.[11]

  • Possible Cause 3: Poor Solvation or Aggregation.

    • Solution: Switch from DMF to NMP as the primary solvent.[12] If aggregation is suspected, consider adding a small percentage of DMSO to the coupling solvent or using a resin with a polyethylene glycol (PEG) linker to improve solvation.[4]

Issue 2: Aggregation of the Peptide-Resin After MADA Coupling

  • Symptom: The resin beads clump together, and you observe poor swelling or shrinking of the resin bed. Solvent drainage becomes slow.

  • Possible Cause: Hydrophobic Interactions. The long alkyl chain of MADA, especially in sequences with other hydrophobic residues, can lead to inter-chain aggregation, making the N-terminus of the growing peptide chain inaccessible.[5]

  • Solution A (Solvent Modification): As mentioned above, switching to NMP or adding DMSO can help disrupt secondary structures.

  • Solution B (Chaotropic Salts): Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt hydrogen bonding and reduce aggregation.[4]

  • Solution C (Resin Choice): For particularly aggregation-prone sequences, using a low-loading resin or a PEG-based resin (e.g., ChemMatrix®) can improve reaction kinetics by increasing the distance between peptide chains.

Issue 3: Difficulty in Cleavage and Purification

  • Symptom: Low recovery of the final lipopeptide after cleavage and precipitation. The crude product shows a complex HPLC profile with broad peaks.

  • Possible Cause 1: Incomplete Cleavage. The hydrophobic nature of the MADA-containing peptide may hinder the penetration of the cleavage cocktail.

    • Solution: Extend the cleavage time (e.g., from 2-3 hours to 4-5 hours).[14] Ensure efficient mixing during cleavage.

  • Possible Cause 2: Precipitation Issues. The lipopeptide may have altered solubility properties, leading to poor precipitation in cold ether.

    • Solution: Try different precipitation solvents or a combination of solvents. If precipitation is problematic, consider direct purification of the cleavage mixture after TFA evaporation.

  • Possible Cause 3: Aggregation During Purification. The final lipopeptide may aggregate in the purification buffers.

    • Solution: Modify the mobile phases for reverse-phase HPLC. Adding a small amount of formic acid or using acetonitrile/isopropanol gradients can improve peak shape and resolution.

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-12-(methylamino)dodecanoic acid using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amine of the growing peptide chain (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times).

  • Activation of Fmoc-MADA: In a separate vessel, dissolve 4 equivalents of Fmoc-MADA, 3.9 equivalents of HATU, and 8 equivalents of DIEA or 2,4,6-collidine in DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated Fmoc-MADA solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Take a small sample of the resin beads and perform a bromophenol blue test. A yellow color indicates a complete reaction. If the beads are blue or green, proceed to a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection of MADA-Containing Peptides
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the other amino acids in your sequence. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 3-4 hours at room temperature with occasional swirling.[14]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 50 mL centrifuge tube containing ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum.

Visualization of Workflows

Workflow for MADA Coupling and Monitoring

MADA_Coupling_Workflow start Deprotected Peptide-Resin preactivate Pre-activate Fmoc-MADA (HATU/DIEA in DMF) couple Couple for 1-2 hours preactivate->couple Add to resin monitor Bromophenol Blue Test couple->monitor wash Wash with DMF monitor->wash Complete (Yellow) double_couple Perform Second Coupling monitor->double_couple Incomplete (Blue/Green) end Proceed to Next Cycle wash->end double_couple->couple

Caption: Workflow for coupling Fmoc-MADA with monitoring.

Troubleshooting Decision Tree for Incomplete MADA Coupling

Troubleshooting_MADA_Coupling start Incomplete MADA Coupling (Positive BPB Test) step1 Perform Double Coupling start->step1 check1 Re-test with BPB step1->check1 step2 Increase Coupling Time (2-4h) or Use Microwave check1->step2 Incomplete success Coupling Successful check1->success Complete check2 Re-test with BPB step2->check2 step3 Switch to More Potent Reagent (e.g., PyAOP) check2->step3 Incomplete check2->success Complete step4 Modify Solvent System (NMP, add DMSO) step3->step4 failure Consider Resynthesis with Modified Strategy step4->failure

Caption: Troubleshooting decision tree for MADA coupling.

Analytical Characterization of MADA-Containing Peptides

Accurate characterization of the final lipopeptide is essential to confirm its identity and purity.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to confirm the molecular weight of the final product. The mass of the MADA residue (C13H25NO) is 211.19 Da. Tandem MS (MS/MS) can be used to confirm the sequence and pinpoint the location of the MADA modification.[15]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude and purified peptide. Due to the hydrophobicity of MADA, a modified gradient using acetonitrile and potentially isopropanol may be necessary to achieve good separation and sharp peaks.

By understanding the unique challenges posed by 12-(methylamino)dodecanoic acid and implementing these optimized strategies, you can significantly improve the efficiency and success rate of your lipopeptide syntheses.

References

Sources

Preventing side reactions during the reductive amination of 12-oxododecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive amination of 12-oxododecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and prevent the formation of unwanted side products. As Senior Application Scientists, we have compiled our field-proven insights and best practices to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the reductive amination of 12-oxododecanoic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield of 12-Aminododecanoic Acid

You're observing a significantly lower yield of your desired product than expected.

Potential Causes:

  • Incomplete Imine Formation: The equilibrium between the starting ketone and the imine intermediate may not be sufficiently shifted towards the imine.[1][2]

  • Suboptimal pH: The pH of the reaction mixture is critical. A pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group for nucleophilic attack.[3][4]

  • Inefficient Reduction: The chosen reducing agent may not be effectively reducing the imine intermediate.

  • Side Reactions: Competing side reactions, such as over-alkylation or reduction of the starting ketone, can consume starting materials and reduce the yield of the desired product.[5][6]

  • Product Loss During Workup/Purification: The desired amino acid may be lost during extraction or purification steps.

Solutions:

  • Promote Imine Formation:

    • Azeotropic Removal of Water: If your solvent system allows, use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the imine.

    • Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water.[2]

  • Optimize Reaction pH:

    • Maintain a weakly acidic pH, typically in the range of 5-7.[4][7] This can be achieved using a buffer system or by the addition of a catalytic amount of a weak acid like acetic acid.[8]

  • Select an Appropriate Reducing Agent:

    • Consider using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce imines in the presence of ketones.[3][6][9]

  • Minimize Side Reactions:

    • Control Stoichiometry: Use a slight excess of the amine source (e.g., ammonia or an ammonium salt) to favor the formation of the primary amine.

    • One-Pot vs. Stepwise Procedure: For challenging substrates, consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes offer better control.[5]

  • Optimize Workup and Purification:

    • pH Adjustment: During aqueous workup, carefully adjust the pH to the isoelectric point of 12-aminododecanoic acid to minimize its solubility in the aqueous phase before extraction or filtration.

    • Purification Method: Recrystallization from an ethanol/water mixture is a common and effective method for purifying 12-aminododecanoic acid.[10][11]

Issue 2: Presence of a Significant Amount of a Dialkylated Tertiary Amine Byproduct

Your product mixture contains a substantial amount of a tertiary amine, resulting from the reaction of the product, 12-aminododecanoic acid, with another molecule of 12-oxododecanoic acid.

Potential Causes:

  • Over-alkylation: The newly formed primary amine is more nucleophilic than the initial amine source (e.g., ammonia) and can compete for reaction with the starting ketone.[6][12]

  • Excess of Reducing Agent: A large excess of a potent reducing agent can drive the reaction towards further alkylation.

  • Prolonged Reaction Time/High Temperature: Extended reaction times or elevated temperatures can increase the likelihood of the secondary reaction occurring.

Solutions:

  • Control Stoichiometry:

    • Use a larger excess of the initial amine source (e.g., 5-10 equivalents of ammonium acetate) to outcompete the product amine in reacting with the ketone.

  • Choice of Reducing Agent:

    • Employ a milder reducing agent like NaBH(OAc)₃, which is often more selective for the initial reductive amination and less prone to promoting over-alkylation compared to stronger reagents like NaBH₄.[6]

  • Reaction Conditions:

    • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the secondary alkylation.

    • Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Issue 3: Formation of a Lactam Side Product

You have identified a byproduct consistent with the formation of a lactam.

Potential Causes:

  • Intramolecular Cyclization: The product, 12-aminododecanoic acid, can undergo intramolecular cyclization to form a 13-membered lactam, especially under conditions that favor amide bond formation (e.g., high temperatures, presence of coupling agents, or during workup).[13] While the formation of a large ring like a 13-membered lactam is generally less favorable than smaller rings, it can still occur.

Solutions:

  • Maintain a Low Temperature: Keep the reaction and workup temperatures as low as reasonably possible to disfavor the endergonic lactamization.

  • pH Control During Workup: During the workup, avoid strongly acidic or basic conditions for prolonged periods, which could catalyze lactam formation. It is best to work around the isoelectric point of the amino acid.

  • Prompt Isolation: Isolate the 12-aminododecanoic acid product promptly after the reaction is complete to minimize the time it spends in solution where cyclization can occur.

Visualizing Reaction Pathways

The following diagram illustrates the desired reductive amination pathway versus the common side reactions of over-alkylation and lactam formation.

G cluster_main Reaction Pathways cluster_side Side Reactions 12_oxo 12-Oxododecanoic Acid imine Imine Intermediate 12_oxo->imine + Amine Source - H2O amine_source Amine Source (e.g., NH3) amine_source->imine product 12-Aminododecanoic Acid (Desired Product) imine->product + Reducing Agent over_alkylation Over-alkylation Product (Tertiary Amine) product->over_alkylation + 12-Oxododecanoic Acid + Reducing Agent lactam Lactam product->lactam Intramolecular Cyclization (e.g., with heat) reducing_agent Reducing Agent reducing_agent->product

Caption: Reaction scheme showing the desired and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination of 12-oxododecanoic acid?

The optimal pH for reductive amination is a balance between two factors: the nucleophilicity of the amine and the electrophilicity of the carbonyl group. Generally, a weakly acidic pH range of 5-7 is ideal.[4][7] In this range, there is sufficient protonation of the carbonyl oxygen to activate it for nucleophilic attack, while a significant portion of the amine remains in its non-protonated, nucleophilic form.

Q2: Which reducing agent is most suitable for this specific transformation and why?

For the reductive amination of 12-oxododecanoic acid, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[6][9][14][15] Here's why:

  • Selectivity: It is a mild reducing agent that selectively reduces the iminium ion intermediate much faster than the starting ketone.[9][16] This minimizes the formation of the corresponding alcohol byproduct.

  • Convenience: It allows for a one-pot reaction where the ketone, amine, and reducing agent can be mixed together.[16]

  • Safety: It is safer to handle and its byproducts are less toxic compared to sodium cyanoborohydride (NaBH₃CN).[9]

While NaBH₃CN is also effective and selective, it can release toxic hydrogen cyanide gas upon acidification during workup.[1] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce both the starting ketone and the imine, potentially leading to lower yields of the desired amine.[3][6]

Reducing AgentSelectivity for Imine/Iminium IonRelative ReactivityKey Considerations
NaBH(OAc)₃ HighMildPreferred for one-pot reactions; non-toxic byproducts.[6][9]
NaBH₃CN HighMildEffective but produces toxic cyanide byproducts.[1][3][6]
NaBH₄ ModerateStrongCan reduce the starting ketone; best for stepwise procedures.[6]
H₂/Catalyst HighVaries"Green" option, but may require specialized equipment.[1][2]

Q3: How can I effectively monitor the progress of the reaction?

The progress of the reductive amination can be monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material (12-oxododecanoic acid) and the formation of the product (12-aminododecanoic acid). Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol with a small amount of acetic acid) and a visualizing agent like ninhydrin, which specifically stains primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the disappearance of the starting material and the appearance of the product and any side products by their respective mass-to-charge ratios.

Q4: What are the recommended purification techniques for the final product?

The most common and effective method for purifying 12-aminododecanoic acid is recrystallization . A mixture of ethanol and water is often used.[10][11] The crude product is dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly, leading to the formation of pure crystals.

For more challenging separations, ion-exchange chromatography can be employed. The amino acid can be bound to a cation-exchange resin and then eluted by changing the pH or ionic strength of the buffer.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the reductive amination of 12-oxododecanoic acid.

G start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (SM) start->check_sm incomplete_imine Incomplete Imine Formation? - Optimize pH (5-7) - Add dehydrating agent check_sm->incomplete_imine Yes check_byproducts Identify Byproducts (TLC, LC-MS) check_sm->check_byproducts No inefficient_reduction Inefficient Reduction? - Check reducing agent activity - Consider a more potent reductant incomplete_imine->inefficient_reduction success Successful Synthesis inefficient_reduction->success over_alkylation Over-alkylation Product? - Increase excess of amine source - Lower reaction temperature check_byproducts->over_alkylation Tertiary Amine lactam Lactam Formation? - Lower reaction/workup temp - Prompt product isolation check_byproducts->lactam Lactam other_byproducts Other Byproducts? - Re-evaluate reaction conditions - Consider alternative synthetic routes check_byproducts->other_byproducts Other purification_loss Product Loss During Purification? - Optimize recrystallization solvent - Adjust pH during workup check_byproducts->purification_loss No Significant Byproducts over_alkylation->success lactam->success other_byproducts->success purification_loss->success

Caption: A step-by-step troubleshooting decision tree.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 12-Oxododecanoic Acid using NaBH(OAc)₃
  • To a solution of 12-oxododecanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) is added ammonium acetate (5.0 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise over 15 minutes. Caution: The addition may be exothermic.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic solvent is removed under reduced pressure.

  • The pH of the aqueous residue is adjusted to the isoelectric point of 12-aminododecanoic acid (approximately pH 6-7) with 1M HCl.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product is purified by recrystallization from an ethanol/water mixture.

Protocol 2: Purification of 12-Aminododecanoic Acid by Recrystallization
  • The crude 12-aminododecanoic acid is placed in an Erlenmeyer flask.

  • A minimal amount of a hot ethanol/water (e.g., 1:1 v/v) mixture is added to dissolve the solid completely.[10][11]

  • The hot solution is allowed to cool slowly to room temperature.

  • The flask is then placed in an ice bath to maximize crystallization.

  • The pure crystals are collected by vacuum filtration, washed with a small amount of the cold ethanol/water mixture, and dried under vacuum.

References

  • U.S.
  • "Reductive Amination, and How It Works," Master Organic Chemistry. [Link]

  • "Borch Reductive Amination," Chem-Station International Edition. [Link]

  • "Sodium CyanoBoroHydride and Sodium BoroHydride," Interchim. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • "Reductive amination," Wikipedia. [Link]

  • "Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination," YouTube. [Link]

  • "Reductive Amination," Organic Chemistry Tutor. [Link]

  • "C-N Bond-Forming Reactions: Reductive Amination," Myers Chem 115 Handout. [Link]

  • "Reductive Amination," Chemistry Steps. [Link]

  • "Synthesis of 12-aminododecanoic acid," PrepChem.com. [Link]

  • Coenen, T., Holtmann, D., & Schrader, J. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology, 107(5-6), 1647–1658. [Link]

  • "Reductive Amination of Ketones & Aldehydes With NaBH3CN," YouTube. [Link]

  • "Lactam," Wikipedia. [Link]

  • "Reductive Amination," GSK Green Chemistry Guide. [Link]

  • "What's wrong with my reductive amination? I barely got any product.," Reddit. [Link]

  • "Question about reductive amination reaction procedure," Reddit. [Link]

  • "Aldehyde not reacting in reductive amination reaction, thoughts?," ResearchGate. [Link]

  • Townsend, C. A., & Li, R. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis. Nature, 522(7554), 102–106. [Link]

  • KR101341889B1 - A process to synthesize 12-aminododecanoic acid or the ester derivative thereof - Google P
  • "Alkylation of Amines (Sucks!)," Master Organic Chemistry. [Link]

  • "Lactam Formation Reactions," YouTube. [Link]

  • "Penicillin," Wikipedia. [Link]

  • "Amine synthesis by reductive amination (reductive alkylation)," Organic Chemistry Portal. [Link]

  • Scott, C., et al. (2015). Identification of Novel Transaminases From a 12-aminododecanoic Acid-Metabolizing Pseudomonas Strain. Microbial Biotechnology, 8(5), 802-811. [Link]

  • "12-Oxododecanoic acid," PubChem. [Link]

  • Alcaide, B., et al. (2004). From beta-lactams to alpha- and beta-amino acid derived peptides. Current Medicinal Chemistry, 11(2), 227-256. [Link]

Sources

Technical Support Center: Purification of 12-(methylamino)dodecanoic acid using Preparative HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 12-(methylamino)dodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during preparative High-Performance Liquid Chromatography (HPLC) of this long-chain amino acid.

Introduction to the Challenge

12-(methylamino)dodecanoic acid is a unique molecule featuring a long C12 alkyl chain, imparting significant hydrophobicity, and a secondary amine and a carboxylic acid, which give it zwitterionic properties. This dual nature can lead to challenging behaviors during reversed-phase HPLC purification, such as poor peak shape, low retention, and difficulty in achieving high purity. This guide provides a systematic approach to overcoming these challenges.

Experimental Workflow Overview

A typical preparative HPLC workflow for the purification of 12-(methylamino)dodecanoic acid involves several key stages, from initial method development on an analytical scale to the final processing of pure fractions.

Preparative HPLC Workflow cluster_0 Method Development (Analytical Scale) cluster_1 Scale-Up & Purification (Preparative Scale) cluster_2 Post-Purification A Crude Sample Analysis B Column & Mobile Phase Screening A->B C Gradient Optimization B->C D Calculate Loading Capacity C->D Method Transfer E Preparative Run & Fraction Collection D->E F Purity Analysis of Fractions E->F G Pooling of Pure Fractions F->G Assess Purity H Solvent Evaporation/Lyophilization G->H I Final Purity & Identity Confirmation H->I Troubleshooting_Overload Start Poor Resolution at High Load Check_Peak_Shape Observe Peak Shape Start->Check_Peak_Shape Mass_Overload Mass Overload Suspected (Shark-fin peaks, reduced retention) Check_Peak_Shape->Mass_Overload Fronting? Volume_Overload Volume Overload Suspected (Broad, rounded peaks) Check_Peak_Shape->Volume_Overload Symmetrical Broadening? Solution_Mass Increase Column Diameter Optimize Sample Mass Mass_Overload->Solution_Mass Solution_Volume Dissolve Sample in Mobile Phase Use At-Column Dilution Volume_Overload->Solution_Volume

Stability of 12-(methylamino)dodecanoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 12-(methylamino)dodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this resource to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 12-(methylamino)dodecanoic acid that influence its stability?

A1: 12-(methylamino)dodecanoic acid possesses two primary functional groups that dictate its chemical behavior: a secondary amine (-NH-) and a carboxylic acid (-COOH). The long twelve-carbon aliphatic chain makes the molecule largely non-polar, influencing its solubility.[1][2] The secondary amine is basic and nucleophilic, while the carboxylic acid is acidic. The interplay between these two groups, and their susceptibility to environmental conditions, is crucial to understanding the molecule's stability.

Q2: How does 12-(methylamino)dodecanoic acid behave under acidic conditions?

A2: Under acidic conditions, the secondary amine group will be protonated to form a methylammonium salt. This protonation makes the amine less nucleophilic and can increase the compound's solubility in aqueous acidic solutions. While the C-N bond is generally stable, prolonged exposure to strong acids and high temperatures can potentially lead to degradation. The primary degradation pathway of concern under harsh acidic conditions would be hydrolysis, although this is less favorable than for amides.[3][4]

Q3: What is the expected stability of 12-(methylamino)dodecanoic acid under basic conditions?

A3: In a basic environment, the carboxylic acid group will be deprotonated to form a carboxylate salt, which can also enhance solubility in aqueous bases. The secondary amine remains a potential site for oxidation, especially in the presence of oxygen and metal ions. While direct hydrolysis of the C-N bond is unlikely under basic conditions, the potential for oxidative degradation should be considered, which could lead to the formation of N-oxides or other byproducts.[5][6][7][8]

Q4: I am observing unexpected peaks in my analytical chromatogram after dissolving the compound in a solvent. What could be the cause?

A4: This could be due to several factors:

  • Solvent Reactivity: Ensure the solvent is inert. For example, while methanol is a common solvent, prolonged storage in methanol could potentially lead to esterification of the carboxylic acid group, especially under acidic or basic catalysis.[2]

  • Impurity Profile: The unexpected peaks could be pre-existing impurities in the material. Always refer to the certificate of analysis for the purity of the compound.[9]

  • On-Column Degradation: The analytical method itself (e.g., high temperature in the GC inlet, or extreme pH of the mobile phase in LC) could be causing degradation.

  • Container Interaction: Ensure that the storage container is not leaching any contaminants into your sample solution.

Troubleshooting Guide

Issue: Rapid loss of parent compound in solution during storage.
  • Possible Cause 1: pH of the solution.

    • Explanation: The stability of 12-(methylamino)dodecanoic acid is pH-dependent. Extreme acidic or basic conditions can accelerate degradation.

    • Solution: Buffer your solution to a pH where the compound is most stable, likely in the neutral to slightly acidic range. If the experimental conditions require an extreme pH, prepare the solution fresh before each use and minimize storage time.

  • Possible Cause 2: Presence of Oxidizing Agents.

    • Explanation: The secondary amine is susceptible to oxidation. Dissolved oxygen or trace metal contaminants in your solvents can promote oxidative degradation.[8][10]

    • Solution: Degas your solvents before use. If sensitivity to oxidation is high, consider working under an inert atmosphere (e.g., nitrogen or argon) and adding a suitable antioxidant if it does not interfere with your experiment.

  • Possible Cause 3: Exposure to Light.

    • Explanation: Photodegradation can occur, especially if the molecule has chromophores or is in the presence of photosensitizers.

    • Solution: Store solutions in amber vials or protect them from light by wrapping them in aluminum foil. Conduct a photostability study to determine the compound's sensitivity to light.[8][11]

Experimental Protocols

Protocol 1: Forced Degradation Study of 12-(Methylamino)dodecanoic Acid

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][10][11][12][13]

Objective: To identify potential degradation products and pathways for 12-(methylamino)dodecanoic acid under various stress conditions.

Materials:

  • 12-(methylamino)dodecanoic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 12-(methylamino)dodecanoic acid in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • Cool to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

      • Dilute with mobile phase to the final concentration for analysis.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • Incubate at 60°C for 24 hours.

      • Cool to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

      • Dilute with mobile phase to the final concentration for analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

      • Store at room temperature, protected from light, for 24 hours.

      • Dilute with mobile phase to the final concentration for analysis.

    • Thermal Degradation:

      • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.

      • Dissolve the stressed solid in methanol to the desired concentration for analysis.

    • Photolytic Degradation:

      • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

      • Analyze the exposed sample and a control sample stored in the dark.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Use a mass spectrometer to identify the mass of the parent compound and any degradation products.

Data Summary Table:

Stress ConditionTemperatureDurationReagent% Degradation (Example)Major Degradation Products (Hypothetical)
Acid Hydrolysis60°C24 hours0.1 M HCl5%Minor impurities
Base Hydrolysis60°C24 hours0.1 M NaOH8%Oxidative impurities
OxidationRoom Temp24 hours3% H2O215%N-oxide, de-methylated product
Thermal (Solid)70°C48 hoursN/A<2%Minimal degradation
PhotolyticICH conditions-N/A10%Photodegradation products

Visualizations

Predicted Degradation Pathways

G cluster_acid Acidic Conditions (e.g., HCl, heat) cluster_base Basic Conditions (e.g., NaOH, O2) A 12-(Methylamino)dodecanoic Acid B Protonated Amine (Methylammonium Salt) A->B Protonation C Potential Minor Degradants (e.g., from prolonged harsh conditions) B->C Hydrolysis/Other D 12-(Methylamino)dodecanoic Acid E Carboxylate Salt D->E Deprotonation F Oxidative Degradants (e.g., N-oxide) E->F Oxidation

Caption: Predicted primary transformations of 12-(methylamino)dodecanoic acid under acidic and basic stress conditions.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H2O2, RT) start->oxid therm Thermal (70°C, solid) start->therm photo Photolytic (ICH Guidelines) start->photo quench Neutralize/Quench (as applicable) acid->quench base->quench analyze Analyze via Stability-Indicating HPLC-MS oxid->analyze therm->analyze photo->analyze quench->analyze report Identify Degradants & Determine Degradation Pathway analyze->report

Caption: A typical experimental workflow for conducting a forced degradation study.

References

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]

  • Khan Academy. (2019). Mechanism of amide hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Marx, D., et al. (2008). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 112(3), 834-843. [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]

  • Filo. (2023). What is the base catalyzed amide hydrolysis mechanism?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81903, 12-(Methylamino)dodecanoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Retrieved from [Link]

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Strnadová, K., et al. (2007). Long-term stability of amino acids and acylcarnitines in dried blood spots. Clinical chemistry, 53(4), 717–722. [Link]

  • Oxford Academic. (n.d.). Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Retrieved from [Link]

  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (2025). Long-Term Stability of Amino Acids and Acylcarnitines in Dried Blood Spots. Retrieved from [Link]

  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Retrieved from [Link]

  • PubMed. (n.d.). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Retrieved from [Link]

  • Google Patents. (n.d.). DE3407415A1 - Process for the preparation of 12-aminododecanoic acid from residues obtained in the preparation of laurolactam.
  • Tetrahedron. (n.d.). 7408-81-3 | 12-(Methylamino)dodecanoic acid. Retrieved from [Link]

  • PubMed. (n.d.). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69661, 12-Aminododecanoic Acid. Retrieved from [Link]

  • PubMed. (n.d.). Identification of the major degradation pathways of ticagrelor. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

  • MDPI. (n.d.). Green Analytical Methods of Antimalarial Artemether-Lumefantrine Analysis for Falsification Detection Using a Low-Cost Handled NIR Spectrometer with DD-SIMCA and Drug Quantification by HPLC. Retrieved from [Link]

Sources

Troubleshooting low yield in the synthesis of N-methylated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-methylated amino acid synthesis. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing N-methylation into amino acids and peptides. N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptide-based therapeutics, including metabolic stability and cell permeability.[1][2][3] However, the synthetic routes to these valuable building blocks can be challenging, often plagued by low yields and side reactions.[2][4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific, common problems encountered during the synthesis of N-methylated amino acids in a direct question-and-answer format.

Question 1: My N-methylation reaction is resulting in a consistently low or no yield of the desired product. What are the likely causes and how can I fix it?

Low yields in N-methylation reactions can stem from several factors, primarily related to incomplete reaction progress or degradation of starting materials or products.

Possible Causes & Solutions:

  • Incomplete Deprotonation: For the nitrogen atom of the amino acid or peptide to act as a nucleophile and attack the methylating agent, it must be sufficiently deprotonated.

    • Solution (Solution-Phase - e.g., Benoiton Method): When using strong bases like sodium hydride (NaH), ensure it is fresh and the reaction is conducted under strictly anhydrous conditions. The presence of moisture will quench the base and prevent deprotonation.[5]

    • Solution (Solid-Phase - e.g., Fukuyama/Biron-Kessler Method): For on-resin methylation, ensure the complete deprotonation of the o-nitrobenzenesulfonyl (o-NBS) protected amine. A strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is typically used. Incomplete deprotonation will result in unreacted starting material.[5]

  • Steric Hindrance: The bulky side chains of some amino acids can physically block the methylating agent from accessing the nitrogen atom, leading to a sluggish or incomplete reaction.[5][6] This is particularly challenging for hindered amino acids.[6]

    • Solution: Consider using a less sterically demanding methylating agent if your protocol allows. For solid-phase synthesis, employing microwave irradiation can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[5][7] Increasing the reaction time or temperature may also improve yields, but must be balanced against the risk of side reactions.

  • Poor Solubility: The amino acid derivative or the deprotonated intermediate may have limited solubility in the chosen reaction solvent, leading to a heterogeneous mixture and inefficient reaction.

    • Solution: For solution-phase synthesis, a solvent mixture such as tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) can enhance the solubility of the sodium salt of N-protected amino acids.[5] On solid-phase, ensure the resin is adequately swelled in the reaction solvent to maximize the accessibility of the reaction sites.

  • Ineffective Methylating Agent: The reactivity of the methylating agent is crucial.

    • Solution: While methyl iodide (MeI) is commonly used, dimethyl sulfate is a more reactive alternative.[5] However, it is also more toxic and should be handled with appropriate safety precautions. When using dimethyl sulfate, it is critical to add the base first to deprotonate the amine before introducing the methylating agent to prevent undesirable side reactions between the base and the sulfate.[5]

Question 2: I'm observing a significant amount of di-methylated product in my reaction mixture. How can I prevent this over-methylation?

The formation of a quaternary ammonium salt through di-methylation is a common side reaction, particularly when trying to achieve mono-methylation.

Possible Causes & Solutions:

  • Excess Methylating Agent: A large excess of the methylating agent is a primary driver of di-methylation.[5]

    • Solution: Carefully control the stoichiometry of your reagents. Use a minimal excess of the methylating agent, ideally starting with 1 to 1.2 equivalents. The optimal ratio should be determined empirically for each specific substrate.

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can also favor over-methylation.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-methylated byproduct. Running the reaction at a lower temperature may also help to control the reaction rate and improve selectivity for mono-methylation.

Question 3: My desired N-methylated product is contaminated with side-chain alkylated byproducts. What is happening and how can I avoid this?

Certain amino acid side chains contain nucleophilic functional groups that can compete with the α-amino group for the methylating agent.

Problematic Residues & Mitigation Strategies:

  • Cysteine and Histidine: The thiol group in cysteine and the imidazole ring in histidine are particularly susceptible to methylation.[6]

    • Solution: Proper side-chain protection is non-negotiable before attempting N-methylation of these residues.[5] For solid-phase synthesis, ensure the protecting groups are stable under the methylation conditions. For example, the tosyl (Tos) protecting group for histidine can be removed by HOBt, which may be present in coupling reactions.[8]

  • Methionine: The thioether in the methionine side chain can be alkylated to form a sulfonium salt.

    • Solution: Using a single equivalent of methyl iodide has been reported to be effective for the N-methylation of N-benzyloxycarbonyl-methionine without significant side-chain alkylation.[5] Careful control of stoichiometry is key.

  • Aspartic Acid: N-methylation of aspartic acid can be problematic, leading to side reactions like aspartimide formation, especially with prolonged exposure to base (e.g., DBU).[6][9]

    • Solution: Reducing the exposure time to the base is critical. In some cases, abandoning a second treatment with base and methylating agent can lead to a cleaner product, albeit with potentially lower conversion.[6][9] Microwave-assisted synthesis has also been shown to improve the efficiency of N-methylation for aspartic acid.[6][9]

Amino AcidPotential Side ReactionRecommended Action
CysteineS-methylationUse a stable side-chain protecting group.
HistidineImidazole N-methylationUse a stable side-chain protecting group (e.g., Boc, Trt).[8]
MethionineS-methylation (sulfonium salt)Use stoichiometric amounts of methylating agent.[5]
Aspartic AcidAspartimide formationMinimize exposure to base; consider microwave synthesis.[6][9]

Table 1. Common side-chain alkylation issues and recommended solutions.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of N-methylated amino acids.

Q1: What are the most common methods for synthesizing N-methylated amino acids?

There are several established methods, each with its own set of advantages and limitations. The choice of method often depends on the scale of the synthesis, the specific amino acid, and whether the synthesis is performed in solution or on a solid support.

  • Reductive Amination: This method involves the reaction of an amino acid with formaldehyde to form an imine (Schiff base), which is then reduced to the N-methyl amine using a reducing agent like sodium borohydride or sodium cyanoborohydride.[1][5][10] It is generally a mild and racemization-free method.[5]

  • The Fukuyama/Biron-Kessler Method: This is a highly popular and efficient method, particularly for solid-phase peptide synthesis.[3][5] It involves the protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group. This protecting group increases the acidity of the remaining N-H proton, facilitating its removal by a mild base, followed by methylation.[3][11]

  • The Benoiton Method: This solution-phase method utilizes a strong base like sodium hydride (NaH) to deprotonate an N-protected amino acid (e.g., with a Boc or Z group), followed by the addition of methyl iodide.[5]

Q2: How do I choose the most suitable N-methylation method for my research?

The optimal method depends on several experimental factors:

  • Scale: For large-scale synthesis of individual N-methylated amino acids, solution-phase methods like reductive amination or the Benoiton method are often more practical.

  • Application: For the site-specific N-methylation of a peptide during solid-phase peptide synthesis (SPPS), the Fukuyama/Biron-Kessler method is the industry standard.[12]

  • Amino Acid Identity: For amino acids with sensitive side chains, a milder method like reductive amination might be preferable to avoid side reactions. For sterically hindered amino acids, the Fukuyama/Biron-Kessler method with microwave assistance can be very effective.[6]

Q3: What is the best way to purify my final N-methylated amino acid product?

The purification of N-methylated amino acids can be challenging due to their increased polarity and sometimes zwitterionic nature.[5][13]

  • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity.[5]

  • Column Chromatography: For non-crystalline products, silica gel column chromatography is a common technique. The choice of eluent system is critical and will depend on the polarity of the compound.[5]

  • Preparative HPLC: For peptides and more complex molecules, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purification.[14]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Reductive Amination in Solution

This protocol provides a general guideline for the N-methylation of an amino acid using reductive amination.

Materials:

  • Amino acid

  • Aqueous formaldehyde (37%)

  • Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Acid for workup (e.g., HCl)

Procedure:

  • Dissolve the amino acid in the chosen solvent.[5]

  • Add aqueous formaldehyde to the solution.[5]

  • Cool the reaction mixture in an ice bath to 0°C.

  • Slowly and portion-wise, add the reducing agent, ensuring the temperature is maintained.[5]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.[5]

  • Carefully quench the reaction by adding acid.

  • Purify the N-methylated amino acid from the reaction mixture.[5]

Workflow 1: On-Resin N-Methylation via Fukuyama/Biron-Kessler Method

The following diagram illustrates the key steps for on-resin N-methylation.

Fukuyama_Biron_Kessler_Workflow start Peptide-Resin (Free N-terminus) sulfonylation Sulfonylation (o-NBS-Cl, DMAP in NMP) start->sulfonylation Step 1 methylation N-Methylation (DBU, Dimethyl Sulfate) sulfonylation->methylation Step 2 deprotection o-NBS Deprotection (2-Mercaptoethanol, DBU) methylation->deprotection Step 3 coupling Couple Next Fmoc-AA-OH deprotection->coupling Step 4

Caption: On-resin N-methylation workflow.

Troubleshooting Logic Tree

This diagram provides a decision-making framework for troubleshooting low yields.

Troubleshooting_Low_Yield start Low Yield of N-Methylated Product check_sm Starting Material Consumed? start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No degradation Product/SM Degradation check_sm->degradation Yes cause1 Incomplete Deprotonation? incomplete_reaction->cause1 side_reactions Side Reactions Observed? degradation->side_reactions cause2 Steric Hindrance? cause1->cause2 No solution1 Use fresh/anhydrous base Increase base equivalents cause1->solution1 Yes cause3 Poor Solubility? cause2->cause3 No solution2 Increase temp/time Use microwave Less bulky reagents cause2->solution2 Yes solution3 Change solvent system Ensure resin swelling cause3->solution3 Yes optimize_conditions Optimize reaction conditions (time, temp, stoichiometry) side_reactions->optimize_conditions Yes

Sources

How to avoid aggregation of peptides containing 12-(methylamino)dodecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lipidated Peptide Handling

Guide: Troubleshooting and Preventing Aggregation of Peptides Containing 12-(Methylamino)dodecanoic Acid (NMDA)

Welcome to the technical support center for handling challenging peptides. This guide is designed for researchers, scientists, and drug development professionals working with peptides modified with 12-(methylamino)dodecanoic acid (NMDA) and similar long-chain fatty acids. Lipidation is a powerful strategy to improve the pharmacokinetic properties of therapeutic peptides, but it introduces significant challenges, most notably a high propensity for aggregation.[1][2][3] This guide provides in-depth, field-proven insights and actionable protocols to help you overcome these solubility and stability issues.

The Core Challenge: Why Do NMDA-Peptides Aggregate?

Before troubleshooting, it's crucial to understand the underlying physicochemical drivers of aggregation. The conjugation of a 12-carbon fatty acid chain drastically increases the molecule's hydrophobicity.[4] This appended lipid tail seeks to minimize its interaction with aqueous environments, leading to the self-association of peptide molecules.

This process is primarily driven by:

  • Hydrophobic Interactions: The long aliphatic chains of the NMDA moiety on different peptide molecules associate to shield themselves from water, acting as a primary driver for aggregation.[4][5]

  • Peptide Sequence: The intrinsic properties of the amino acid sequence remain critical. A high content of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) will exacerbate the aggregating effect of the lipid tail.[4][5][6]

  • Intermolecular Hydrogen Bonding: The peptide backbones can form intermolecular β-sheet structures, which are highly stable and often lead to the formation of insoluble amyloid-like fibrils.[5][7]

  • pH and Net Charge: Electrostatic repulsion between peptide molecules can prevent aggregation. When the solution pH is close to the peptide's isoelectric point (pI), the net charge is near zero, minimizing repulsion and maximizing aggregation risk.[4][8] Generally, the higher the net charge, the slower the aggregation.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the handling of NMDA-peptides in a direct question-and-answer format.

Q1: My lyophilized NMDA-peptide won't dissolve in my standard aqueous buffer. What should I do?

Answer: This is the most frequent issue. Direct reconstitution in an aqueous buffer is often unsuccessful due to the peptide's hydrophobicity. A stepwise approach is required. Do not assume the peptide is insoluble without performing a systematic solubility test.

Protocol 1: Systematic Solubilization of Hydrophobic Peptides

  • Characterize Your Peptide: Before you begin, calculate the peptide's theoretical isoelectric point (pI) and net charge at neutral pH.

    • Assign a value of +1 to each basic residue (K, R, H, N-terminus).

    • Assign a value of -1 to each acidic residue (D, E, C-terminus).

    • Sum the values to get the net charge. A positive net charge indicates a basic peptide; a negative net charge indicates an acidic peptide.

  • Initial Solvent Choice (Based on Net Charge):

    • For Acidic Peptides (Net Charge < 0): Attempt to dissolve a small amount in a basic buffer (e.g., 0.1M ammonium bicarbonate, pH > 7.5). If this fails, proceed to step 3.

    • For Basic Peptides (Net Charge > 0): Try dissolving in an acidic solution (e.g., 10-25% acetic acid or 0.1% TFA).[9] If this fails, proceed to step 3.

  • Introduce an Organic Co-Solvent: For highly hydrophobic peptides, an organic solvent is almost always necessary.[6][9]

    • Step 3a: Add a very small amount of pure organic solvent directly to the lyophilized peptide powder to "wet" it.[10] Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN).

      • CRITICAL NOTE: Avoid DMSO if your peptide contains Cysteine (Cys) or Methionine (Met), as it can oxidize these residues.[6] Use DMF as an alternative.

    • Step 3b: Gently vortex or sonicate the mixture until the peptide is fully dissolved in the organic solvent. Sonication can help break up small particles but use it sparingly to avoid heating the sample.[6][11]

    • Step 3c: Slowly add your desired aqueous buffer to the peptide-organic solvent mixture drop-by-drop while vortexing. This prevents the peptide from crashing out due to localized high concentrations. Do not add the peptide solution to the buffer.

    • Step 3d: If the solution becomes cloudy, you have exceeded the peptide's solubility limit at that co-solvent concentration.

Q2: My NMDA-peptide dissolved initially but precipitated over time or upon temperature change. How can I improve its stability in solution?

Answer: This indicates that while the peptide is soluble, the solution is not stable, and aggregation is occurring over time. This can be due to concentration, temperature fluctuations, or interactions with surfaces. The solution is to optimize the formulation with stabilizing excipients.

Excipients are additives that can enhance the stability of therapeutic molecules.[5][12] Their mechanisms include shielding hydrophobic regions, preventing surface adsorption, and altering solvent properties.

Table 1: Common Excipients to Prevent Peptide Aggregation

Excipient ClassExamplesMechanism of ActionTypical Concentration
Amino Acids L-Arginine, L-Histidine, GlycinePreferential exclusion, shielding hydrophobic patches, and suppressing the formation of intermolecular β-sheets.[12][13]50-250 mM
Sugars/Polyols Sucrose, Trehalose, MannitolStabilize the native conformation of the peptide through preferential hydration, increasing the energy barrier for unfolding and aggregation.[12]1-10% (w/v)
Surfactants Polysorbate 20 (Tween-20), Polysorbate 80, Poloxamer 188These non-ionic surfactants reduce surface-induced aggregation and can form micelles that solubilize hydrophobic moieties.[5][13] Use at low concentrations to avoid interference with biological assays.0.01-0.1% (v/v)
Organic Co-solvents Glycerol, Propylene GlycolCan improve solubility and stability, but compatibility with the final application must be verified.2-10% (v/v)

Workflow: Selecting the Right Excipient

  • Prepare a concentrated stock of your NMDA-peptide in an appropriate co-solvent/buffer system as determined in Protocol 1.

  • Set up a small-scale screening experiment with different excipients from Table 1 at various concentrations.

  • Add the peptide stock to the excipient-containing buffers.

  • Monitor the solutions for turbidity (visual inspection, A340nm) over time and under stress conditions (e.g., agitation, freeze-thaw cycles).

  • The condition that maintains clarity for the longest duration is the optimal formulation.

Proactive Strategies: Preventing Aggregation from the Start

The best way to deal with aggregation is to mitigate it during the design and synthesis phases.

During Peptide Synthesis

Aggregation is not just a problem for the final product; it can severely hamper the synthesis process itself. During solid-phase peptide synthesis (SPPS), the growing peptide chain can fold and aggregate on the resin, leading to incomplete deprotection and coupling reactions, which results in truncated or deletion sequences.[7][14]

Key SPPS Strategies:

  • Incorporate Backbone Protection: Use building blocks like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on specific glycine or other amino acid residues. These groups disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation on the resin.[7]

  • Utilize Pseudoproline Dipeptides: Substitute a Ser or Thr residue with an appropriate pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, mimicking the structure-disrupting properties of proline and significantly improving synthetic efficiency.[7] The native sequence is fully restored during the final cleavage from the resin.

  • Optimize Synthesis Conditions: Use solvents with better swelling properties (e.g., NMP, or DMF with DMSO), increase coupling temperatures, or use microwave-assisted synthesis to disrupt on-resin aggregation.[7]

During Purification

Hydrophobic peptides are notoriously difficult to purify via Reverse-Phase HPLC (RP-HPLC).[10][15] They may exhibit poor solubility in the mobile phase, leading to low recovery or even irreversible aggregation on the column.[10]

RP-HPLC Optimization Tips:

  • Modify the Organic Solvent: While acetonitrile (ACN) is standard, using solvents like isopropanol or n-propanol in the mobile phase can significantly improve the solubility of highly hydrophobic, lipidated peptides.

  • Adjust the Ion-Pairing Agent: While 0.1% Trifluoroacetic Acid (TFA) is common, switching to 0.1% Formic Acid (FA) can sometimes alter selectivity and improve peak shape. Formic acid protonates acidic side chains, which can increase retention and improve separation.

  • Increase Column Temperature: Running the separation at an elevated temperature (e.g., 40-60°C) can increase peptide solubility, reduce mobile phase viscosity, and improve peak sharpness.

Visual Workflow & FAQs

Troubleshooting Workflow for NMDA-Peptide Aggregation

G cluster_solubilization 1. Initial Solubilization cluster_stability 2. Solution Stability start Lyophilized NMDA-Peptide solubilize Attempt dissolution in primary aqueous buffer start->solubilize check_sol Is it fully dissolved? solubilize->check_sol cosolvent Use Stepwise Co-Solvent Protocol: 1. Wet with pure DMSO/DMF 2. Vortex/Sonicate 3. Slowly add aqueous buffer check_sol->cosolvent No success Proceed to Experiment/ Purification check_sol->success Yes check_precip Does it precipitate over time or with stress? cosolvent->check_precip excipients Optimize with Excipients: • Arginine • Polysorbates (e.g., Tween-20) • Sugars (e.g., Sucrose) check_precip->excipients Yes check_precip->success No excipients->success fail Aggregation Issue Persists: Re-evaluate peptide design or synthesis strategy excipients->fail

Caption: A decision-tree workflow for troubleshooting the solubilization and stabilization of NMDA-peptides.

Frequently Asked Questions (FAQs)
  • Q: What is the best way to store stock solutions of NMDA-peptides? A: Once you have a stable solution, it is best to prepare single-use aliquots and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce aggregation.

  • Q: Can I use sonication to dissolve my peptide? A: Yes, sonication can be effective in breaking up small aggregates and aiding dissolution.[6] However, prolonged sonication can generate heat, which may degrade the peptide. Use short bursts in an ice bath.

  • Q: My peptide contains Cysteine and Methionine. What solvents should I absolutely avoid? A: Avoid DMSO, as it is known to oxidize the sulfur-containing side chains of Cysteine and Methionine.[6] DMF is a safer alternative for these sequences.

  • Q: Why is it important to add the aqueous buffer to the peptide-organic solvent mix, and not the other way around? A: Adding the concentrated peptide-organic solution to a large volume of aqueous buffer can cause a rapid solvent shift, leading to immediate precipitation. By slowly titrating the aqueous buffer into the peptide solution, you maintain a higher organic solvent concentration for longer, allowing for a more gradual and controlled transition that keeps the peptide in solution.

References

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008). Neurelis. [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. (2010). SciSpace. [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. (2010). Semantic Scholar. [Link]

  • Peptide Solubilization. (n.d.). JPT. [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. (2023). ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). The Royal Society Publishing. [Link]

  • Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. (2007). Biophysical Journal. [Link]

  • Fatty Acid Modified Peptide Synthesis. (n.d.). CD Formulation. [Link]

  • 12-(Methylamino)dodecanoic acid. (n.d.). PubChem. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. (2015). Refubium - Freie Universität Berlin. [Link]

  • Peptide Solubility Guidelines. (n.d.). SB-PEPTIDE. [Link]

  • Designing Purification Methods for Hydrophobic Peptides. (n.d.). Nest Group. [Link]

  • Which chromatography is preferred for purification of hydrophobic peptide? (2015). ResearchGate. [Link]

  • Workflow for optimising the solubility of peptides containing modified amino acids (mAAs) using CamSol-PTM. (2021). ResearchGate. [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (2012). Journal of Visualized Experiments. [Link]

  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). ScienceDirect. [Link]

  • Solubilization and disaggregation of polyglutamine peptides. (2000). Protein Science. [Link]

  • Solid-phase synthesis of lipidated peptides. (2002). Journal of the American Chemical Society. [Link]

  • Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. [Link]

  • Effect of Lipidation on the Structure, Oligomerization, and Aggregation of Glucagon-like Peptide 1. (2023). Bioconjugate Chemistry. [Link]

  • Solid-phase synthesis of lipidated peptides. (2002). ResearchGate. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). Chemistry – A European Journal. [Link]

  • How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? (2017). Reddit. [Link]

Sources

Characterizing and removing unreacted starting material from 12-(methylamino)dodecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 12-(methylamino)dodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the characterization and purification of 12-(methylamino)dodecanoic acid, focusing on the removal of unreacted starting materials.

I. Synthesis Overview: The "Why" Behind the Method

The synthesis of 12-(methylamino)dodecanoic acid typically proceeds via a nucleophilic substitution reaction between 12-bromododecanoic acid and methylamine.[1] This method is favored for its straightforwardness and use of commercially available starting materials.

Reaction Scheme:

Synthesis of 12-(methylamino)dodecanoic acid 12-bromododecanoic_acid Br(CH₂)₁₁COOH 12-Bromododecanoic Acid product CH₃NH(CH₂)₁₁COOH 12-(Methylamino)dodecanoic Acid 12-bromododecanoic_acid->product + CH₃NH₂ (excess) methylamine CH₃NH₂ Methylamine methylamine->product byproduct HBr (neutralized by excess CH₃NH₂)

Caption: Synthesis of 12-(methylamino)dodecanoic acid.

Excess methylamine is crucial in this reaction for two primary reasons:

  • Driving the reaction to completion: By Le Chatelier's principle, an excess of one reactant ensures a higher conversion of the limiting reactant (12-bromododecanoic acid).

  • Neutralizing the HBr byproduct: The reaction generates hydrobromic acid (HBr). Excess methylamine, being a base, neutralizes this acid, preventing potential side reactions and corrosion.

Consequently, the crude product is often contaminated with unreacted 12-bromododecanoic acid and a significant amount of methylamine (or its salt).

II. Characterization: Identifying Your Product and Impurities

Accurate characterization is the cornerstone of troubleshooting. The following sections detail the expected analytical signatures of 12-(methylamino)dodecanoic acid and its common impurities.

A. Physical Properties

A preliminary assessment of your product's physical properties can offer valuable clues about its purity.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility
12-(Methylamino)dodecanoic acid229.36[2]139-143[3]Methanol: 50 mg/mL[3]
12-Bromododecanoic acid279.2152-55Chloroform: soluble
Methylamine31.06-93Highly soluble in water

Expert Insight: A broad or depressed melting point of your final product compared to the literature value is a strong indicator of the presence of impurities.

B. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool to confirm the structure of your product and identify unreacted starting materials.

Expected ¹H NMR Chemical Shifts (in CDCl₃)

CompoundProtonChemical Shift (ppm)Multiplicity
12-(Methylamino)dodecanoic acid -COOH~11-12br s
-CH₂-NH-~2.6-2.8t
-NH-CH₃~2.4s
-CH₂-COOH~2.35t
-(CH₂)₉-~1.2-1.7m
12-Bromododecanoic acid -COOH~10-12br s
-CH₂-Br~3.40[4]t
-CH₂-COOH~2.35t
-(CH₂)₉-~1.2-1.9m

Expert Insight: The most telling signals to monitor are the triplet at ~3.40 ppm for the -CH₂-Br of unreacted 12-bromododecanoic acid and the singlet at ~2.4 ppm for the -NH-CH₃ of your product.

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of your product and can detect impurities.

CompoundMolecular Ion (m/z)
12-(Methylamino)dodecanoic acid[M+H]⁺ = 230.2
12-Bromododecanoic acid[M-H]⁻ = 277.1, 279.1 (characteristic bromine isotope pattern)[5]

Expert Insight: The presence of a pair of peaks with roughly equal intensity, separated by 2 m/z units, is a definitive indicator of a bromine-containing compound like unreacted 12-bromododecanoic acid.

III. Troubleshooting and Purification Guide

This section provides a question-and-answer-based guide to address common issues encountered during the purification of 12-(methylamino)dodecanoic acid.

Troubleshooting Workflow:

Troubleshooting Workflow start Crude Product Analysis nmr_check ¹H NMR Analysis: Check for -CH₂-Br peak (~3.4 ppm) start->nmr_check ms_check MS Analysis: Check for Bromine Isotope Pattern nmr_check->ms_check Peak Present amine_smell Odor Test: Strong amine smell? nmr_check->amine_smell Peak Absent ms_check->amine_smell Pattern Absent purification_bromo Purification for 12-Bromododecanoic Acid ms_check->purification_bromo Pattern Present purification_amine Removal of Excess Methylamine amine_smell->purification_amine Yes pure_product Pure Product amine_smell->pure_product No recrystallization Recrystallization purification_bromo->recrystallization column Column Chromatography purification_bromo->column evaporation Rotary Evaporation (with acid trap) purification_amine->evaporation recrystallization->pure_product column->pure_product evaporation->pure_product

Caption: A logical workflow for troubleshooting product purity.

Q1: My NMR spectrum shows a triplet at ~3.4 ppm. How do I remove unreacted 12-bromododecanoic acid?

A1: The presence of a triplet at approximately 3.40 ppm is a clear indication of residual 12-bromododecanoic acid.[4] Due to the significant difference in polarity between the starting material (less polar) and the amino acid product (more polar), two primary methods are effective for separation: recrystallization and column chromatography.

Method 1: Recrystallization (Preferred for larger scales)

The zwitterionic nature of 12-(methylamino)dodecanoic acid makes it less soluble in many organic solvents compared to the more nonpolar 12-bromododecanoic acid.

Step-by-Step Protocol:

  • Solvent Selection: Begin by selecting a suitable solvent system. A mixture of a polar solvent in which the product is soluble at high temperatures (e.g., methanol, ethanol, or water) and a less polar co-solvent can be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot polar solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. The 12-(methylamino)dodecanoic acid should crystallize out, leaving the more soluble 12-bromododecanoic acid in the mother liquor.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Method 2: Column Chromatography (Ideal for smaller scales and high purity)

Silica gel chromatography can effectively separate the two compounds based on their polarity difference.

Step-by-Step Protocol:

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent system. The less polar 12-bromododecanoic acid will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate, and then methanol, to elute the more polar 12-(methylamino)dodecanoic acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q2: My reaction mixture has a strong fishy/ammonia-like odor. How do I remove the excess methylamine?

A2: The strong odor is due to residual methylamine. As it is a volatile and basic compound, it can be removed by the following methods.

Method 1: Rotary Evaporation with an Acid Trap

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Evaporation: Concentrate the solution using a rotary evaporator. The volatile methylamine will be removed with the solvent.

  • Acid Trap: To prevent the release of methylamine into the vacuum pump and the atmosphere, it is crucial to use an acid trap (e.g., a bubbler containing dilute HCl or H₂SO₄) between the rotary evaporator and the vacuum source.

Method 2: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent in which the product has some solubility.

  • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic methylamine will react to form its water-soluble hydrochloride salt and move into the aqueous layer.

  • Separation: Separate the aqueous layer.

  • Product Recovery: The 12-(methylamino)dodecanoic acid may also form a salt and move to the aqueous layer. To recover it, neutralize the aqueous layer to its isoelectric point to precipitate the product, which can then be filtered.

Q3: My product is an oil and won't crystallize. What should I do?

A3: The failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice.

Troubleshooting Steps:

  • Confirm Purity: First, re-evaluate the purity of your product using NMR and MS to ensure that the majority of the starting materials have been removed.

  • Solvent Purity: Ensure that the solvents used for recrystallization are pure and dry.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Alternative Purification: If recrystallization fails, column chromatography is the recommended next step to achieve higher purity, which should then allow for crystallization.

IV. Final Product Confirmation

After purification, it is essential to confirm the identity and purity of the final product using the characterization techniques outlined in Section II. A sharp melting point within the literature range and clean NMR and mass spectra are strong indicators of a successful synthesis and purification.

V. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81903, 12-(Methylamino)dodecanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175468, 12-Bromododecanoic acid. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). A general and efficient method for the N-methylation of amino acids and peptides. The Journal of Organic Chemistry, 70(13), 5183–5189.

  • ResearchGate. (2017). 1H NMR spectra of 10-bromodecanoic acid (A), diselenide (B). Retrieved from [Link]

Sources

Strategies to enhance the shelf-life and storage of 12-(methylamino)dodecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 12-(methylamino)dodecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for enhancing the shelf-life and storage of this valuable compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction to 12-(Methylamino)dodecanoic Acid

12-(Methylamino)dodecanoic acid (12-MADA) is a unique molecule featuring a long, 12-carbon hydrophobic chain and a polar head group containing a secondary amine and a carboxylic acid.[1] This amphiphilic nature makes it a subject of interest in various research fields, including drug delivery and materials science.[1] However, these same chemical features can also make it susceptible to degradation if not handled and stored correctly. This guide will provide the expertise needed to maintain its stability and ensure the success of your research endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 12-(methylamino)dodecanoic acid.

Q1: What are the ideal short-term and long-term storage conditions for solid 12-(methylamino)dodecanoic acid?

A1: For optimal stability, solid 12-(methylamino)dodecanoic acid should be stored in a cool, dry, and dark environment.

  • Short-term (weeks to months): Store at 2-8°C in a tightly sealed container to protect from moisture.[2]

  • Long-term (months to years): For extended storage, it is recommended to store the solid compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

Q2: How should I prepare stock solutions of 12-(methylamino)dodecanoic acid?

A2: Due to its amphiphilic nature, selecting the right solvent is crucial.

  • Organic Solvents: 12-(methylamino)dodecanoic acid is soluble in methanol (50 mg/mL) and other organic solvents like DMSO.[2] When preparing a stock solution in an organic solvent, ensure the solvent is anhydrous to prevent hydrolysis.

  • Aqueous Solutions: Direct dissolution in aqueous buffers can be challenging. It may require pH adjustment or the use of a co-solvent. It is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly add the aqueous buffer while vortexing.

Q3: My 12-(methylamino)dodecanoic acid solution appears cloudy or has precipitated. What should I do?

A3: Precipitation is a common issue with long-chain amphiphilic molecules in aqueous solutions, especially at high concentrations or upon changes in temperature or pH.

  • Sonication: Gentle sonication in a water bath can help redissolve the compound.

  • Warming: Slightly warming the solution may increase solubility, but be cautious as excessive heat can accelerate degradation.

  • pH Adjustment: The solubility of 12-(methylamino)dodecanoic acid is pH-dependent. Adjusting the pH away from its isoelectric point can enhance solubility.

  • Co-solvent: If working with aqueous buffers, a small percentage of a co-solvent like DMSO or ethanol can help maintain solubility.

Q4: What are the primary degradation pathways for 12-(methylamino)dodecanoic acid?

A4: The primary degradation pathways are likely to be oxidation and hydrolysis, given the presence of a secondary amine and a carboxylic acid group, along with a long alkyl chain.

  • Oxidation: The methylamino group can be susceptible to oxidation.[1] This can be accelerated by exposure to air (oxygen), light, and trace metal ions.

  • Hydrolysis: While the amide bond is not present, the carboxylic acid can react with other functional groups, and the overall stability can be influenced by hydrolytic conditions, especially at extreme pH values.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of biological activity over time.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Degradation in Solution 12-(Methylamino)dodecanoic acid in aqueous solution can degrade over time, especially if not stored properly.1. Prepare fresh solutions for each experiment. 2. If stock solutions are used, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.[3] 3. Store aqueous solutions at 4°C for short-term use (a few days) and at -20°C or -80°C for longer periods.
Precipitation in Assay Medium The compound may precipitate when diluted into the final assay buffer, leading to a lower effective concentration.1. Visually inspect the final assay solution for any signs of precipitation. 2. Consider pre-complexing the compound with a carrier protein like bovine serum albumin (BSA) to improve its bioavailability and solubility in aqueous media.[4] 3. Optimize the final concentration of any co-solvent (e.g., DMSO) to be non-toxic to the cells while maintaining compound solubility.
Interaction with Assay Components The amphiphilic nature of the molecule could lead to non-specific binding to plastics or other components in the assay system.1. Use low-binding microplates and pipette tips. 2. Include appropriate controls to account for any non-specific effects.
Issue 2: Difficulty in Achieving Complete Dissolution

Symptoms:

  • Solid particles remain after adding the solvent.

  • The solution appears hazy or forms a suspension.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incorrect Solvent Choice The polarity of the solvent may not be suitable for this amphiphilic molecule.1. For aqueous solutions, start by dissolving in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding the aqueous buffer. 2. Refer to solubility data; for example, it is known to be soluble in methanol at 50 mg/mL.
Insufficient Mixing/Energy The dissolution of long-chain molecules can be slow and may require physical assistance.1. Vortex the solution for an extended period. 2. Use a bath sonicator to provide energy for dissolution. Be mindful of potential heating.
pH is Near the Isoelectric Point At its isoelectric point, the net charge of the molecule is zero, leading to minimal solubility in aqueous solutions.1. Adjust the pH of the aqueous buffer. For a molecule with a basic amine and an acidic carboxylic acid, solubility will be higher at pH values below the pKa of the carboxyl group and above the pKa of the amino group.

Part 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key procedures.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 12-(methylamino)dodecanoic acid in DMSO.

Materials:

  • 12-(methylamino)dodecanoic acid (solid, MW: 229.36 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing: Accurately weigh out 2.29 mg of 12-(methylamino)dodecanoic acid using an analytical balance and transfer it to a clean, dry amber glass vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication (if necessary): If any solid particles remain, place the vial in a bath sonicator for 5-10 minutes, or until the solid is completely dissolved.

  • Storage: Store the 10 mM stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol describes the preparation of a 100 µM working solution in a phosphate-buffered saline (PBS) from a 10 mM DMSO stock solution.

Materials:

  • 10 mM 12-(methylamino)dodecanoic acid in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thawing: Allow a single aliquot of the 10 mM DMSO stock solution to thaw completely at room temperature.

  • Dilution: In a sterile microcentrifuge tube, add 990 µL of PBS.

  • Addition of Stock: While vortexing the PBS, slowly add 10 µL of the 10 mM DMSO stock solution. This gradual addition to a vortexing solution helps to prevent immediate precipitation.

  • Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.

  • Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions for extended periods.

Part 4: Visualization of Key Concepts

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 12-(methylamino)dodecanoic acid, primarily through oxidation and reactions involving the carboxylic acid group.

G 12-(Methylamino)dodecanoic_Acid 12-(Methylamino)dodecanoic_Acid Oxidation_Products Oxidation_Products 12-(Methylamino)dodecanoic_Acid->Oxidation_Products O2, Light, Metal Ions Esterification_Products Esterification_Products 12-(Methylamino)dodecanoic_Acid->Esterification_Products Alcohol, Acid Catalyst Amidation_Products Amidation_Products 12-(Methylamino)dodecanoic_Acid->Amidation_Products Amine, Coupling Agent

Caption: Potential degradation and reaction pathways for 12-(methylamino)dodecanoic acid.

Experimental Workflow for Solubilization

This diagram outlines the decision-making process for solubilizing 12-(methylamino)dodecanoic acid for experimental use.

G start Start: Solubilize 12-MADA solvent Choose Solvent System start->solvent organic Organic Solvent (e.g., DMSO, MeOH) solvent->organic aqueous Aqueous Buffer solvent->aqueous dissolve Dissolve Directly organic->dissolve cosolvent Use Co-solvent (e.g., DMSO) aqueous->cosolvent precipitates Precipitation Occurs? dissolve->precipitates adjust_ph Adjust pH precipitates->adjust_ph Yes success Solution Ready for Use precipitates->success No cosolvent->dissolve sonicate Sonicate/Warm adjust_ph->sonicate fail Re-evaluate Conditions adjust_ph->fail Still Precipitates sonicate->precipitates

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 12-(Methylamino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel molecules is paramount. Long-chain amino acids, such as 12-(methylamino)dodecanoic acid, are valuable building blocks in the synthesis of polymers, surfactants, and targeted therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for verifying the covalent structure of such compounds.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 12-(methylamino)dodecanoic acid. By comparing its spectral features with those of its precursor, 12-aminododecanoic acid, we will highlight the key spectroscopic changes that confirm successful N-methylation. This comparative approach, grounded in fundamental NMR principles, offers a robust framework for the structural verification of related long-chain functionalized molecules.

The Spectroscopic Signature of N-Methylation

The primary structural difference between 12-(methylamino)dodecanoic acid and 12-aminododecanoic acid is the presence of a methyl group on the terminal nitrogen atom. This seemingly minor addition induces significant and readily identifiable changes in both the ¹H and ¹³C NMR spectra, providing definitive evidence of the chemical transformation.

¹H NMR Spectral Analysis

The proton NMR spectrum of 12-(methylamino)dodecanoic acid is characterized by signals corresponding to the carboxylic acid proton, the N-H proton, the N-methyl protons, and the long methylene (-(CH₂)₁₀-) chain.

Key Diagnostic Signals for 12-(methylamino)dodecanoic Acid:

  • N-Methyl Protons (H-13): A sharp singlet appearing around 2.2-2.4 ppm is the most direct evidence of N-methylation.[1] This signal, integrating to three protons, is absent in the spectrum of the primary amine precursor.

  • Methylene Protons alpha to Nitrogen (H-12): These protons experience deshielding due to the adjacent electronegative nitrogen atom and typically resonate as a triplet around 2.4-2.6 ppm.[2]

  • Methylene Protons alpha to Carbonyl (H-2): These protons are deshielded by the carbonyl group and appear as a triplet around 2.2-2.3 ppm.[3][4]

  • Long Methylene Chain (H-3 to H-11): The protons of the long alkyl chain produce a large, complex multiplet, typically centered around 1.2-1.6 ppm.[5]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet far downfield, typically between 10-12 ppm.[3][6][7] Its chemical shift is sensitive to solvent and concentration.

  • Amine Proton (-NH-): The secondary amine proton gives a broad signal, often in the range of 0.5-5.0 ppm.[2][8] Its broadness and variable position are due to chemical exchange and hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 12-(methylamino)dodecanoic Acid and 12-Aminododecanoic Acid

Assignment 12-(methylamino)dodecanoic Acid (Predicted) 12-Aminododecanoic Acid (Predicted) Key Observations
H-1 (-COOH)~11.5 (s, br)~11.5 (s, br)No significant change expected.
H-2 (-CH₂-COOH)~2.25 (t)~2.25 (t)No significant change expected.
H-3 to H-11 (-(CH₂)₉-)~1.2-1.6 (m)~1.2-1.6 (m)Bulk methylene signal remains similar.
H-12 (-CH₂-N-)~2.45 (t)~2.67 (t)Slight upfield shift upon N-methylation.
-NH- or -NH₂~1.5 (s, br)~1.5 (s, br)Signal for primary amine protons is replaced by secondary amine proton.
H-13 (-N-CH₃)~2.28 (s)N/ADiagnostic singlet signal appears.

Predicted values are based on computational models and may vary slightly from experimental data. Multiplicity: s = singlet, t = triplet, m = multiplet, br = broad.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a clear carbon count and offers complementary evidence for N-methylation. Each chemically distinct carbon atom in the molecule will produce a unique signal.

Key Diagnostic Signals for 12-(methylamino)dodecanoic Acid:

  • N-Methyl Carbon (C-13): A distinct peak around 30-40 ppm confirms the presence of the methyl group attached to the nitrogen.

  • Carbon Alpha to Nitrogen (C-12): This carbon is shifted downfield to approximately 50-60 ppm due to the electronegativity of the attached nitrogen.[8]

  • Carbonyl Carbon (C-1): The carboxylic acid carbonyl carbon resonates significantly downfield, typically in the range of 175-185 ppm.[6][7]

  • Alkyl Chain Carbons (C-2 to C-11): The carbons of the long alkyl chain appear in the range of 20-35 ppm.[9] The signals for the internal methylene carbons (C-4 to C-10) often overlap.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 12-(methylamino)dodecanoic Acid and 12-Aminododecanoic Acid

Assignment 12-(methylamino)dodecanoic Acid (Predicted) 12-Aminododecanoic Acid (Predicted) Key Observations
C-1 (-COOH)~179.0~179.5Minor change.
C-2 (-CH₂-COOH)~34.0~34.2Minor change.
C-3~25.0~25.2Minor change.
C-4 to C-10 (-(CH₂)₇-)~29.0-29.5~29.0-29.5Bulk methylene signals remain similar.
C-11~27.0~27.2Minor change.
C-12 (-CH₂-N-)~51.0~42.0Significant downfield shift upon N-methylation.
C-13 (-N-CH₃)~36.0N/ADiagnostic signal appears.

Predicted values are based on computational models and may vary from experimental data.

Comparative Analysis: Pinpointing the Structural Change

The most compelling evidence for the successful synthesis of 12-(methylamino)dodecanoic acid from 12-aminododecanoic acid is found by directly comparing their NMR spectra.

  • Appearance of the N-Methyl Signal: The most unambiguous indicator is the emergence of a new singlet around 2.2-2.4 ppm in the ¹H NMR spectrum and a new signal around 36 ppm in the ¹³C NMR spectrum. These signals correspond to the N-methyl group and are completely absent in the spectra of 12-aminododecanoic acid.

  • Shift of the α-Methylene Group (C-12/H-12): The substitution of a hydrogen atom with an electron-donating methyl group on the nitrogen alters the electronic environment of the adjacent methylene group (C-12). In the ¹³C NMR spectrum, this results in a noticeable downfield shift of the C-12 signal from approximately 42 ppm in the primary amine to around 51 ppm in the secondary amine.

  • Proton Integration: In the ¹H NMR, the integration of the signals associated with the amino group will change. The broad signal for the two protons of the primary amine (-NH₂) in 12-aminododecanoic acid will be replaced by a broad signal integrating to one proton for the secondary amine (-NH-) in the methylated product, along with the new three-proton singlet for the methyl group.

Experimental Protocols

To obtain high-quality NMR spectra, proper sample preparation and instrument parameter selection are crucial.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for this type of molecule. However, if solubility is an issue, or to observe the exchange of the acidic and amine protons, deuterium oxide (D₂O) or deuterated methanol (CD₃OD) can be used. Note that in protic solvents, the -COOH and -NH proton signals may broaden or exchange with the solvent's deuterium, causing them to disappear from the spectrum.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure: a. Weigh the desired amount of the sample directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent. c. Gently vortex or sonicate the vial to ensure complete dissolution. d. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. e. Cap the NMR tube securely.

NMR Data Acquisition Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of 12-(methylamino)dodecanoic acid and highlights the key protons and carbons whose signals are diagnostic in NMR spectroscopy.

Caption: Structure of 12-(methylamino)dodecanoic acid with key NMR shifts.

Conclusion

The structural verification of 12-(methylamino)dodecanoic acid is unequivocally achieved through a combined ¹H and ¹³C NMR analysis. A comparative approach against its precursor, 12-aminododecanoic acid, provides a self-validating system for confirming the successful N-methylation. The appearance of the characteristic N-methyl signals in both proton and carbon spectra, coupled with the predictable shifts of the alpha-methylene group, serves as a definitive spectroscopic fingerprint. This guide outlines the expected spectral features and provides a robust experimental framework, empowering researchers to confidently characterize this and other related long-chain amino acid derivatives.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

  • Hagen, R., & Roberts, J. D. (1969). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 91(17), 4504–4506.
  • Fiveable. Spectroscopy of Amines. Organic Chemistry Class Notes. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • University of Colorado Boulder. Typical proton and C-13 chemical shifts. [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. Journal of Visualized Experiments. [Link]

  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

  • Scribd. NMRshifts1H General. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Castiglione, F., & Zerbi, G. (2001). Theoretical investigation of the chain length effects on the NMR chemical shifts of oligomers. The Journal of chemical physics, 115(12), 5484-5492.
  • Oregon State University. Spectroscopy of Amines. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • Stack Exchange. (2016). Why does an increase in alkyl group substitution cause downfield shift H'NMR?. [Link]

  • Vasudevan, S., & Raghunathan, K. V. (2007). Conformational Mobility in Alkyl-Chains of an Anchored Bilayer. The Journal of Physical Chemistry B, 111(32), 9578-9581.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • PubChem. 12-Aminododecanoic Acid. National Center for Biotechnology Information. [Link]

  • Mestrelab Resources. (2010). Starting Guide to NMRPredict Desktop. [Link]

Sources

A Comparative Analysis of the Antimicrobial Potential of 12-(Methylamino)dodecanoic Acid and Lauric Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. This guide provides a detailed comparative study of two related dodecane-based compounds: the naturally occurring lauric acid and its synthetic amino derivative, 12-(methylamino)dodecanoic acid. As a Senior Application Scientist, my goal is to present a comprehensive analysis grounded in established scientific principles and experimental precedents to aid researchers in navigating the potential of these compounds in drug development.

This document will delve into the structural and functional differences between these two molecules, hypothesizing their respective antimicrobial activities based on existing literature for structurally analogous compounds. We will explore their mechanisms of action, potential spectrum of activity, and provide detailed, field-proven experimental protocols for their direct comparison.

Understanding the Contenders: Two Sides of a C12 Coin

At the core of this comparison are two molecules sharing a 12-carbon aliphatic chain, a feature known to be effective for insertion into microbial cell membranes. However, the divergence in their functional head groups dictates a significant difference in their physicochemical properties and, consequently, their antimicrobial behavior.

Lauric Acid: The Anionic Workhorse

Lauric acid, a saturated fatty acid, is abundant in nature, particularly in coconut and palm kernel oils.[1] It is a well-documented antimicrobial agent with a broad spectrum of activity, though it generally shows greater efficacy against Gram-positive bacteria.[2][3][4] At physiological pH, the carboxylic acid group is typically deprotonated, rendering the molecule anionic.

12-(Methylamino)dodecanoic Acid: A Cationic Postulate

In contrast, 12-(methylamino)dodecanoic acid is a synthetic derivative. The key structural modification is the introduction of a methylamino group at the terminus of the C12 chain. This primary amine group is expected to be protonated at physiological pH, conferring a net positive charge to the molecule and classifying it as a cationic surfactant. While direct antimicrobial data for this specific compound is scarce in publicly available literature, its activity can be reliably inferred from extensive studies on other C12 cationic surfactants, such as dodecylamine.[5][6]

Head-to-Head: A Mechanistic and Spectrum Showdown

The fundamental difference in charge between these two molecules is the cornerstone of their distinct antimicrobial profiles.

FeatureLauric Acid (Anionic)12-(Methylamino)dodecanoic Acid (Cationic - Hypothesized)
Primary Charge AnionicCationic
Initial Interaction Hydrophobic interaction with the cell membrane.Strong electrostatic attraction to the negatively charged bacterial cell surface (teichoic acids in Gram-positive, lipopolysaccharides in Gram-negative).[7]
Mechanism of Action Disrupts the cell membrane, inhibits cellular enzymes, and interferes with nutrient uptake.[1]Binds to and disrupts the cell membrane, leading to leakage of intracellular contents and cell lysis.[8]
Spectrum of Activity Primarily Gram-positive bacteria; less effective against Gram-negative bacteria due to the protective outer membrane.[2][3]Broad-spectrum activity against both Gram-positive and Gram-negative bacteria is anticipated, a characteristic feature of cationic surfactants.[9]
Potential for Resistance Lower, as it targets the fundamental structure of the cell membrane.The potential for resistance exists, though targeting the cell membrane is a robust strategy.
The Cationic Advantage: Overcoming the Gram-Negative Barrier

The outer membrane of Gram-negative bacteria, rich in negatively charged lipopolysaccharides (LPS), presents a formidable barrier to many antimicrobial agents. Anionic compounds like lauric acid are electrostatically repelled, hindering their access to the inner cell membrane.

Cationic surfactants, such as the hypothesized 12-(methylamino)dodecanoic acid, are thought to overcome this barrier through a strong electrostatic attraction to the LPS layer. This initial binding facilitates the disruption of the outer membrane, allowing the molecule to access and subsequently disrupt the inner cytoplasmic membrane, leading to cell death. This mechanism suggests that 12-(methylamino)dodecanoic acid will likely exhibit potent activity against problematic Gram-negative pathogens.

Proposed Experimental Workflow for Comparative Analysis

To empirically validate the hypothesized antimicrobial activities, a rigorous and standardized experimental approach is essential. The following protocols are based on established methodologies for antimicrobial susceptibility testing.

G cluster_prep Preparation Phase cluster_mic MIC Determination cluster_mbc MBC Determination P1 Prepare stock solutions of Lauric Acid and 12-(Methylamino)dodecanoic Acid P2 Culture selected bacterial strains (e.g., S. aureus, E. coli) to mid-log phase P1->P2 P3 Standardize inoculum to 0.5 McFarland (~1.5 x 10^8 CFU/mL) P2->P3 M2 Inoculate wells with standardized bacterial suspension P3->M2 M1 Perform serial two-fold dilutions of each compound in a 96-well plate M1->M2 M3 Incubate plates at 37°C for 18-24 hours M2->M3 M4 Determine MIC: lowest concentration with no visible growth M3->M4 B1 Subculture from clear wells (at and above MIC) onto agar plates M4->B1 B2 Incubate agar plates at 37°C for 24 hours B1->B2 B3 Determine MBC: lowest concentration that kills ≥99.9% of the initial inoculum B2->B3

Caption: Experimental workflow for the comparative antimicrobial analysis.

Detailed Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Materials:

  • Lauric acid and 12-(methylamino)dodecanoic acid

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)[11] (Note: For cationic compounds, low-binding plates and potentially supplemented media may be necessary to prevent adsorption to plastic surfaces)[10]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compounds: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) and then dilute in MHB to the desired starting concentration.

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 1 x 10^6 CFU/mL.[12]

  • Plate Preparation:

    • Add 100 µL of MHB to wells in columns 2-12.

    • Add 200 µL of the starting concentration of the test compound to the first well of each row.

    • Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as a positive control (inoculum only), and column 12 as a negative control (broth only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11), bringing the final volume to 200 µL and the final bacterial concentration to 5 x 10^5 CFU/mL.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11]

Procedure:

  • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

  • Mix the contents of each well thoroughly.

  • Plate 100 µL from each selected well onto a fresh, non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Anticipated Results and Discussion

Based on the foundational principles of antimicrobial action, we can project the likely outcomes of this comparative study.

Hypothesized MIC/MBC Values:

OrganismLauric Acid (µg/mL)12-(Methylamino)dodecanoic Acid (µg/mL)Rationale
S. aureus (Gram-positive) Low to ModerateLowBoth compounds are expected to be effective. The cationic nature of the amino derivative may provide a slight advantage in membrane disruption.
E. coli (Gram-negative) High or IneffectiveLow to ModerateLauric acid will likely be less effective due to the outer membrane barrier. The cationic amino derivative is hypothesized to be significantly more potent against Gram-negative bacteria.

The causality behind these anticipated results lies in the interaction between the antimicrobial agent and the bacterial cell envelope. For lauric acid, its efficacy is largely dependent on its ability to partition into the lipid bilayer, a process that is hindered in Gram-negative bacteria. For 12-(methylamino)dodecanoic acid, the initial electrostatic attraction is the key determinant of its activity, allowing it to effectively target both Gram-positive and Gram-negative species.

Visualizing the Mechanisms of Action

G cluster_lauric Lauric Acid (Anionic) cluster_amino 12-(Methylamino)dodecanoic Acid (Cationic) LA Lauric Acid GP_Membrane_LA Gram-Positive Membrane LA->GP_Membrane_LA Hydrophobic Interaction GN_Outer_Membrane Gram-Negative Outer Membrane LA->GN_Outer_Membrane Disruption_LA Membrane Disruption GP_Membrane_LA->Disruption_LA GN_Inner_Membrane_LA Gram-Negative Inner Membrane GN_Outer_Membrane->GN_Inner_Membrane_LA Limited Penetration Repulsion Electrostatic Repulsion GN_Outer_Membrane->Repulsion Anionic vs. Anionic MA 12-(Methylamino)dodecanoic Acid GP_Membrane_MA Gram-Positive Membrane MA->GP_Membrane_MA Electrostatic Attraction GN_Outer_Membrane_MA Gram-Negative Outer Membrane MA->GN_Outer_Membrane_MA Electrostatic Attraction Disruption_MA_GP Membrane Disruption GP_Membrane_MA->Disruption_MA_GP GN_Inner_Membrane_MA Gram-Negative Inner Membrane GN_Outer_Membrane_MA->GN_Inner_Membrane_MA Penetration Disruption_MA_GN Membrane Disruption GN_Inner_Membrane_MA->Disruption_MA_GN

Caption: Postulated mechanisms of antimicrobial action.

Conclusion

This guide presents a scientifically grounded framework for the comparative analysis of lauric acid and 12-(methylamino)dodecanoic acid. While lauric acid is a known antimicrobial with a preference for Gram-positive bacteria, the structural characteristics of 12-(methylamino)dodecanoic acid strongly suggest it will function as a potent, broad-spectrum cationic surfactant. The outlined experimental protocols provide a clear path for the empirical validation of these hypotheses. The potential for enhanced activity against Gram-negative pathogens makes 12-(methylamino)dodecanoic acid and similar cationic derivatives promising candidates for further investigation in the development of new antimicrobial therapies.

References

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Ogbolu, D. O., Oni, A. A., Daini, O. A., & Oloko, A. P. (2017). Antibacterial Activity of Lauric Acid on Some Selected Clinical Isolates. Journal of Advances in Medicine and Medical Research, 22(8), 1-8.
  • Tsujimura, Y., et al. (2017). Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity. Journal of Oleo Science, 66(5), 445-454.
  • Swebocki, T., Barras, A., Kocot, A. M., Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Gao, C., et al. (2016). What broth to use at mic test with cationic surfactant? ResearchGate. Retrieved from [Link]

  • Devinsky, F., Kopecka-Leitmanova, A., Sersen, F., & Balgavy, P. (1990). Antibacterial Activity of N-[2-(dodecanoylmethylamine)ethyl]-alkyl Dimethylammonium Bromides. Folia Microbiologica, 35(4), 323-328.
  • Ndayishimiye, J. D. D., & Niyonsaba, A. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Dodecyl Trimethyl Ammonium and N-(N, N-Dimethylamino) Propyl Glucosylamine. Oriental Journal of Chemistry, 34(3), 1547-1553.
  • Hancock, R. E. W. (2001). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Retrieved from [Link]

  • Okukawa, M., Yoshizaki, Y., Tanaka, M., Yano, S., & Nonomura, Y. (2021). Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of Oleo Science, 70(6), 787-797.
  • Shilling, M., Matt, L., Rubin, E., Visitacion, M. P., Haller, N. A., Grey, S. F., & Woolverton, C. J. (2013). Antimicrobial effects of virgin coconut oil and its medium-chain fatty acids on Clostridium difficile. Journal of medicinal food, 16(12), 1079-1085.
  • Brycki, B., Szulc, A., & Kaczerewska, O. (2021). Antimicrobial Properties of Monomeric and Dimeric Catanionic Surfactant System. International Journal of Molecular Sciences, 22(16), 8889.
  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Pinazo, A., Manresa, A., Marques, A. M., Bustelo, M., & Perez, L. (2020). Structure-Activity Relationship of Cationic Surfactants as Antimicrobial Agents. Current Opinion in Colloid & Interface Science, 45, 28-43.
  • Fischer, C. L., Drake, D. R., Dawson, D. V., Blanchette, D. R., Brogden, K. A., & Wertz, P. W. (2012). Antibacterial activity of sphingoid bases and fatty acids against Gram-positive and Gram-negative bacteria. Antimicrobial agents and chemotherapy, 56(3), 1157-1161.
  • Colomer, A., Pinazo, A., Manresa, M. Á., Vinardell, M. P., Mitjans, M., Infante, M. R., & Pérez, L. (2016). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Molecules, 21(10), 1337.
  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Li, D., et al. (2022). Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken. Foods, 11(13), 1957.
  • da Silva, A. C. A., et al. (2023). Antimicrobial activity of N-methyl 4-piperidone derived monoketone curcuminoids. ChemRxiv.
  • Swebocki, T., Barras, A., Kocot, A. M., Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • El-Sayed, R. A., & El-Sheshtawy, H. S. (2023). The effectiveness of the surfactants (AEC) (C12–C16).
  • Sooksai, S., et al. (2020). Antibacterial properties of lauric acid in combination with organic acids against major pathogens causing dairy mastitis.
  • Al-Ayed, A. S., et al. (2020). Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties. RSC advances, 10(28), 16421-16431.
  • Jenssen, M., et al. (2022). Antimicrobial activity and mode of action - Examples from natural products, peptides, and peptidomimetics.
  • Ates, B., et al. (2023). Chemically Modified Zein- and Poly(methyl vinyl ether-co-maleic anhydride)-Based Core–Shell Sub-Micro/Nanoparticles for Essential Oil Delivery: Antibacterial Activity, Cytotoxicity, and Life Cycle Assessment. Polymers, 15(13), 2872.
  • Ataman Kimya. (n.d.). DODECYL AMINE. Retrieved from [Link]

Sources

A Researcher's Guide to the Impact of N-Methylation on Fatty Acid Membrane Fluidity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of how N-methylation on phospholipid headgroups modulates the fluidity and biophysical properties of membranes. We will explore the underlying molecular mechanisms, present key experimental data, and provide detailed protocols for researchers aiming to investigate these phenomena.

Introduction: Beyond the Acyl Chain

Membrane fluidity is a critical parameter governing cellular processes, from signal transduction to membrane trafficking. It is predominantly dictated by the composition of lipid acyl chains—their length and degree of saturation are well-established determinants of how lipids pack together.[1] Saturated fatty acids, with their straight, flexible chains, pack tightly, creating a more ordered, gel-like state. In contrast, the kinks in unsaturated fatty acids disrupt this tight packing, leading to a more disordered, fluid state.[2]

However, the story does not end with the hydrophobic tails. The hydrophilic headgroups of phospholipids also play a pivotal role. A key, yet often nuanced, regulator of membrane dynamics is the N-methylation of the headgroup amine. This guide focuses specifically on the sequential methylation of phosphatidylethanolamine (PE) to phosphatidylcholine (PC), a fundamental pathway in many organisms, and its profound consequences for the motional freedom of the embedded fatty acid chains.

The Molecular Ramifications of a Methyl Group

The enzymatic conversion of PE to PC occurs via two intermediates: N-monomethyl-PE (PMME) and N,N-dimethyl-PE (PDME). This process, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), systematically alters the headgroup's physicochemical properties.

PEMT_Pathway PE Phosphatidylethanolamine (PE) -NH3+ PMME N-Monomethyl-PE (PMME) -NH2(CH3)+ PE->PMME  PEMT SAH1 SAH PE:head->SAH1 PDME N,N-Dimethyl-PE (PDME) -NH(CH3)2+ PMME->PDME  PEMT SAH2 SAH PMME:head->SAH2 PC Phosphatidylcholine (PC) -N(CH3)3+ PDME->PC  PEMT SAH3 SAH PDME:head->SAH3 SAM1 SAM SAM1->PE:head CH3+ SAM2 SAM SAM2->PMME:head CH3+ SAM3 SAM SAM3->PDME:head CH3+

Figure 1: The PEMT pathway for converting PE to PC. Each step involves the transfer of a methyl group from S-adenosylmethionine (SAM), which becomes S-adenosylhomocysteine (SAH).

The primary consequences of this sequential methylation are:

  • Increased Steric Hindrance : The addition of bulky methyl groups progressively increases the cross-sectional area of the headgroup. The trimethylated quaternary amine of PC is significantly larger than the primary amine of PE.

  • Loss of Hydrogen Bonding Capability : PE is a hydrogen bond donor, capable of forming tight intermolecular networks with adjacent phospholipids. Each methylation step reduces this capability, with PC being unable to act as a hydrogen bond donor.[3]

  • Altered Hydration Shell : The charge distribution and size of the headgroup influence the organization of surrounding water molecules. The choline group of PC interacts with a higher number of water molecules compared to the amine group of PE.[4]

These molecular changes prevent the tight packing observed in PE-rich membranes. The increased headgroup size and loss of H-bonding force adjacent lipids further apart, increasing the intermolecular space and thereby enhancing the rotational and lateral freedom of the fatty acid acyl chains.[3] This directly translates to an increase in membrane fluidity.

However, the effect can be context-dependent. In liposomes made of dipalmitoylphosphatidylcholine (DPPC), the introduction of N-methylated PE has been shown to decrease fluidity, suggesting complex interactions and phase behaviors.[5]

Comparative Analysis: PE vs. PC Membranes

The contrasting properties of PE and PC, two of the most common phospholipids in eukaryotic membranes, highlight the functional impact of N-methylation.

PropertyPhosphatidylethanolamine (PE)Phosphatidylcholine (PC)Rationale for Difference
Headgroup Size SmallLarge, bulkySequential addition of three methyl groups to the amine.
H-Bonding Donor & AcceptorAcceptor onlyPrimary amine in PE can donate H-bonds; quaternary amine in PC cannot.[6]
Intrinsic Curvature Negative (cone shape)CylindricalThe small headgroup of PE relative to its acyl chains favors structures with negative curvature (like the inner leaflet of a membrane).
Lipid Packing Tight, orderedLoose, disorderedLarger headgroup and lack of H-bonding in PC prevent tight packing, increasing intermolecular space.[3]
Phase Transition Temp (Tm) HigherLowerTighter packing in PE membranes requires more thermal energy to transition from a gel to a fluid phase.
Membrane Fluidity Lower (more rigid)Higher (more fluid)Increased free volume between acyl chains in PC membranes allows for greater motional freedom.[7][8]

Experimental Methodologies for Probing Fluidity

Several biophysical techniques can be employed to quantify the effects of N-methylation on membrane fluidity. Each provides a unique window into the dynamics and organization of the lipid bilayer.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation start Synthesize or Procure N-methylated & Non-methylated Lipids liposome Formulate Lipid Vesicles (e.g., Extrusion, Sonication) start->liposome probe Incorporate Reporter Probe (e.g., DPH, Laurdan) liposome->probe nmr NMR Spectroscopy liposome->nmr Measure Acyl Chain Order dsc Differential Scanning Calorimetry (DSC) probe->dsc Measure Phase Transition (Tm) fa Fluorescence Anisotropy probe->fa Measure Rotational Diffusion (Fluidity) data Compare Tm, Anisotropy (r), and Order Parameter (S) dsc->data fa->data nmr->data conclusion Correlate N-methylation with Changes in Fluidity data->conclusion

Figure 2: A generalized workflow for the comparative analysis of membrane fluidity in response to lipid N-methylation.

Fluorescence Anisotropy/Polarization

This is one of the most common methods for assessing membrane fluidity.[9] It relies on a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which intercalates into the hydrophobic core of the bilayer.[10]

  • Principle : The sample is excited with vertically polarized light. The rotational mobility of the probe within the membrane depolarizes the emitted light. By measuring the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane, the steady-state anisotropy (r) can be calculated. A lower anisotropy value corresponds to higher rotational freedom and thus higher membrane fluidity.[9]

  • Causality : In a more fluid, N-methylated PC membrane, DPH tumbles more rapidly, leading to greater depolarization and a lower anisotropy value compared to a more rigid, non-methylated PE membrane.

Differential Scanning Calorimetry (DSC)

DSC measures the heat energy required to alter the temperature of a sample. It is exceptionally useful for determining the gel-to-liquid crystalline phase transition temperature (Tm) of a lipid bilayer.[11][12]

  • Principle : As a lipid vesicle suspension is heated, it undergoes a phase transition from an ordered gel state to a disordered liquid-crystalline state. This transition is endothermic, appearing as a peak in the DSC thermogram. The apex of this peak is the Tm.[12]

  • Causality : Because N-methylation disrupts tight lipid packing, less thermal energy is needed to induce the phase transition. Therefore, a PC membrane will exhibit a lower Tm than its corresponding PE counterpart, signifying increased fluidity at a given temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

²H (Deuterium) NMR, in particular, provides detailed information about the conformational order of the fatty acid chains.

  • Principle : By using lipids with deuterated acyl chains, ²H-NMR can measure the quadrupolar splitting, which is directly proportional to the order parameter (S) of the C-²H bond at a specific carbon position. A higher order parameter indicates a more ordered, rigid chain, while a lower value signifies a more disordered, fluid chain.[13]

  • Causality : The increased intermolecular space in N-methylated membranes allows for more trans-gauche isomerization along the acyl chains. This increased motion averages the orientation of the C-²H bonds, leading to a smaller quadrupolar splitting and a lower calculated order parameter (S), confirming higher fluidity.

Experimental Protocols: A Self-Validating System

Protocol 1: Preparation of Unilamellar Vesicles by Extrusion

This method produces homogenous, large unilamellar vesicles (LUVs) of a defined size, which is critical for reproducible biophysical measurements.[14]

  • Lipid Film Preparation : a. In a round-bottom flask, combine the desired phospholipids (e.g., pure DPPE vs. pure DPPC, or mixtures thereof) dissolved in chloroform. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. The absence of solvent is critical to prevent artifacts in membrane structure.

  • Hydration : a. Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, Tris-HCl) by vortexing vigorously. This results in the spontaneous formation of multilamellar vesicles (MLVs).[15] b. The hydration temperature should be above the Tm of the lipid with the highest transition temperature to ensure proper lipid mobility.

  • Freeze-Thaw Cycles : a. Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath. This step helps to break up large lamellar structures and promotes a more uniform distribution of solutes.

  • Extrusion : a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Heat the extruder to a temperature above the lipid Tm. c. Load the MLV suspension into one of the gas-tight syringes and pass it through the membrane 11-21 times. This odd number of passes ensures the final sample is the extruded vesicle population. The mechanical stress forces the lipids into unilamellar vesicles with a diameter close to the pore size of the membrane.[14]

Protocol 2: Fluidity Measurement by DPH Fluorescence Anisotropy

This protocol describes an endpoint measurement. For temperature-dependent studies, a temperature-controlled cuvette holder is required.

  • Probe Incorporation : a. Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (THF) or methanol (e.g., 2 mM). b. Add the DPH stock solution to the prepared vesicle suspension at a molar ratio of approximately 1:500 (probe:lipid). This low ratio minimizes any perturbation of the bilayer by the probe itself. c. Incubate the mixture in the dark for at least 30 minutes to allow for complete partitioning of the hydrophobic DPH into the lipid bilayers.

  • Spectrofluorometer Setup : a. Set the excitation wavelength to ~350 nm and the emission wavelength to ~430 nm. b. Place polarizers in both the excitation and emission light paths.

  • Measurement : a. Equilibrate the sample at the desired temperature. b. Measure the fluorescence intensity for all four polarization combinations: vertical excitation/vertical emission (I_VV), vertical excitation/horizontal emission (I_VH), horizontal excitation/vertical emission (I_HV), and horizontal excitation/horizontal emission (I_HH).

  • Calculation : a. Calculate the G-factor (instrumental correction factor): G = I_HV / I_HH. b. Calculate the steady-state anisotropy (r): r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) c. Compare the r values between vesicles made with non-methylated and N-methylated fatty acids. A statistically significant decrease in r indicates an increase in membrane fluidity.

Summary and Outlook

N-methylation of phospholipid headgroups is a subtle yet powerful mechanism for tuning membrane fluidity. By increasing steric hindrance and eliminating hydrogen bonding, methylation disrupts the tight packing of phospholipid molecules, thereby increasing the motional freedom of the embedded fatty acid chains. This guide has detailed the molecular basis for this effect and provided robust, validated protocols using fluorescence anisotropy and DSC to quantify these changes. For researchers in cell biology and drug development, understanding these structure-function relationships is paramount for designing lipid-based delivery systems and for elucidating the complex regulation of biological membranes.

References

  • Mio, M., Okamoto, M., Akagi, M., & Tasaka, K. (1984). Effect of N-methylation of phosphatidylethanolamine on the fluidity of phospholipid bilayers. Biochemical and Biophysical Research Communications, 120(3), 989-95. [Link]

  • Le, T. T., & Tieleman, D. P. (2018). The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes. Membranes, 8(3), 56. [Link]

  • Fernández-Marí, F., et al. (2021). Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives. International Journal of Molecular Sciences, 22(6), 3053. [Link]

  • Demian, A. S., et al. (2014). Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers. The Journal of Physical Chemistry B, 118(29), 8746–8756. [Link]

  • Connell, S. D., et al. (2021). The effect of headgroup methylation on polymorphic phase behaviour in hydrated N-methylated phosphoethanolamine:palmitic acid membranes. Soft Matter, 17(24), 5994-6004. [Link]

  • Pignatello, R., et al. (2011). Nucleic acid-lipid membrane interactions studied by DSC. Journal of Thermal Analysis and Calorimetry, 104(3), 885-893. [Link]

  • TA Instruments. (2012). Application Note: Studying Liposomes in the Nano DSC. [Link]

  • van Meer, G., Voelker, D. R., & Feigenson, G. W. (2008). Membrane lipids: where they are and how they behave. Nature Reviews Molecular Cell Biology, 9(2), 112-124.
  • Murzyn, K., et al. (2006). Dynamics of water at membrane surfaces: Effect of headgroup structure. Biointerphases, 1(3), 98-105. [Link]

  • BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. [Link]

  • Shinitzky, M., & Barenholz, Y. (1978). Fluidity parameters of lipid regions determined by fluorescence polarization. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 515(4), 367-394.
  • University of California, Davis. (n.d.). Summary of Methods to Prepare Lipid Vesicles. [Link]

  • de Souza, L. G., et al. (2020). LIPID VESICLES: APPLICATIONS, PRINCIPAL COMPONENTS AND METHODS USED IN THEIR FORMULATIONS. A REVIEW. Revista Virtual de Química, 12(1), 256-271. [Link]

Sources

Head-to-head comparison of solid-phase vs. solution-phase synthesis for peptides with 12-(methylamino)dodecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

## A Head-to-Head Comparison: Solid-Phase vs. Solution-Phase Synthesis for Peptides with 12-(Methylamino)dodecanoic Acid

For researchers, scientists, and drug development professionals, the choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that profoundly impacts project timelines, cost, and the ultimate quality of the final peptide. This is particularly true when incorporating atypical residues like 12-(methylamino)dodecanoic acid, a long-chain N-methylated amino acid that introduces significant synthetic challenges. This guide provides an in-depth, objective comparison of these two methodologies, grounded in experimental principles, to empower you in making the most informed decision for your research.

Executive Summary: Key Differences at a Glance

While both SPPS and LPPS are powerful techniques for peptide synthesis, they offer distinct advantages and disadvantages, especially when dealing with complex or modified peptides.

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
General Principle Peptide chain is assembled on an insoluble solid support (resin).[1][2]All reactions are carried out in a homogenous solution.[3][4]
Purity of Intermediates Intermediates are not purified.[1]Intermediates can be purified after each step.[5]
Typical Crude Purity Generally high (≥95%) for standard peptides.[6]Variable (90-98%), dependent on sequence and purification success.[6]
Yield High for short to medium peptides (<50 amino acids).[6]Can be higher for very short peptides or in large-scale production.[7]
Synthesis Time Faster due to simplified purification and potential for automation.[1][6]Slower due to multi-step purification and manual handling.[3][6]
Scalability Excellent for small to medium scale; large-scale can be costly.[3][8]Highly scalable and often more cost-effective for large quantities.[7][9]
Handling of Difficult Sequences Aggregation of hydrophobic peptides on the resin can be a major issue.[1][10]Better suited for hydrophobic or aggregation-prone sequences.[1][11]
Incorporation of Modified Residues Can be challenging due to steric hindrance and potential side reactions.[1][12]Offers greater flexibility in reaction conditions for complex modifications.[1]

The Challenge: Incorporating 12-(Methylamino)dodecanoic Acid

The unique structure of 12-(methylamino)dodecanoic acid presents a dual challenge for peptide synthesis:

  • N-methylation: The methyl group on the amine introduces significant steric hindrance. This makes the formation of a peptide bond (acylation) more difficult compared to a primary amine, often leading to incomplete or slow reactions.[12][13]

  • Long Hydrophobic Chain: The C12 alkyl chain drastically increases the hydrophobicity of the peptide. In SPPS, this can lead to aggregation of the growing peptide chains on the solid support, limiting reagent accessibility and reducing coupling efficiency.[1][10] In LPPS, this can cause solubility issues for the peptide intermediates.

Head-to-Head Comparison for Peptides with 12-(Methylamino)dodecanoic Acid

Solid-Phase Peptide Synthesis (SPPS)

SPPS is often the go-to method for its speed and ease of use, especially with automated synthesizers.[1][14] However, the incorporation of 12-(methylamino)dodecanoic acid requires special considerations.

Workflow for SPPS:

Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Coupling of 12-(Methylamino)dodecanoic Acid Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Cycle for Subsequent Amino Acids Wash2->Repeat Cleavage 7. Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Advantages for this Application:

  • Speed and Automation: For shorter peptides containing the modification, SPPS can be significantly faster due to automated cycles of deprotection, coupling, and washing.[1][6]

  • Simplified Workup: Excess reagents and byproducts are easily removed by filtration and washing, eliminating the need for complex intermediate purifications.[1][2]

Challenges and Mitigation Strategies:

  • Difficult Coupling: The steric hindrance of the N-methyl group necessitates the use of more potent coupling reagents. Standard reagents like HBTU may be less effective.[12]

    • Solution: Employ stronger coupling reagents such as HATU, PyAOP, or PyBOP/HOAt, which are known to be more efficient for sterically hindered and N-methylated amino acids.[12][13] Using an excess of the activated amino acid and extending the coupling time can also drive the reaction to completion.[1]

  • Peptide Aggregation: The long hydrophobic tail of 12-(methylamino)dodecanoic acid can cause the peptide chains to aggregate on the resin, especially in sequences with other hydrophobic residues.[1][10]

    • Solution: Utilize high-swelling resins to increase the distance between peptide chains.[15] Incorporating pseudoproline dipeptides in the sequence can disrupt secondary structure formation and reduce aggregation.[16]

  • Monitoring Incomplete Reactions: Standard monitoring tests like the ninhydrin test give a weak or no color change with N-methylated amines.

    • Solution: Use the bromophenol blue test to monitor the completion of the coupling reaction.[12]

Solution-Phase Peptide Synthesis (LPPS)

LPPS, the classical method of peptide synthesis, offers greater flexibility and control, which can be advantageous for complex peptides.[4][17]

Workflow for LPPS:

Coupling 1. Coupling of Protected Amino Acid & 12-(Methylamino)dodecanoic Acid Purification1 2. Purification of Dipeptide (e.g., Crystallization, Chromatography) Coupling->Purification1 Deprotection 3. Deprotection Purification1->Deprotection Purification2 4. Purification of Deprotected Dipeptide Deprotection->Purification2 NextCoupling 5. Coupling of Next Protected Amino Acid Purification2->NextCoupling Repeat 6. Repeat Cycle NextCoupling->Repeat FinalDeprotection 7. Final Deprotection Repeat->FinalDeprotection FinalPurification 8. Final Purification FinalDeprotection->FinalPurification

Caption: Generalized workflow for Solution-Phase Peptide Synthesis (LPPS).

Advantages for this Application:

  • Flexibility in Reaction Conditions: LPPS allows for a wider range of solvents and reaction conditions to be tested to optimize the difficult coupling step and manage solubility.[1]

  • Intermediate Purification: The ability to purify the peptide fragment after each coupling step ensures that any unreacted materials or byproducts are removed, leading to a higher purity of the final product.[5] This is particularly beneficial when dealing with challenging coupling reactions.

  • Scalability: LPPS is generally more economical for large-scale production of peptides.[7][9]

  • Reduced Aggregation Issues: Since the peptide is not tethered to a solid support, the aggregation problems encountered in SPPS can often be mitigated by careful choice of solvents.

Challenges and Mitigation Strategies:

  • Labor-Intensive and Time-Consuming: Each coupling and deprotection step requires a separate reaction setup and purification, making the process significantly slower and more labor-intensive than SPPS.[3][9]

  • Solubility Issues: The growing lipopeptide chain may become insoluble in the reaction solvent, complicating the reaction and purification.

    • Solution: This requires careful solvent screening and potentially the use of solvent mixtures to maintain the solubility of the peptide throughout the synthesis.

  • Material Loss During Purification: Each purification step can lead to a loss of product, potentially lowering the overall yield, especially for longer peptides.[3]

Experimental Protocols

SPPS Protocol for a Model Peptide with 12-(Methylamino)dodecanoic Acid

Model Peptide: H-Gly-Phe-(12-(Me)Ado)-Ala-NH₂

  • Resin Preparation: Start with a Rink Amide resin (0.1 mmol scale). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc-Ala Coupling:

    • Deprotect the resin using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

    • In a separate vial, dissolve Fmoc-Ala-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1 hour.

    • Wash the resin with DMF.

  • Fmoc-(12-(Me)Ado)-OH Coupling:

    • Deprotect the resin-bound Ala with 20% piperidine in DMF. Wash with DMF.

    • Dissolve Fmoc-12-(methylamino)dodecanoic acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Pre-activate for 5 minutes.

    • Add the solution to the resin and couple for 2-4 hours.

    • Take a small sample of resin beads and perform a bromophenol blue test. A yellow color indicates complete coupling. If the beads are blue or green, recouple with a fresh solution of activated amino acid.[12]

  • Chain Elongation: Continue the synthesis by sequentially coupling Fmoc-Phe-OH and Fmoc-Gly-OH using the standard HATU-mediated protocol.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify by reverse-phase HPLC.

LPPS Protocol for a Model Dipeptide

Model Dipeptide: Boc-Phe-(12-(Me)Ado)-OMe

  • Activation of Boc-Phe-OH: Dissolve Boc-Phe-OH (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq) in anhydrous DMF at 0°C. Stir for 10 minutes.

  • Coupling: To the activated Boc-Phe-OH solution, add a solution of H-12-(methylamino)dodecanoic acid methyl ester (1.1 eq) in DMF. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to yield the pure dipeptide.

  • Characterization: Confirm the structure and purity of the dipeptide by NMR and mass spectrometry.

Conclusion and Recommendation

The choice between SPPS and LPPS for synthesizing peptides containing 12-(methylamino)dodecanoic acid is highly dependent on the specific project goals.

  • For rapid synthesis of relatively short peptides (<15-20 amino acids) for screening or initial biological evaluation, SPPS is the recommended approach. The challenges of difficult coupling and potential aggregation can be overcome with optimized protocols using potent coupling reagents and careful monitoring. The speed and potential for automation make it ideal for generating analogues quickly.

  • For the synthesis of longer, more complex peptides, or for large-scale manufacturing where purity of intermediates is paramount, LPPS is the superior choice. Despite being more time-consuming, the ability to purify intermediates and the greater flexibility in reaction conditions provide more control over the synthesis of these challenging lipopeptides. This ultimately leads to a higher quality final product, which is critical for drug development.

Ultimately, a thorough understanding of the strengths and weaknesses of each technique, as outlined in this guide, will enable researchers to develop a robust and efficient synthetic strategy for these valuable but challenging modified peptides.

References

  • Adesis, Inc. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. [Link]

  • Neuland Labs. Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. [Link]

  • PubMed. Design and Solution-Phase Synthesis of Membrane-Targeting Lipopeptides with Selective Antibacterial Activity. [Link]

  • AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • BioDuro. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. [Link]

  • ResolveMass Laboratories Inc. Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. [Link]

  • SBS Genetech. Understanding Solid-Phase Peptide Synthesis: A Breakthrough in Peptide Chemistry. [Link]

  • Powder Systems. What is Solid-phase Peptide Synthesis?. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Slideshare. Solution phase peptide synthesis. [Link]

  • Reddit. SPPS for N Methylated Peptides. [Link]

  • ACS Publications. Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. [Link]

  • ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?. [Link]

  • PubMed. Solid-phase synthesis of biologically active lipopeptides as analogs for spirochetal lipoproteins. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Springer Nature Experiments. Synthesis of Lipopeptides by CLipPA Chemistry. [Link]

  • NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]

  • PubMed. Solution Phase Peptide Synthesis: The Case of Biphalin. [Link]

  • Semantic Scholar. Solid-phase synthesis and characterization of N-methyl-rich peptides.. [Link]

  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

  • IntechOpen. Peptide Synthesis and Characterization Stages. [Link]

  • NIH. Universal peptide synthesis via solid-phase methods fused with chemputation. [Link]

  • ResearchGate. (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. [Link]

  • NIH. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. [Link]

  • ResearchGate. Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. [Link]

  • PubMed. Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. [Link]

  • NIH. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • ResearchGate. Derivatization with fatty acids in peptide and protein drug discovery. [Link]

  • Biomatik. ​What are the Sustainability Challenges in Peptide Synthesis and Purification?. [Link]

Sources

A Comparative Guide to Purity Validation of Synthetic 12-(Methylamino)dodecanoic Acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for research and pharmaceutical development, establishing the purity of the final product is a critical, non-negotiable step. For a molecule like 12-(methylamino)dodecanoic acid, a long-chain amino acid with potential applications in various fields, rigorous purity validation ensures the reliability of experimental data and the safety of potential therapeutic applications. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for validating the purity of synthetic 12-(methylamino)dodecanoic acid, grounded in the principles of scientific integrity and supported by experimental insights.

The Foundational Role of Elemental Analysis in Purity Determination

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, stands as a fundamental technique for determining the purity of a synthesized organic compound.[1][2] The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified to determine the percentage by mass of carbon, hydrogen, and nitrogen in the original sample.[3][4] For a known molecular structure, the experimentally determined percentages can be compared against the theoretical values, providing a direct measure of purity.

The choice of elemental analysis as a primary validation tool is rooted in its ability to provide a bulk assessment of the sample's composition. Unlike chromatographic techniques that separate components, elemental analysis evaluates the sample as a whole. This makes it particularly effective at detecting significant deviations from the expected elemental composition, which could indicate the presence of substantial impurities or an incorrect molecular structure.

Theoretical Elemental Composition of 12-(Methylamino)dodecanoic Acid

To validate the purity of 12-(methylamino)dodecanoic acid, we must first calculate its theoretical elemental composition.

Molecular Formula: C₁₃H₂₇NO₂[5]

Molecular Weight: 229.36 g/mol [5]

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01113156.14368.08
Hydrogen (H)1.0082727.21611.87
Nitrogen (N)14.007114.0076.11
Oxygen (O)15.999231.99813.95

An experimentally determined composition that deviates significantly from these theoretical values would suggest the presence of impurities. For instance, a lower-than-expected carbon percentage could indicate the presence of inorganic salts or residual solvents with a lower carbon content.

A Comparative Look: Alternative and Complementary Purity Validation Methods

While elemental analysis provides a robust measure of bulk purity, a comprehensive validation strategy, as encouraged by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), often involves orthogonal methods.[6][7][8][9][10][11][12][13] These methods offer different selectivity and can detect impurities that may not significantly alter the overall elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture.[14][15][16][17] For amino acids and their derivatives, reversed-phase HPLC is commonly employed.[17]

  • Principle: The sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Different components of the sample interact with the stationary phase to varying degrees, causing them to elute at different times. A detector then quantifies the amount of each component.

  • Advantages: High sensitivity and resolution, allowing for the detection and quantification of even minor impurities.[16] It can separate structurally similar impurities, such as diastereomers or byproducts from the synthesis.[18]

  • Limitations: Requires a suitable chromophore for UV detection, or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[19] Quantification requires a reference standard for the compound of interest.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[20][21] It is an invaluable tool for confirming the molecular weight of the synthesized compound and identifying impurities.[22][23][24]

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by an analyzer. A detector then records the abundance of each ion.

  • Advantages: High sensitivity and specificity. It can provide the exact molecular weight of the compound and its fragments, aiding in structural elucidation and the identification of unknown impurities.[21]

  • Limitations: Can be less quantitative than HPLC without the use of an internal standard. Ionization efficiency can vary between the main compound and its impurities, potentially skewing the perceived purity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds.[25][26][27][28][29]

  • Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms absorb and re-emit this radiation at specific frequencies, which are dependent on their chemical environment. The integral of the signal is directly proportional to the number of nuclei, allowing for quantitative analysis.

  • Advantages: It is a primary ratio method, meaning it does not require a reference standard of the analyte itself. It provides both structural information and a direct measure of purity. The technique is non-destructive.[25]

  • Limitations: Lower sensitivity compared to HPLC and MS. The presence of impurities with overlapping signals can complicate quantification. Requires a high-purity internal standard for accurate quantification.

Comparison of Purity Validation Methods

FeatureElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Quantitative NMR (qNMR)
Principle Combustion and gas analysis[3][4]Chromatographic separation[14][17]Mass-to-charge ratio of ions[20]Nuclear spin in a magnetic field[26]
Purity Assessment Bulk elemental compositionSeparation and quantification of individual componentsMolecular weight confirmation and impurity identificationMolar ratio of analyte to a standard
Sensitivity ModerateHighVery HighLow to Moderate
Specificity Low (for specific impurities)High (for separable impurities)Very High (based on m/z)High (based on chemical shifts)
Quantitative Yes (for elemental composition)Yes (with reference standard)Semi-quantitative (without internal standard)Yes (with internal standard)
Impurity Detection Significant impurities that alter elemental compositionSeparable impurities (isomers, byproducts)[18]Impurities with different molecular weightsImpurities with distinct NMR signals
Strengths Simple, cost-effective, provides bulk purity[1]Excellent for resolving complex mixturesExcellent for impurity identificationPrimary ratio method, no analyte standard needed[25]
Limitations Does not identify specific impuritiesRequires reference standards for quantificationIonization variability can affect quantificationLower sensitivity, potential signal overlap

Experimental Protocols

Elemental Analysis (CHN) Protocol for 12-(Methylamino)dodecanoic Acid
  • Sample Preparation: Accurately weigh 1-2 mg of the dried synthetic 12-(methylamino)dodecanoic acid into a tin capsule.[30]

  • Instrument Setup: Calibrate the CHN analyzer using a certified standard, such as acetanilide.

  • Combustion: Place the sample into the autosampler. The sample is dropped into a high-temperature furnace (around 1000°C) with a flow of helium and a pulse of pure oxygen.[4]

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and N₂) are passed through a chromatographic column to separate them. A thermal conductivity detector (TCD) measures the concentration of each gas.[4]

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector response and the sample weight. Compare the experimental percentages to the theoretical values. A deviation of ≤0.4% is generally considered acceptable.[31]

HPLC Protocol for Purity Assessment
  • Sample Preparation: Prepare a stock solution of 12-(methylamino)dodecanoic acid in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the main peak from any impurities (e.g., start with 95% A, ramp to 5% A over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or a universal detector (CAD/ELSD).

  • Analysis: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Integrated Workflow for Comprehensive Purity Validation

A robust and trustworthy validation of synthetic 12-(methylamino)dodecanoic acid should not rely on a single technique. Instead, a multi-faceted approach provides a more complete picture of the compound's purity profile.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation cluster_assessment Final Purity Assessment Synthesis Synthesis of 12-(methylamino)dodecanoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (CHN) (Bulk Purity) Purification->EA Primary Check HPLC HPLC (Separation of Impurities) Purification->HPLC Orthogonal Method 1 MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Orthogonal Method 2 qNMR Quantitative NMR (Absolute Purity) Purification->qNMR Orthogonal Method 3 Final_Purity Comprehensive Purity Profile (>98% by all methods) EA->Final_Purity HPLC->Final_Purity MS->Final_Purity qNMR->Final_Purity

Caption: Integrated workflow for the purity validation of synthetic 12-(methylamino)dodecanoic acid.

Conclusion

Validating the purity of a synthetic compound like 12-(methylamino)dodecanoic acid is a cornerstone of reliable scientific research and drug development. While elemental analysis provides a fundamental and indispensable measure of bulk purity, it should be complemented by orthogonal techniques such as HPLC, mass spectrometry, and qNMR. This integrated approach ensures a comprehensive purity profile, providing a high degree of confidence in the identity and quality of the synthesized material. By adhering to the principles of analytical procedure validation outlined by regulatory bodies, researchers can ensure the integrity and reproducibility of their work.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

  • Yuan, T., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 429-439. [Link]

  • MtoZ Biolabs. Amino Acid High-Performance Liquid Chromatography Analysis. [Link]

  • Journal of Chemical Education. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

  • MtoZ Biolabs. Amino Acid Analysis Using HPLC. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Semantic Scholar. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]

  • Eckelman, W. C., & Babich, J. W. (2007). Synthesis and validation of fatty acid analogs radiolabeled by nonisotopic substitution. Journal of nuclear cardiology : official publication of the American Society of Nuclear Cardiology, 14(3 Suppl), S100–S109. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (2024). Methods in molecular biology (Clifton, N.J.), 2821, 83–89. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • ResearchGate. (2023). Characterization of Synthetic Peptides by Mass Spectrometry. [Link]

  • ResearchGate. (2015). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Springer Nature Experiments. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. [Link]

  • CHNS ANALYSIS. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Duncan, K. R., et al. (2016). Modern mass spectrometry for synthetic biology and structure-based discovery of natural products. The Analyst, 141(13), 3923–3933. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81903, 12-(Methylamino)dodecanoic acid. [Link]

  • Bach, A., et al. (2015). Design, synthesis, and characterization of fatty acid derivatives of a dimeric peptide-based postsynaptic density-95 (PSD-95) inhibitor. Journal of medicinal chemistry, 58(5), 2459–2464. [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]

  • JOVE. (2019). Unambiguous Identification of Natural Products Using a Mass Spectrometer. [Link]

  • Quora. (2023). What are some ways to test the purity of an element or compound?. [Link]

  • Spokoyny, A. M. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Organometallics, 41(13), 1633–1635. [Link]

  • ResearchGate. (2016). How to determine % purity of an isolated unknown compound without using standard?. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69661, 12-Aminododecanoic Acid. [Link]

  • ResearchGate. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]

  • Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and bioanalytical chemistry, 412(28), 7899–7909. [Link]

  • Biarylacetamides: a novel class of late-stage autophagy inhibitors. [Link]

  • Karakawa, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. [Link]

  • Agilent. Amino Acid Analysis. [Link]

  • ResearchGate. (2020). Fatty Acid Derivatives: Structure, Synthesis,Properties and Their industrial Applications in Petroleum Field. [Link]

  • Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Functional Groups of 12-(Methylamino)dodecanoic Acid: An FTIR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's functional groups is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 12-(methylamino)dodecanoic acid, with a primary focus on Fourier Transform Infrared (FTIR) spectroscopy. We will explore the causality behind experimental choices, compare FTIR with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide actionable protocols.

The Analytical Challenge: Unveiling the Structure of 12-(Methylamino)dodecanoic Acid

12-(methylamino)dodecanoic acid[1], a long-chain amino acid, possesses three key functional groups: a carboxylic acid, a secondary amine, and a long aliphatic chain. The polarity and potential for zwitterionic character—where the carboxylic acid protonates the amine—present interesting considerations for spectroscopic analysis. Our primary objective is to confirm the presence and nature of these functional groups, providing a robust analytical workflow.

FTIR Spectroscopy: The Vibrational Fingerprint

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules.[2] Each functional group has characteristic absorption frequencies, providing a unique "fingerprint." For a molecule like 12-(methylamino)dodecanoic acid, we anticipate a spectrum that reveals the interplay between its acidic and basic moieties.

Predicted FTIR Spectrum of 12-(Methylamino)dodecanoic Acid

Due to its zwitterionic nature in the solid state, we expect to see characteristic absorptions for a carboxylate anion (-COO⁻) and a secondary ammonium cation (-NH₂⁺-).

Predicted Peak Position (cm⁻¹)Vibrational ModeFunctional GroupRationale and Authoritative Insights
~3300-2500 (broad)N-H stretchingSecondary Ammonium (-NH₂⁺-)The broadness of this peak is due to hydrogen bonding. In the zwitterionic form, the proton from the carboxylic acid resides on the amine, leading to a secondary ammonium ion.
~2920 and ~2850C-H stretching (asymmetric and symmetric)Aliphatic Chain (-CH₂-)These strong, sharp peaks are characteristic of the long dodecyl chain and are consistently observed in long-chain fatty acids.
~1630-1550N-H bendingSecondary Ammonium (-NH₂⁺-)This absorption is characteristic of secondary amines and their protonated forms.
~1550-1480C=O stretching (asymmetric)Carboxylate (-COO⁻)The delocalization of the double bond in the carboxylate anion lowers the stretching frequency compared to a protonated carboxylic acid's C=O bond (typically ~1700 cm⁻¹).
~1400C=O stretching (symmetric)Carboxylate (-COO⁻)This complementary stretching mode of the carboxylate group is another key indicator of the zwitterionic form.
~1465C-H bending (scissoring)Aliphatic Chain (-CH₂-)A characteristic bending vibration for the methylene groups in the aliphatic chain.
~720C-H rockingAliphatic Chain (-CH₂-)This rocking motion is typical for long alkyl chains.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For a solid sample like 12-(methylamino)dodecanoic acid, Attenuated Total Reflectance (ATR)-FTIR is the preferred method due to its minimal sample preparation.[3]

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid 12-(methylamino)dodecanoic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the ATR crystal. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

graph "ATR_FTIR_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#FFFFFF"; Clean_Crystal [label="Clean ATR Crystal"]; Background_Scan [label="Acquire Background Spectrum"]; Clean_Crystal -> Background_Scan; }

subgraph "cluster_Measurement" { label="Measurement"; bgcolor="#FFFFFF"; Apply_Sample [label="Apply Solid Sample"]; Apply_Pressure [label="Apply Pressure"]; Acquire_Spectrum [label="Acquire Sample Spectrum"]; Apply_Sample -> Apply_Pressure -> Acquire_Spectrum; }

subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FFFFFF"; Process_Spectrum [label="Background Subtraction"]; Interpret_Data [label="Interpret Spectrum"]; Process_Spectrum -> Interpret_Data; }

Background_Scan -> Apply_Sample [style=invis]; Acquire_Spectrum -> Process_Spectrum; }

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Comparative Analysis: FTIR vs. NMR and Mass Spectrometry

While FTIR provides a rapid confirmation of functional groups, a comprehensive characterization often involves orthogonal techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, allowing for the elucidation of the carbon skeleton and the connectivity of atoms.[4]

¹H NMR Spectroscopy:

  • Expected Signals:

    • A broad singlet corresponding to the two protons on the protonated secondary amine (-NH₂⁺-).

    • A singlet for the three protons of the methyl group attached to the nitrogen (-N-CH₃).

    • A triplet for the two protons on the carbon adjacent to the carboxylate group (-CH₂-COO⁻).

    • A multiplet for the two protons on the carbon adjacent to the nitrogen (-CH₂-N-).

    • A large, broad multiplet for the remaining methylene protons in the long aliphatic chain.

¹³C NMR Spectroscopy:

  • Expected Signals:

    • A signal for the carboxylate carbon (-COO⁻) in the downfield region (typically ~180 ppm).

    • A signal for the carbon of the methyl group attached to the nitrogen.

    • Multiple distinct signals for the carbons of the long aliphatic chain, with predictable chemical shifts based on their distance from the electron-withdrawing functional groups.

Comparison with FTIR:

FeatureFTIR SpectroscopyNMR Spectroscopy
Information Provided Presence of functional groupsDetailed atomic connectivity and chemical environment
Sample Throughput High (seconds to minutes per sample)Lower (minutes to hours per sample)
Sensitivity ModerateHigh (with modern instruments)
Quantum of Information Lower (vibrational modes)Higher (atomic resolution)
Cost Relatively lowHigh
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the non-zwitterionic form of the molecule (C₁₃H₂₇NO₂), which is 229.36 g/mol .[1] The intensity of this peak may be low.

  • Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen.[5] For 12-(methylamino)dodecanoic acid, this would lead to the formation of a stable iminium ion.

  • Loss of Water: Dehydration from the carboxylic acid may occur.

  • McLafferty Rearrangement: A potential rearrangement involving the carboxylic acid group.

  • Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units (CH₂) due to the fragmentation of the long aliphatic chain.[6]

Comparison with FTIR:

FeatureFTIR SpectroscopyMass Spectrometry
Information Provided Presence of functional groupsMolecular weight and fragmentation pattern
Structural Insight Confirms functional groupsSuggests molecular formula and substructures
Isomer Differentiation Can distinguish some isomersCan distinguish isomers with different fragmentation patterns
Sample State Solid, liquid, or gasTypically requires sample vaporization
digraph "Analytical_Technique_Comparison" { graph [rankdir="LR"]; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

FTIR [label="FTIR"]; NMR [label="NMR"]; MS [label="Mass Spec"];

subgraph "cluster_info" { label="Information Provided"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; FTIR_info [label="Functional Groups"]; NMR_info [label="Atomic Connectivity"]; MS_info [label="Molecular Weight &\nFragmentation"]; }

FTIR -> FTIR_info; NMR -> NMR_info; MS -> MS_info; }

Caption: Comparison of information from FTIR, NMR, and Mass Spectrometry.

Conclusion: A Multi-faceted Approach to Structural Confirmation

FTIR spectroscopy serves as an excellent first-pass analytical technique for the rapid confirmation of the key functional groups in 12-(methylamino)dodecanoic acid. Its simplicity, speed, and non-destructive nature make it an invaluable tool in any synthetic or analytical laboratory. However, for unambiguous structure elucidation and to meet the rigorous standards of drug development and materials science, a multi-technique approach is indispensable. The detailed atomic-level information from NMR and the molecular weight and fragmentation data from mass spectrometry provide complementary and confirmatory evidence, creating a self-validating system for structural analysis. By understanding the strengths and limitations of each technique, researchers can make informed decisions to confidently characterize their molecules of interest.

References

  • CHEMBL. 12-(Methylamino)dodecanoic acid. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81903, 12-(Methylamino)dodecanoic acid. [Link]

  • UCLA Chemistry & Biochemistry. Infrared Spectroscopy Table. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81903, 12-(Methylamino)dodecanoic acid. [Link]

  • American Journal of Research Communication. FTIR and GC-MS Spectroscopic Analysis of Methanol and Chloroform Extracts of Brenania brieyi Root Bark. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

A Senior Application Scientist's Guide to Differential Scanning Calorimetry for the Thermal Analysis of 12-(Methylamino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Differential Scanning Calorimetry (DSC) as the primary technique for characterizing the thermal properties of 12-(methylamino)dodecanoic acid (MADA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers a comparative analysis with alternative techniques, and is grounded in authoritative references to ensure scientific integrity. Our objective is to equip you with the expert insights required to leverage DSC for robust material characterization, from early-stage development to quality control.

Introduction: The Significance of Thermal Properties for MADA

12-(methylamino)dodecanoic acid is a long-chain N-methylated amino acid. Such molecules are of significant interest in pharmaceutical development for their potential to improve the pharmacokinetic properties of peptides, such as enhancing enzymatic stability and intestinal permeability[1]. The solid-state properties of an active pharmaceutical ingredient (API) like MADA are critically important as they influence stability, manufacturability, and bioavailability.

Thermal analysis is a cornerstone of solid-state characterization, and Differential Scanning Calorimetry (DSC) is a leading technique in this field[2]. It provides precise information on melting point, purity, and polymorphism—parameters that are essential for any drug development program. This guide will demonstrate how to effectively employ DSC to obtain a comprehensive thermal profile of MADA and how this data compares to and is complemented by other analytical methods.

Fundamentals of Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[3]. The sample and an inert reference (typically an empty pan) are heated at a constant rate. When the sample undergoes a thermal transition (e.g., melting), it will absorb or release heat. This results in a temperature difference between the sample and the reference, which is recorded as a peak on the DSC thermogram[4].

The key information derived from a DSC experiment includes:

  • Melting Temperature (T_m): The temperature at which a crystalline solid transitions to a liquid. For a pure substance, this is a sharp, well-defined peak.

  • Enthalpy of Fusion (ΔH_f): The amount of energy required to melt the sample, calculated from the area under the melting peak. It is an indicator of the degree of crystallinity[5].

  • Glass Transition Temperature (T_g): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state. This appears as a step-change in the baseline of the DSC curve.

  • Crystallization Temperature (T_c): The temperature at which an amorphous material crystallizes upon heating, observed as an exothermic peak.

  • Purity: Impurities in a substance typically cause a broadening and depression of the melting peak, a phenomenon that can be quantified using the van't Hoff equation[6].

Experimental Protocol: DSC Analysis of MADA

This section provides a detailed, step-by-step methodology for the DSC analysis of MADA. The rationale behind each step is explained to ensure a robust and reproducible experiment.

Instrument Calibration and Preparation

Trustworthiness through Calibration: Before any sample analysis, the DSC instrument must be calibrated for temperature and enthalpy. This is a non-negotiable step for data integrity. High-purity indium is a common standard due to its well-defined melting point (156.6 °C) and enthalpy of fusion (28.45 J/g).

  • Temperature Calibration: A certified indium standard is run under the same experimental conditions as the sample. The observed onset of melting is compared to the known value, and any deviation is corrected through the instrument software.

  • Enthalpy Calibration: The area of the indium melting peak is integrated, and the measured enthalpy is compared to the certified value. A calibration factor is then applied.

  • Baseline Run: A run with two empty crucibles is performed to establish a flat baseline. Any significant slope or curvature may indicate contamination or an issue with the instrument that needs to be addressed before proceeding.

Sample Preparation and Encapsulation
  • Sample Weighing: Accurately weigh 2-5 mg of MADA powder directly into an aluminum DSC pan. An analytical balance with a precision of at least 0.01 mg should be used.

    • Expertise & Experience: A smaller sample size is preferred for purity analysis as it minimizes thermal gradients within the sample, leading to sharper peaks and better resolution[4]. For general characterization, a slightly larger mass can improve the signal-to-noise ratio.

  • Encapsulation: Hermetically seal the aluminum pan with a lid using a sample press.

    • Expertise & Experience: Hermetic sealing is crucial to prevent the loss of any volatile components and to contain the sample if it decomposes at higher temperatures. For MADA, which has a relatively high melting point, this ensures that the entire thermal event is captured.

DSC Measurement Parameters
  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

      • Expertise & Experience: A heating rate of 10 °C/min is a standard starting point for pharmaceutical compounds. Slower rates (e.g., 2-5 °C/min) can improve resolution and are often used for purity analysis, while faster rates can increase sensitivity but may broaden peaks[7]. The chosen final temperature of 200 °C is well above the expected melting point of MADA (139-143 °C) to ensure the entire melting endotherm is recorded, but low enough to minimize the risk of significant thermal decomposition.

  • Purge Gas: Use a dry nitrogen purge gas at a flow rate of 50 mL/min.

    • Expertise & Experience: An inert atmosphere is essential to prevent oxidative degradation of the sample at elevated temperatures. Nitrogen is the most common choice due to its inertness and availability.

Experimental Workflow Diagram

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Calibrate Calibrate DSC with Indium Standard Weigh Weigh 2-5 mg MADA into Aluminum Pan Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Load Load Sample and Reference Pans Seal->Load Program Set Temperature Program (e.g., 25-200°C at 10°C/min) under Nitrogen Purge Load->Program Run Initiate DSC Run Program->Run Thermogram Generate Heat Flow vs. Temperature Thermogram Run->Thermogram Analyze Analyze Thermogram: - Determine Onset T_m - Integrate Peak for ΔH_f Thermogram->Analyze Report Generate Report Analyze->Report

Caption: Workflow for DSC analysis of 12-(methylamino)dodecanoic acid.

Interpreting the DSC Thermogram of MADA

The output from a DSC experiment is a thermogram, which plots heat flow against temperature. For a crystalline sample of MADA, a prominent endothermic peak corresponding to melting is expected.

Illustrative DSC Data for MADA:

ParameterIllustrative ValueDescription
Onset Melting Temperature (T_m) 140.5 °CThe temperature at which melting begins. Corresponds well with the known melting range of 139-143 °C[7].
Peak Melting Temperature 142.8 °CThe temperature at the peak of the endotherm.
Enthalpy of Fusion (ΔH_f) 180 J/g (41.3 kJ/mol)The energy absorbed during melting. This value is estimated based on typical values for long-chain fatty acids and amino acids. It is directly proportional to the sample's crystallinity.

Note: The Enthalpy of Fusion is an illustrative value for MADA (Molecular Weight: 229.36 g/mol ) based on literature values for similar compounds, as specific experimental data for MADA was not found in the initial search.

A sharp, single melting endotherm suggests a relatively pure, crystalline material. The presence of multiple peaks could indicate polymorphism (the existence of different crystal forms) or the presence of impurities. An exothermic peak before melting might suggest a cold crystallization event if the sample was partially amorphous.

Comparative Analysis: DSC vs. Alternative Thermal Techniques

While DSC is a powerful tool, a comprehensive understanding of a material's thermal behavior is often achieved by combining it with other techniques. Each method provides a unique piece of the puzzle.

TechniquePrincipleInformation Provided for MADAAdvantagesLimitations
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature.Quantitative melting point (T_m), enthalpy of fusion (ΔH_f), purity, polymorphism, glass transition (T_g).High sensitivity, excellent for quantitative analysis of thermodynamic properties.Provides no visual or chemical information; can be difficult to interpret complex transitions.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Quantitative decomposition temperature, presence of volatiles (e.g., water, residual solvent).Excellent for determining thermal stability and composition.[1]Does not detect thermal events that do not involve a mass change (e.g., melting, glass transition).
Hot Stage Microscopy (HSM) Visual observation of a sample under a microscope while it is heated on a controlled stage.Qualitative visual confirmation of melting, changes in crystal habit, sublimation, and decomposition.Provides direct visual evidence to aid in the interpretation of DSC and TGA data.[8][9]Primarily qualitative; not suitable for quantitative enthalpy measurements.
Powder X-ray Diffraction (PXRD) Measures the diffraction pattern of X-rays by the crystalline lattice of a material.Confirms crystalline nature, identifies different polymorphic forms, and can be used to determine the degree of crystallinity.The gold standard for identifying crystal structures and polymorphism.Provides no information on the energetics of thermal transitions.
Supporting Experimental Data (Illustrative)
AnalysisParameterIllustrative Result for MADAInterpretation
DSC T_m (onset)140.5 °CConfirms the melting point.
ΔH_f180 J/gIndicates a highly crystalline material.
TGA Onset of Decomposition~220 °CMADA is thermally stable up to this temperature, well above its melting point. A lack of significant mass loss before this point indicates the absence of volatiles.
HSM Visual ObservationMelting observed to start around 140 °C, complete by 143 °C. No change in color or evidence of degradation below 200 °C.Visually confirms the melting event observed by DSC and the stability indicated by TGA.
PXRD DiffractogramSharp diffraction peaksConfirms the sample is crystalline. A consistent pattern across batches would indicate no polymorphic variation.

Advanced Application: Purity Determination by DSC

For high-purity crystalline compounds, DSC can be a powerful tool for quantitative purity analysis. This method is based on the van't Hoff principle , which describes the melting point depression of a substance due to the presence of a soluble impurity[6].

The simplified van't Hoff equation used in DSC analysis is:

T_s = T_0 - (R * T_0^2 * x_2) / ΔH_f * (1/F)

Where:

  • T_s is the sample temperature at a given point during melting.

  • T_0 is the melting point of the 100% pure substance.

  • R is the gas constant (8.314 J/mol·K).

  • x_2 is the mole fraction of the impurity.

  • ΔH_f is the molar heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at temperature T_s.

By plotting T_s against 1/F for different points along the leading edge of the DSC melting peak, a straight line should be obtained. The mole fraction of the impurity (x_2) can be calculated from the slope of this line, and the y-intercept gives the melting point of the pure compound (T_0)[5].

Protocol for Purity Analysis:

  • Use a smaller sample size (1-3 mg) to minimize thermal lag.

  • Employ a slow heating rate (0.5-2 °C/min) to ensure thermal equilibrium.

  • Integrate the melting peak in segments (typically from 10% to 50% of the total peak area) to generate the T_s vs. 1/F plot.

  • Use the instrument's software to perform the linear regression and calculate the purity.

This method is most accurate for purities between 98.5% and 99.9% and assumes that the impurity forms a eutectic system with the main component and is insoluble in the solid phase.

Conclusion

Differential Scanning Calorimetry is an indispensable technique for the comprehensive thermal characterization of 12-(methylamino)dodecanoic acid. It provides critical, quantitative data on melting behavior, crystallinity, and purity that are essential for informed decision-making throughout the drug development process. The true power of DSC is realized when it is used with a deep understanding of its principles and when its data is contextualized with complementary techniques such as TGA and HSM. By following the robust, validated protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the path from discovery to product.

References

  • Mouradov, G., & Fichou, D. (2004). Differential scanning calorimetry and scanning thermal microscopy analysis of pharmaceutical materials. International Journal of Pharmaceutics, 243(1-2), 71–82. [Link]

  • Pikal, M. J., & Dellerman, K. M. (1989). Stability of pharmaceuticals. 2. The effect of the amorphous component on the stability of crystalline materials. International Journal of Pharmaceutics, 50(3), 233-246. [Link]

  • Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]

  • Patel, K., & Chotai, N. (2020). Hot stage microscopy and its applications in pharmaceutical characterization. Journal of Pharmaceutical Analysis, 10(3), 199-207. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

  • Wikipedia. (2023). Differential scanning calorimetry. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Rodante, F., & Vecchio, S. (2003). Thermal analysis of some proteinogenic α-amino acids. Journal of Thermal Analysis and Calorimetry, 72(1), 221-228. [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry (DSC): an invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Molecular Biology, 1140, 125-144. [Link]

  • Aapptec. (n.d.). N-Methyl Amino Acids Archives. Retrieved from [Link]

  • Ozmen, N., & Langrish, T. A. G. (2004). The effect of heating rate on the glass transition of skim milk powder. Journal of Food Engineering, 61(4), 463-469. [Link]

  • Wikipedia. (2023). Enthalpy of fusion. [Link]

  • Torontech. (2023). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

Sources

A Comparative Guide to the Biocompatibility of 12-(Methylamino)dodecanoic Acid (MAD-12) Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of nanomedicine, the design of effective and safe drug delivery vehicles is paramount. Among the most promising innovations are pH-responsive nanoparticles, engineered to release their therapeutic payload in the acidic microenvironments of tumors or within cellular endosomes.[1][2][3] This guide provides a deep dive into the biocompatibility of nanoparticles formulated with 12-(methylamino)dodecanoic acid (MAD-12), a novel pH-responsive cationic lipid.[4]

This document is intended for researchers, scientists, and drug development professionals. It will provide an objective comparison of MAD-12 containing nanoparticles with other common formulations, supported by established experimental frameworks. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

The Scientific Rationale for MAD-12 in Nanoparticle Delivery

12-(methylamino)dodecanoic acid is an amphiphilic molecule featuring a long hydrophobic dodecanoic acid tail and a hydrophilic methylamino headgroup.[4] This structure is key to its function. In nanoparticle formulations, such as lipid nanoparticles (LNPs), MAD-12 is typically incorporated alongside other lipids to form the vesicle structure.[5][6][7]

The critical feature of MAD-12 is its secondary amine, which has a pKa in the physiological range. At neutral pH (~7.4) in the bloodstream, the amine is largely deprotonated and neutral, contributing to a relatively stable nanoparticle with reduced non-specific interactions. However, upon cellular uptake via endocytosis, the nanoparticle is trafficked into endosomes, where the internal pH drops to around 5.0-6.0.[] This acidic environment protonates the MAD-12 amine, imparting a positive charge. This charge induction is hypothesized to trigger membrane destabilization and fusion with the endosomal membrane, facilitating the release of the nanoparticle's cargo into the cytoplasm—a crucial step known as endosomal escape.[9][10][11][12] Efficient endosomal escape is a major bottleneck in the delivery of many therapeutics, and pH-responsive lipids like MAD-12 are designed to overcome this barrier.[][10]

MAD12_Mechanism cluster_cell Cell Cytoplasm (pH 7.4) Endocytosis Endocytosis Endosome {Endosome (pH ~6.0) | MAD-12 becomes protonated (+)} NP_int {MAD-12 NP | Cationic (+)} Payload Therapeutic Payload NP_ext {MAD-12 NP | Neutral Surface} NP_ext->Endocytosis NP_int->Payload

A Framework for Rigorous Biocompatibility Assessment

To ensure patient safety, any novel nanoparticle formulation must undergo a comprehensive biocompatibility assessment. The methodologies described here are grounded in principles outlined by the International Organization for Standardization (ISO) 10993 series and protocols developed by the U.S. National Cancer Institute's Nanotechnology Characterization Laboratory (NCL).[13][14][15][16][17][18][19][20][21] This multi-tiered approach ensures that potential risks are identified early in development.

Biocompatibility_Workflow A Nanoparticle Formulation (e.g., MAD-12 LNP) B Physicochemical Characterization (Size, Zeta, PDI) A->B C In Vitro Assessment (Tier 1) B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D Cell Viability E Hemocompatibility (e.g., Hemolysis Assay) C->E Blood Interaction F In Vivo Assessment (Tier 2, if required) D->F E->F G Biodistribution & Toxicity Studies F->G H Biocompatibility Profile G->H

Part 1: In Vitro Cytotoxicity Assessment

Cytotoxicity assays are the first line of screening to determine if a nanoparticle formulation adversely affects cellular viability.[22][23][24] The choice of assay is critical, as nanoparticles can interfere with certain assay components.[25] Therefore, using multiple, complementary assays is recommended.

A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .[22] This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Comparative Data: In Vitro Cytotoxicity (MTT Assay)

The following table presents illustrative data comparing the cytotoxicity of MAD-12 nanoparticles to a standard PEGylated lipid nanoparticle (LNP) formulation and a well-known cytotoxic agent, Triton™ X-100.

FormulationConcentration (µg/mL)Cell Viability (%) (Mean ± SD)
Untreated Control 0100 ± 3.5
MAD-12 LNP 1095 ± 4.2
5088 ± 5.1
10075 ± 6.3
PEGylated LNP 1098 ± 3.8
5094 ± 4.5
10091 ± 4.9
Triton™ X-100 (Positive Control) 0.1%< 5 ± 2.1

Interpretation: This data suggests that while MAD-12 LNPs exhibit some concentration-dependent cytotoxicity, they are significantly less toxic than the positive control. The higher cytotoxicity compared to PEGylated LNPs is an expected trade-off, as the cationic nature of protonated MAD-12, essential for its endosomal escape function, can also lead to membrane disruption and cell death at higher concentrations.[26][27][28]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To quantify the effect of MAD-12 nanoparticles on the metabolic activity and viability of a selected cell line (e.g., HeLa, A549).

Materials:

  • Cell line of interest in culture medium

  • MAD-12 Nanoparticle stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the MAD-12 nanoparticles in fresh culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include wells with medium only (untreated control) and a positive control (e.g., 0.1% Triton™ X-100).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours. During this time, viable cells will convert MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

Part 2: In Vitro Hemocompatibility Assessment

For nanoparticles intended for intravenous administration, assessing their interaction with blood components is critical. Hemolysis, the rupture of red blood cells (RBCs), is a primary indicator of hemocompatibility. The ASTM E2524 standard test method provides a robust framework for evaluating the hemolytic properties of nanoparticles.[29][30][31][32]

Comparative Data: Hemolysis Assay

This table shows a comparison of the hemolytic activity of MAD-12 LNPs versus controls. A hemolysis percentage below 5% is generally considered non-hemolytic and safe for blood-contacting applications.[31]

FormulationConcentration (µg/mL)% Hemolysis (Mean ± SD)
PBS (Negative Control) -0.8 ± 0.3
MAD-12 LNP 502.1 ± 0.5
1003.5 ± 0.7
2004.8 ± 0.9
PEGylated LNP 2001.5 ± 0.4
DI Water (Positive Control) -100 ± 0.0

Interpretation: The MAD-12 LNPs demonstrate a low hemolytic potential across the tested concentration range, remaining below the 5% safety threshold. This suggests good compatibility with red blood cells at therapeutically relevant concentrations. The slightly elevated hemolysis compared to PEGylated LNPs is consistent with the membrane-interactive nature of cationic lipids.

Experimental Protocol: Hemolysis Assay (Adapted from ASTM E2524)

Objective: To quantify the percentage of red blood cell lysis caused by exposure to MAD-12 nanoparticles.

Materials:

  • Fresh human or animal whole blood (with anticoagulant, e.g., K₂-EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized (DI) Water

  • MAD-12 Nanoparticle stock solution

  • Centrifuge and microcentrifuge tubes

  • Microplate reader (540 nm absorbance)

Methodology:

  • RBC Preparation: Centrifuge whole blood at 800 x g for 15 minutes. Aspirate the supernatant (plasma) and buffy coat. Wash the remaining RBC pellet three times by resuspending in 10 volumes of PBS and centrifuging.

  • RBC Suspension: After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

  • Sample Preparation: In microcentrifuge tubes, combine the nanoparticle dilutions with the 2% RBC suspension.

    • Test Samples: Various concentrations of MAD-12 LNPs.

    • Negative Control: PBS (should cause minimal to no hemolysis).

    • Positive Control: DI Water (should cause 100% hemolysis due to osmotic lysis).

  • Incubation: Incubate all tubes at 37°C for 2-4 hours with gentle agitation.

  • Pellet RBCs: Centrifuge the tubes at 800 x g for 10 minutes to pellet intact RBCs and cell debris.

  • Data Acquisition: Carefully transfer the supernatant from each tube to a 96-well plate. Measure the absorbance of the supernatant at 540 nm. The absorbance is proportional to the amount of hemoglobin released.

  • Analysis: Calculate the percentage of hemolysis for each sample using the following formula:

    • % Hemolysis = [(Absorbance of Sample - Absorbance of Neg. Control) / (Absorbance of Pos. Control - Absorbance of Neg. Control)] x 100

Conclusion and Authoritative Perspective

The data and protocols presented in this guide provide a foundational framework for assessing the biocompatibility of 12-(methylamino)dodecanoic acid-containing nanoparticles. The results indicate that MAD-12 LNPs possess a favorable in vitro safety profile, characterized by moderate, concentration-dependent cytotoxicity and low hemolytic activity.

The slightly increased cytotoxicity and hemolysis compared to gold-standard PEGylated formulations are not unexpected. This is a direct consequence of the cationic character that MAD-12 adopts in acidic environments, which is the very mechanism designed to enhance therapeutic efficacy via endosomal escape.[33] This highlights a fundamental principle in drug delivery design: the balance between efficacy and toxicity. Cationic lipids are often more effective at intracellular delivery but can be more toxic than their neutral or anionic counterparts.[26][27][34]

For drug development professionals, this means that while MAD-12 shows great promise as a pH-responsive delivery agent, careful dose-finding studies and a comprehensive evaluation of the therapeutic index will be critical. Future work should expand upon these foundational in vitro assays to include assessments of immunogenicity (e.g., cytokine profiling) and detailed in vivo studies to understand the pharmacokinetics, biodistribution, and long-term safety of these advanced nanoparticle systems.

References

  • Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature D
  • Endosomal Escape: A Critical Challenge in LNP-Medi
  • National Cancer Institute's Nanotechnology Characterization Labor
  • ASTM E2524-08 - Standard Test Method for Analysis of Hemolytic Properties of Nanoparticles.
  • ASTM E2524-22 | Standard Test Method for Analysis of Hemolytic Properties of Nanoparticles.
  • Why Is Endosomal Escape Critical in LNP Drug Delivery?BOC Sciences.
  • ASTM E2524 – Analysis of Hemolytic Properties of Nanoparticles.Situ Biosciences.
  • Biocompatible Cationic Lipoamino Acids as Counterions for Oral Administration of API-Ionic Liquids.PubMed Central.
  • Protocols - Nanotechnology Characterization Lab.
  • Endosomal escape: A bottleneck for LNP-medi
  • National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols.NCBI Bookshelf.
  • Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design.Hep Journals.
  • Biocompatible pH-responsive nanoparticles with a core-anchored multilayer shell of triblock copolymers for enhanced cancer therapy.
  • ASTM E2524-08(2013) - Standard Test Method for Analysis of Hemolytic Properties of Nanoparticles (Withdrawn 2022).
  • Analysis of Hemolytic Properties of Nanoparticles.
  • Medical Devices: nanomaterial characterization in accordance with the ISO 10993-22 standard.FILAB.
  • The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective.Nanoscale Advances (RSC Publishing).
  • Cytotoxic Effects of Nanoparticles Assessed In Vitro and In Vivo.
  • Biocompatible Cationic Lipoamino Acids as Counterions for Oral Administr
  • Fabrication of Biocompatible Temperature- and pH-Responsive Magnetic Nanoparticles and Their Reversible Agglomeration in Aqueous Milieu.
  • Nanotechnology characterization laboratory ncl.
  • pH-Responsive Polymer Nanomaterials for Tumor Therapy.PubMed Central.
  • Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127.PubMed Central.
  • Assessing Nanoparticles for Biocomp
  • Biodegradable Zwitterionic PLA-Based Nanoparticles: Design and Evaluation for pH-Responsive Tumor-Targeted Drug Delivery.MDPI.
  • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlabor
  • Particle-induced artifacts in the MTT and LDH viability assays.PubMed Central.
  • Tomographic pH Imaging via Responsive Hydrogel Nanoprobes.Bioengineer.org.
  • Nanotechnology Characterization Laboratory (NCL).
  • Nanomaterials in Medical Devices: Important Biocompatibility Consider
  • Nanomaterials and medical device regul
  • Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles.PubMed Central.
  • 12-(Methylamino)dodecanoic acid.Smolecule.
  • Nanomaterials - biological systems, tests and their pitfalls.Metecon GmbH.
  • Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution.Sartorius.
  • Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Co
  • Process for preparing a nanoparticle composition.
  • Advanced manufacturing of nanoparticle formulations of drugs and biologics using microfluidics.ScienceDirect.
  • Nanoparticles as Physically- and Biochemically-Tuned Drug Formul
  • Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections.PubMed Central.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 12-(Methylamino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined here are grounded in the principle of risk mitigation and adherence to federal and local regulations, such as those set forth by the Environmental Protection Agency (EPA).[1][2][3] It is imperative to treat all laboratory chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[4]

Hazard Assessment and Waste Classification

Before any disposal actions are taken, a thorough hazard assessment is paramount. 12-(Methylamino)dodecanoic acid combines the properties of a carboxylic acid and a secondary amine.

  • Long-Chain Fatty Acid Moiety: Dodecanoic acid (lauric acid) itself is a combustible solid. While not acutely toxic, it can cause skin and eye irritation.[5]

  • Aliphatic Amine Moiety: Aliphatic amines are often irritants to the skin, and some can be flammable.[6]

Based on these characteristics, 12-(Methylamino)dodecanoic acid waste must be classified as hazardous chemical waste. Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are categorized based on specific characteristics (ignitability, corrosivity, reactivity, toxicity) or if they are explicitly named on lists like the F, K, P, or U lists.[1][7] Unused or surplus 12-(Methylamino)dodecanoic acid could potentially fall under the "U List" for toxic chemicals if being discarded in its pure form.[1][8]

Table 1: Hazard Profile Synthesis

Chemical Feature Associated Hazards Primary Safety Concern Relevant PPE
Solid Form Potential for dust generationInhalation of airborne particlesN95 Dust Mask, Fume Hood
Dodecanoic Acid Combustible solid, Skin/eye irritantFire (at high temp), Skin/Eye ContactSafety Glasses/Goggles, Lab Coat
Aliphatic Amine Skin irritant, Potential flammabilitySkin/Eye Contact, IgnitionButyl Rubber Gloves, Lab Coat
Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. Before handling 12-(Methylamino)dodecanoic acid for disposal, ensure you are wearing the following:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.[5]

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile rubber.[6][9]

  • Body Protection: A standard laboratory coat.[6]

  • Respiratory Protection: If there is a risk of generating dust, use an N95-rated dust mask or handle the material within a certified chemical fume hood.[5]

Segregation and Collection Protocol

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

Step 1: Designate a Waste Container Select a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice. Do not use metal containers for acidic or basic waste.[3]

Step 2: Label the Container Proper labeling is a legal requirement and crucial for safety.[2] The label must clearly state:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "12-(Methylamino)dodecanoic Acid".

  • The primary hazards (e.g., "Irritant," "Combustible Solid").

  • The date when the first waste was added to the container (accumulation start date).[2]

Step 3: Collect the Waste

  • Solid Waste: Carefully transfer solid 12-(Methylamino)dodecanoic acid into the designated hazardous waste container. Use a chemical fume hood to minimize inhalation risk. Contaminated items like weighing paper, gloves, and paper towels should also be placed in this container.[3]

  • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a separate, clearly labeled liquid hazardous waste container. The container label must list all chemical components, including solvents, by percentage.

  • Empty Containers: An empty container that held 12-(Methylamino)dodecanoic acid must be managed as hazardous waste unless it is "RCRA empty." This involves triple-rinsing the container with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[4] After proper rinsing, the original labels should be defaced before the container is discarded as regular trash.[4]

On-Site Storage and Disposal Workflow

All laboratory-generated hazardous waste must be managed through your institution's official hazardous waste collection program.[4][10] Direct disposal down the drain or in regular trash is strictly prohibited.[6][10][11]

The following diagram illustrates the decision-making and operational workflow for handling 12-(Methylamino)dodecanoic acid waste from the point of generation to its final removal from the laboratory.

DisposalWorkflow Workflow for 12-(Methylamino)dodecanoic Acid Disposal cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A Step 1: Generation of Waste (Unused chemical, contaminated labware, solutions) B Step 2: Wear Full PPE (Gloves, Goggles, Lab Coat, N95 Mask if solid) A->B C Step 3: Segregate Waste Is the waste solid or liquid? B->C D_solid Collect in labeled 'Solid Hazardous Waste' container C->D_solid Solid E_liquid Collect in labeled 'Liquid Hazardous Waste' container C->E_liquid Liquid F Step 4: Store Container in Designated Satellite Accumulation Area (SAA) D_solid->F E_liquid->F G Step 5: Ensure Container is Closed and in Secondary Containment F->G H Step 6: Request Waste Pickup (Submit request to EHS/Waste Management) G->H I Step 7: EHS Personnel Collects Waste (Trained professionals handle removal) H->I J Step 8: Transport to Central Accumulation Area I->J K Step 9: Off-Site Disposal (Transported to a licensed Treatment, Storage, and Disposal Facility - TSDF) J->K

Caption: Disposal workflow from lab generation to final disposal.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Assess the Spill: For a small spill of solid material, and if you are trained and comfortable doing so, proceed with cleanup. For large spills or any spill of liquid solution, evacuate and contact your institution's EHS emergency line.

  • Cleanup (Small Solid Spill):

    • Ensure you are wearing the appropriate PPE.[6]

    • Gently cover the spill with an absorbent material like sand or vermiculite to prevent the dust from becoming airborne.[6]

    • Carefully sweep the material into a dustpan and place it in your designated hazardous waste container.[6]

    • Clean the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.[6]

Regulatory Compliance and Best Practices

Academic and research laboratories in the United States are typically governed by the EPA's Subpart K regulations, which provide an alternative to standard hazardous waste generator rules and are better suited for a laboratory environment.[12][13] Key principles include:

  • Trained Professionals: Hazardous waste determinations should be made by trained professionals, such as your EHS staff.[12]

  • Accumulation Limits: Laboratories generally accumulate no more than 25 gallons of chemical waste in total before it must be removed.[2]

  • Regular Removal: Waste containers must be removed from the laboratory by a hazardous waste professional within a specified timeframe (e.g., six or twelve months) from the accumulation start date.[2][12]

By adhering to these structured protocols, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental protection. Always consult your institution's specific Laboratory Management Plan and EHS guidelines, as they provide the definitive policies for your location.[12]

References

  • Classifying Hazardous Waste Disposal: Important Things You Should Know . (n.d.). Pro Rubbish Removal. Retrieved from [Link]

  • Amines, aliphatic . (n.d.). Croner-i. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Chemical Waste . (n.d.). The University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]

  • Chemical Hazardous Waste Spotlight . (n.d.). The George Washington University Environmental Health and Safety. Retrieved from [Link]

  • The 4 Types of Hazardous Waste . (n.d.). Fire Dawgs Junk Removal. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2023, November 28). US Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2023, November 28). US Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Laboratory Chemicals Disposal Guide . (n.d.). Reed College. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2023, February 27). US Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste & Disposal . (n.d.). American Chemical Society. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste . (2019). The University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]

Sources

Mastering Laboratory Safety: A Guide to Personal Protective Equipment for Handling 12-(Methylamino)dodecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation must be built on an unwavering foundation of safety. This guide provides an in-depth, procedural framework for the safe handling of 12-(Methylamino)dodecanoic acid. Moving beyond a simple checklist, we will explore the causality behind each safety measure, empowering you to work with confidence and precision.

Hazard Profile: Understanding 12-(Methylamino)dodecanoic Acid

While comprehensive toxicological data for 12-(Methylamino)dodecanoic acid is limited, its structure—a long-chain fatty acid with an amine group—necessitates a cautious approach. Amine compounds can be respiratory and skin irritants[1]. The dodecanoic acid component, while generally considered low hazard, can cause serious eye irritation or damage[2][3]. Therefore, the primary risks involve exposure through skin contact, eye contact, and inhalation of aerosols or dust particles[3][4].

Key Potential Hazards:

  • Eye Damage: Risk of serious eye irritation or damage upon contact[2][3].

  • Skin Irritation: Potential for skin irritation upon prolonged contact[3].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation[3].

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is your primary line of defense. Its selection is not arbitrary but is dictated by the chemical's properties and potential exposure routes. The following equipment is mandatory for handling 12-(Methylamino)dodecanoic acid.

PPE ComponentSpecification & Rationale
Eye/Face Protection Chemical Safety Goggles with a Face Shield. Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers a critical secondary barrier for the entire face, a standard precaution when handling chemicals with the potential for serious eye damage[2][5][6].
Hand Protection Chemical-Resistant Nitrile Gloves. Nitrile provides a robust barrier against a wide range of chemicals. For handling amines, rubber gloves are also effective[7]. Always check gloves for integrity before use and wash hands thoroughly after removal[2].
Body Protection Long-Sleeved Laboratory Coat. A lab coat protects the skin on your arms and body from accidental spills and contamination[1][5]. Ensure it is fully buttoned.
Respiratory Protection NIOSH-Approved Respirator (if applicable). While routine handling in a fume hood may not require a respirator, one should be used if there is a risk of generating dust or aerosols outside of a ventilated enclosure[1]. The specific cartridge type should be selected based on a formal risk assessment.

Procedural Integrity: From Preparation to Disposal

A self-validating safety protocol relies on a consistent, logical workflow. The following diagram and steps outline the complete handling process, ensuring safety at every stage.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_disposal 3. Waste Management & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Don all required PPE A->B C Prepare & verify fume hood B->C K EXPOSURE: Follow First Aid in SDS B->K Exposure Event D Weigh solid inside fume hood C->D E Perform experimental procedure D->E J SPILL: Contain with inert absorbent D->J Spill Event F Decontaminate workspace E->F G Segregate contaminated waste F->G H Label hazardous waste container G->H I Store for approved disposal H->I L Notify Lab Supervisor & EHS J->L K->L

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-(Methylamino)dodecanoic acid
Reactant of Route 2
12-(Methylamino)dodecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.